Product packaging for Megalomicin(Cat. No.:)

Megalomicin

Cat. No.: B10785579
M. Wt: 877.1 g/mol
InChI Key: LRWRQTMTYVZKQW-KXDJUOJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Megalomicin is a macrolide antibiotic complex originally isolated from the fermentation broths of Micromonospora megalomicea . This complex comprises several components, including Megalomicins A, B, C1, and C2, which are structurally related to erythromycin but distinguished by the presence of a unique deoxyamino sugar, megosamine . As a research tool, this compound is primarily valued for its dual mechanisms of action. First, it exhibits broad biological activity, functioning as an effective anti-parasitic and antiviral agent, in addition to its antibacterial properties against Gram-positive bacteria . Second, it serves as a potent and reversible inhibitor of intracellular protein transport. Studies show that at 50 µM, this compound causes a dilation of the Golgi apparatus, most profoundly on the trans -side, and inhibits cis-to-trans intra-Golgi transport . This disruption correlates with an impairment of glycoprotein processing, resulting in the accumulation of poorly sialylated proteins . Furthermore, this compound disrupts lysosomal functions, inducing lysosomal swelling and inhibiting the delivery and degradation of endocytosed materials . These combined effects make this compound an invaluable compound for researchers studying protein glycosylation, Golgi and lysosomal dynamics, intracellular trafficking pathways, and the development of novel anti-parasitic therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H80N2O15 B10785579 Megalomicin

Properties

Molecular Formula

C44H80N2O15

Molecular Weight

877.1 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34?,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1

InChI Key

LRWRQTMTYVZKQW-KXDJUOJUSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H](C([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Megalomicin from Micromonospora megalomicea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin, a unique macrolide antibiotic complex, was first isolated from the fermentation broth of the actinomycete Micromonospora megalomicea.[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, purification, and characterization of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product drug discovery and development. The key structural feature that distinguishes this compound from the well-known macrolide erythromycin (B1671065) is the presence of an additional deoxyamino sugar, D-megosamine, attached to the C-6 hydroxyl group of the erythromycin C aglycone. This structural modification is believed to contribute to its broader biological activity, which includes antibacterial, antiviral, and antiparasitic properties.[3] This document details the known fermentation parameters for Micromonospora megalomicea, provides a step-by-step guide to the isolation and purification of the this compound complex, and presents available spectroscopic data for its major components. Furthermore, it elucidates the biosynthetic pathway of the characteristic sugar moiety, TDP-L-megosamine, and provides visual workflows and pathway diagrams to facilitate a deeper understanding of the underlying processes.

Discovery and Background

This compound was first reported in 1969 as a new macrolide antibiotic complex produced by the soil microorganism Micromonospora megalomicea.[2] It was found to be a mixture of several related compounds, primarily this compound A, B, C1, and C2. Early studies focused on its isolation, preliminary characterization, and biological activity. A significant breakthrough in understanding this compound's unique properties came with the elucidation of its structure, which revealed its relationship to erythromycin. The core macrolactone ring of this compound is identical to that of erythromycin C, but it is further glycosylated with the novel deoxyamino sugar, D-megosamine, at the C-6 position. This discovery highlighted the potential of microbial secondary metabolite biosynthesis to generate novel chemical entities with diverse biological activities.

Biosynthesis of this compound: The TDP-L-megosamine Pathway

The unique biological activities of this compound are attributed to the presence of the D-megosamine sugar. The biosynthesis of its activated nucleotide precursor, TDP-L-megosamine, has been a subject of significant research. The pathway begins with glucose-1-phosphate and proceeds through a series of enzymatic steps.

The key enzymes involved in the conversion of the intermediate TDP-4-keto-6-deoxy-D-glucose to TDP-L-megosamine have been identified from the this compound biosynthetic gene cluster in Micromonospora megalomicea. These include:

  • MegL and MegM: Catalyze the initial steps from glucose-1-phosphate to TDP-4-keto-6-deoxy-D-glucose.

  • MegBVI (a 3,5-epimerase)

  • MegDII (an aminotransferase)

  • MegDIII (a methyltransferase)

  • MegDIV (a C-2 dehydratase)

  • MegDV (a C-4 reductase)

The final step involves the transfer of the L-megosamine moiety from TDP-L-megosamine to the erythromycin C aglycone, a reaction catalyzed by a glycosyltransferase.

Megalomicin_Biosynthesis cluster_pathway TDP-L-megosamine Biosynthesis cluster_assembly This compound Assembly Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-glucose TDP-D-glucose Glucose-1-Phosphate->TDP-D-glucose MegL TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose MegM Intermediate_1 Intermediate_1 TDP-4-keto-6-deoxy-D-glucose->Intermediate_1 MegBVI Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 MegDII Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 MegDIII Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 MegDIV TDP-L-megosamine TDP-L-megosamine Intermediate_4->TDP-L-megosamine MegDV This compound A This compound A TDP-L-megosamine->this compound A Glycosyltransferase Erythromycin C Erythromycin C Erythromycin C->this compound A Purification_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration/Centrifugation (Removal of Mycelia) Fermentation_Broth->Filtration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate at alkaline pH) Filtration->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Ion_Exchange Ion Exchange Chromatography (Cation Exchange) Crude_Extract->Ion_Exchange Reversed_Phase Reversed-Phase Chromatography (C18) Ion_Exchange->Reversed_Phase Purified_Megalomicins Purified this compound Components (A, B, C1, C2) Reversed_Phase->Purified_Megalomicins

References

Unraveling the Megalomicin Enigma: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin, a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea, stands as a molecule of significant interest due to its broad-spectrum antibacterial, antiviral, and antiparasitic properties.[1] Its unique structure, distinguished from the well-characterized erythromycin (B1671065) by the addition of a deoxyamino sugar, L-megosamine, at the C-6 hydroxyl group, opens avenues for the generation of novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster (meg), offering a comprehensive resource for researchers engaged in its study and exploitation for drug development.

The this compound Biosynthetic Gene Cluster (meg)

The biosynthesis of this compound is orchestrated by a large, modular gene cluster. A significant 48 kb segment of this cluster has been cloned and sequenced, revealing the genetic blueprint for the polyketide synthase (PKS) responsible for the macrolactone core and the complete pathway for the synthesis of the characteristic L-megosamine sugar.[1]

Gene Organization and Function

The meg cluster from Micromonospora megalomicea subsp. nigra (GenBank accession AF263245.1) contains a suite of genes encoding enzymes for polyketide synthesis, deoxysugar biosynthesis, and tailoring reactions.[2] A summary of the key genes and their putative functions is presented in Table 1.

Gene Accession Putative Function
megPKS Polyketide Synthase
megAIAAG13925.16-deoxyerythronolide B synthase I
megAIIAAG13926.16-deoxyerythronolide B synthase II
megAIIIAAG13927.16-deoxyerythronolide B synthase III
TDP-L-megosamine Biosynthesis
megBVI-TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase
megDIIAAG13910.1TDP-4-keto-6-deoxyhexose 3,4-isomerase
megDIIIAAG13911.1TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose N,N-dimethyltransferase
megDIVAAG13912.1TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose 5-epimerase
megDVAAG13913.1TDP-3-N,N-dimethylamino-2,3,6-trideoxy-L-glucose 4-ketoreductase
Tailoring Enzymes
megK-P450 hydroxylase (C-12 hydroxylation)
megDIAAG13908.1TDP-megosamine glycosyltransferase
megDVIAAG13907.1TDP-megosamine glycosyltransferase helper protein
Other
megFAAG13924.1Thioesterase
megHAAG13923.1Acyl-CoA dehydrogenase
megTAAG13906.1TDP-4-keto-6-deoxyglucose-2,3-dehydratase
megYAAG13909.1Putative regulatory protein

Table 1: Key genes identified in the this compound biosynthetic gene cluster and their putative functions. Note: Not all genes in the cluster are listed.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the assembly of the polyketide backbone, synthesis of the deoxysugar L-megosamine, and subsequent tailoring reactions.

Polyketide Backbone Synthesis

The this compound PKS, homologous to the erythromycin PKS, catalyzes the formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6dEB).[1] This process involves the sequential condensation of propionyl-CoA and methylmalonyl-CoA extender units.

TDP-L-megosamine Biosynthesis

The unique sugar, L-megosamine, is synthesized from the precursor TDP-4-keto-6-deoxy-D-glucose through a series of five enzymatic steps catalyzed by MegBVI, MegDII, MegDIII, MegDIV, and MegDV.[3]

Tailoring and Glycosylation Steps

Following the formation of the macrolactone core and the deoxysugar, a series of tailoring reactions occur to yield the final this compound structure. A key step is the C-12 hydroxylation of erythromycin D to erythromycin C, catalyzed by the P450 hydroxylase MegK.[4][5] Subsequently, the glycosyltransferase MegDI, in conjunction with its helper protein MegDVI, attaches TDP-L-megosamine to the C-6 hydroxyl group of the macrolide.[3] In vivo studies have confirmed that megosaminylation occurs after the hydroxylation by MegK.[3]

Megalomicin_Biosynthesis cluster_pks Polyketide Synthesis cluster_sugar TDP-L-megosamine Synthesis cluster_tailoring Tailoring and Glycosylation Propionyl-CoA Propionyl-CoA megPKS megPKS Propionyl-CoA->megPKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->megPKS 6dEB 6-deoxyerythronolide B megPKS->6dEB Erythromycin D Erythromycin D 6dEB->Erythromycin D ... (multiple steps) TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose Meg_Sugar_Enzymes MegBVI, MegDII, MegDIII, MegDIV, MegDV TDP-4-keto-6-deoxy-D-glucose->Meg_Sugar_Enzymes TDP-L-megosamine TDP-L-megosamine Meg_Sugar_Enzymes->TDP-L-megosamine MegDI_DVI MegDI/MegDVI TDP-L-megosamine->MegDI_DVI MegK MegK (P450) Erythromycin D->MegK Erythromycin C Erythromycin C MegK->Erythromycin C Erythromycin C->MegDI_DVI This compound A This compound A MegDI_DVI->this compound A

Figure 1: Simplified overview of the this compound biosynthetic pathway.

Quantitative Data from Heterologous Expression Studies

Efforts to produce this compound and its precursors in heterologous hosts have provided valuable quantitative data. The expression of 17 genes from the meg cluster in a 6-deoxyerythronolide B-producing E. coli strain resulted in the production of erythromycin C and D at titers of 0.4 and 0.5 mg/L, respectively.[4] This demonstrates the feasibility of engineering heterologous systems for the production of this compound analogs.

Product Host Titer (mg/L)
Erythromycin CE. coli0.4
Erythromycin DE. coli0.5

Table 2: Production titers of erythromycin precursors in a heterologous E. coli host.

Experimental Protocols

Detailed experimental protocols are crucial for the successful analysis of the this compound biosynthetic gene cluster. The following sections provide generalized methodologies for key experiments.

Cloning and Heterologous Expression of meg Genes

This protocol describes the general workflow for cloning a meg gene and expressing it in E. coli.

Heterologous_Expression_Workflow Start Start PCR PCR Amplification of Target Gene from M. megalomicea gDNA Start->PCR Vector_Prep Digestion of Expression Vector (e.g., pET vector) Start->Vector_Prep Ligation Ligation of PCR Product into Expression Vector PCR->Ligation Vector_Prep->Ligation Transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Ligation->Transformation Selection Selection of Transformants on Antibiotic Plates Transformation->Selection Culture Inoculation and Growth of Liquid Culture Selection->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography for His-tagged proteins) Lysis->Purification Analysis Analysis of Purified Protein (SDS-PAGE, Western Blot) Purification->Analysis End End Analysis->End

Figure 2: General workflow for heterologous gene expression.

Materials:

  • Micromonospora megalomicea genomic DNA

  • High-fidelity DNA polymerase

  • Gene-specific primers with restriction sites

  • Expression vector (e.g., pET series)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli expression host (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Buffers for cell lysis and protein purification

  • Ni-NTA resin (for His-tagged proteins)

Procedure:

  • PCR Amplification: Amplify the target gene from M. megalomicea genomic DNA using gene-specific primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the PCR product and the expression vector with the corresponding restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli expression strain.

  • Selection and Verification: Select for positive transformants on antibiotic-containing plates. Verify the correct insertion by colony PCR and DNA sequencing.

  • Protein Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using a method such as sonication.

  • Protein Purification: Clarify the lysate by centrifugation and purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

In Vitro Enzyme Assays

a) P450 Hydroxylase (MegK) Assay (Generalized)

This assay measures the conversion of a substrate (e.g., Erythromycin D) to its hydroxylated product.

Materials:

  • Purified MegK enzyme

  • NADPH

  • A suitable redox partner system (e.g., a P450 reductase)

  • Substrate (Erythromycin D)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • HPLC or LC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the redox partner.

  • Add the purified MegK enzyme to the mixture.

  • Initiate the reaction by adding the substrate (Erythromycin D).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture by HPLC or LC-MS to quantify the formation of the hydroxylated product (Erythromycin C).

  • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocities.

b) Glycosyltransferase (MegDI) Assay (Generalized)

This assay measures the transfer of the megosamine sugar from TDP-L-megosamine to the macrolide acceptor.

Materials:

  • Purified MegDI and MegDVI enzymes

  • TDP-L-megosamine (donor substrate)

  • Erythromycin C (acceptor substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Quenching solution (e.g., methanol)

  • HPLC or LC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, TDP-L-megosamine, and Erythromycin C.

  • Add the purified MegDI and MegDVI enzymes to the mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture by HPLC or LC-MS to quantify the formation of the glycosylated product (this compound A).

  • Determine kinetic parameters (Km and Vmax) for both the donor and acceptor substrates by varying their concentrations and measuring the initial reaction velocities.

Conclusion and Future Perspectives

The analysis of the this compound biosynthetic gene cluster provides a fascinating glimpse into the intricate molecular machinery responsible for the production of this potent antibiotic. While significant progress has been made in identifying the key genes and elucidating the biosynthetic pathway, further research is needed to fully characterize the enzymatic activities and regulatory networks governing this compound production. The heterologous expression of the meg cluster holds immense promise for the combinatorial biosynthesis of novel macrolide analogs with improved therapeutic properties. The detailed understanding of the structure-function relationships of the biosynthetic enzymes, particularly the P450 hydroxylase and glycosyltransferases, will be instrumental in rationally designing these new compounds to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Mechanism of Action of Megalomicin on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the molecular mechanism by which Megalomicin, a macrolide antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. While high-resolution structural and specific quantitative data for this compound are not as extensively published as for other macrolides, this document outlines the well-established mechanism for this antibiotic class, which is highly conserved and directly applicable to this compound.

Introduction to this compound and Macrolide Antibiotics

This compound is a 14-membered macrolide antibiotic, a class of drugs renowned for their efficacy against a broad spectrum of bacterial pathogens. Macrolides exert their bacteriostatic effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[1] Specifically, these antibiotics bind to the large (50S) ribosomal subunit, interfering with the elongation of the nascent polypeptide chain.[1][2] This guide will provide a detailed examination of this interaction, focusing on the binding site, the consequences for translation, and the experimental methodologies used to elucidate this mechanism.

The Core Mechanism of Action: Inhibition of Polypeptide Elongation

The primary mechanism of action for this compound and other macrolides is the obstruction of the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit.[3][4] This tunnel serves as the path for a newly synthesized polypeptide chain to emerge from the ribosome.[5]

Binding Site: this compound binds within the NPET, in close proximity to the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[1][6] The binding pocket is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), particularly within domain V.[4][7] Key interactions occur with nucleotides such as A2058 and A2059 (E. coli numbering), which are crucial for the high-affinity binding of the macrolide's desosamine (B1220255) sugar.[4][8] Additional contacts with other 23S rRNA residues, including those in domain II like A752, further stabilize the antibiotic within the tunnel.[4][9]

Consequences of Binding: By occupying a critical portion of the NPET, this compound physically blocks the passage of the elongating polypeptide chain.[3] This steric hindrance prevents the nascent peptide from progressing through the tunnel once it reaches a certain length (typically 6-8 amino acids).[5] The stalled ribosome is unable to complete the synthesis of the protein, leading to several downstream effects:

  • Inhibition of Translocation: The blockage can interfere with the movement of the peptidyl-tRNA from the A-site to the P-site.

  • Dissociation of Peptidyl-tRNA: The stalled complex is often unstable, leading to the premature release of the incomplete polypeptide chain still attached to its tRNA (peptidyl-tRNA drop-off).[5]

  • Inhibition of 50S Subunit Assembly: Some studies have shown that macrolides can also interfere with the formation of the 50S ribosomal subunit itself, presenting a secondary mechanism of action.[10]

This cascade of events effectively halts bacterial protein synthesis, thereby inhibiting bacterial growth and proliferation.[2]

Megalomicin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Stalled_Ribosome Stalled Ribosome (Peptide elongation blocked) NPET->Stalled_Ribosome Steric hindrance This compound This compound This compound->NPET Binds within 23S rRNA pocket Protein_Elongation Active Protein Elongation Protein_Elongation->50S_Subunit Normal Translation Inhibition Inhibition of Protein Synthesis Stalled_Ribosome->Inhibition Leads to

Caption: Mechanism of this compound action on the 50S ribosomal subunit.

Quantitative Data on Macrolide-Ribosome Interactions

Antibiotic (Class)Target Organism/RibosomeMethodBinding Affinity (KD)Protein Synthesis Inhibition (IC50)
Erythromycin (14-membered Macrolide)E. coliFilter Binding ([3H]erythromycin)~10 - 50 nMNot Reported
Erythromycin (14-membered Macrolide)S. aureusNot SpecifiedNot Reported~0.1 - 1 µM[13]
Telithromycin (Ketolide)E. coliNot SpecifiedLower than Erythromycin~0.05 - 0.5 µM
Azithromycin (15-membered Macrolide)S. aureusNot SpecifiedNot Reported~0.1 - 1 µM[13]

Note: IC50 and KD values can vary significantly depending on the bacterial species, ribosome preparation, and experimental conditions.[3]

Detailed Experimental Protocols

The study of this compound's interaction with the 50S ribosomal subunit involves several key experimental procedures.

Purification of 50S Ribosomal Subunits

A robust protocol for obtaining pure and active 50S subunits is critical for in vitro studies.[14]

  • Bacterial Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase. Harvest cells by centrifugation and lyse them using a French press or sonication in a buffer containing Mg2+, NH4Cl, and a reducing agent like DTT.

  • Ribosome Isolation: Pellet the 70S ribosomes from the cell lysate by ultracentrifugation through a sucrose (B13894) cushion.

  • Subunit Dissociation: Resuspend the 70S pellet in a low-Mg2+ buffer (e.g., <1 mM MgCl2) to dissociate the 70S ribosomes into 30S and 50S subunits.

  • Sucrose Gradient Centrifugation: Load the dissociated subunits onto a 10-40% sucrose density gradient. Perform ultracentrifugation for several hours.

  • Fraction Collection and Analysis: Fractionate the gradient and analyze the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits. Pool the 50S fractions.

  • Concentration and Storage: Concentrate the purified 50S subunits by ultracentrifugation and store them in a suitable buffer at -80°C.

Fluorescence Polarization (FP) Binding Assay

FP assays provide a high-throughput method for determining the binding affinity of unlabeled compounds by measuring their ability to displace a fluorescently labeled ligand.[11]

  • Reagents and Preparation:

    • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.[12]

    • Fluorescent Probe: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

    • Competitor: this compound and other unlabeled macrolides.

    • Ribosomes: Purified 50S or 70S ribosomes.

  • Assay Protocol (Competition Assay):

    • In a 96-well black plate, add a fixed concentration of ribosomes (e.g., 30-50 nM) and the fluorescent probe (e.g., 5 nM).

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Incubate the plate at room temperature for 2 hours to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm, emission at 530 nm for BODIPY).

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation, which requires the KD of the fluorescent probe.

Cryo-Electron Microscopy (Cryo-EM) Workflow

Cryo-EM is a powerful technique for determining the high-resolution structure of the this compound-ribosome complex without the need for crystallization.[15]

CryoEM_Workflow Sample_Prep 1. Sample Preparation (50S Subunit + this compound) Vitrification 2. Plunge Freezing (Vitrification in liquid ethane) Sample_Prep->Vitrification Data_Collection 3. Cryo-EM Data Collection (Titan Krios Microscope) Vitrification->Data_Collection Movie_Processing 4. Movie Alignment & CTF Estimation Data_Collection->Movie_Processing Particle_Picking 5. Particle Picking (Automated or Manual) Movie_Processing->Particle_Picking 2D_Classification 6. 2D Class Averaging (Remove junk particles) Particle_Picking->2D_Classification 3D_Reconstruction 7. 3D Ab-initio Reconstruction & 3D Classification 2D_Classification->3D_Reconstruction Refinement 8. 3D Refinement (High-resolution map) 3D_Reconstruction->Refinement Model_Building 9. Atomic Model Building & Validation Refinement->Model_Building

Caption: General experimental workflow for Cryo-EM structural analysis.

Conclusion and Future Directions

This compound, as a member of the macrolide family, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. This action leads to the stalling of translation and subsequent inhibition of bacterial growth. While the general mechanism is well-understood, the specific structural details and binding kinetics of the this compound-ribosome complex remain an area for further investigation. High-resolution structural studies using cryo-EM or X-ray crystallography would provide invaluable insights into the precise interactions of this compound with its ribosomal target. Such data would not only deepen our understanding of its mechanism but also aid in the rational design of novel macrolide derivatives to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin, a macrolide antibiotic produced by Micromonospora megalomicea, represents a significant variation on the well-known erythromycin (B1671065) scaffold. Its unique structural features, particularly the presence of the deoxyamino sugar L-megosamine, contribute to a broader spectrum of biological activity, including antibacterial, antiviral, and antiparasitic properties. This guide provides a detailed exploration of the chemical structure and stereochemistry of this compound, offering insights for researchers engaged in natural product synthesis, drug discovery, and the development of novel antimicrobial agents.

Chemical Structure

The core of the this compound structure is a 14-membered macrolide ring, identical to the erythronolide B backbone found in erythromycin. To this core, two deoxyamino sugars are attached: D-rhodosamine and L-megosamine. This glycosylation pattern is a key differentiator from erythromycin, which contains L-cladinose and D-desosamine. The presence of L-megosamine at the C-6 hydroxyl group is a defining characteristic of the this compound family.[1]

The this compound complex consists of several related compounds, primarily this compound A, B, C1, and C2. These analogues differ in the acylation of the hydroxyl groups on the D-rhodosamine sugar moiety.

Table 1: Physicochemical Properties of this compound Analogues

CompoundMolecular FormulaMolecular Weight (Da)R1R2
This compound AC44H80N2O15877.12HH
This compound BC46H82N2O16919.16COCH3H
This compound C1C48H84N2O17961.20COCH3COCH3
This compound C2C49H86N2O17975.23COCH2CH3COCH3

Stereochemistry

The complex structure of this compound is characterized by numerous stereocenters, the precise arrangement of which is crucial for its biological activity. The absolute stereochemistry of this compound has been elucidated through a combination of chemical degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.

The definitive stereochemical assignment was reported by Thang et al. in 1978, involving a structural revision based on ¹³C NMR and X-ray crystallography of a this compound phosphate (B84403) derivative. This seminal work established the absolute configuration of all chiral centers in the macrolide ring and the attached sugar moieties.

Experimental Protocols

The determination of the intricate structure of this compound relied on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies representative of the key experiments employed for the structural elucidation of macrolide antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For macrolides like this compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemical relationships.

Sample Preparation:

  • A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) to a concentration of approximately 10-20 mg/mL.

  • The solution is filtered into a 5 mm NMR tube to a height of approximately 4 cm.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

1D NMR Data Acquisition:

  • ¹H NMR: Provides information on the chemical environment of each proton, their scalar couplings (J-couplings), and their relative abundance.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Sequence: Standard single-pulse excitation

      • Spectral Width: 0-12 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64

  • ¹³C NMR: Provides information on the chemical environment of each carbon atom.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Sequence: Proton-decoupled single-pulse excitation

      • Spectral Width: 0-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-10 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, aiding in the assembly of molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation of the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters.

Crystallization:

  • A highly purified sample of this compound or a suitable salt derivative (e.g., this compound phosphate) is dissolved in a minimal amount of a suitable solvent or solvent mixture.

  • The solution is subjected to conditions that slowly induce supersaturation, leading to the formation of single crystals. Common techniques include:

    • Slow evaporation of the solvent.

    • Vapor diffusion (hanging drop or sitting drop method), where a precipitant is slowly introduced into the sample solution via the vapor phase.

    • Cooling of a saturated solution.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

  • The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • The intensities and positions of the diffracted spots are used to determine the unit cell dimensions and the space group of the crystal.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles. The Flack parameter is used to determine the absolute stereochemistry.

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of two major pathways: the polyketide synthesis of the erythronolide B core and the biosynthesis of the deoxyamino sugars, including the unique L-megosamine. A key step is the glycosylation of an erythromycin intermediate.

TDP-L-megosamine Biosynthesis Pathway

The biosynthesis of TDP-L-megosamine begins with the common precursor TDP-D-glucose and proceeds through a series of enzymatic steps.

Megalomicin_Biosynthesis cluster_TDP_Megosamine TDP-L-megosamine Biosynthesis cluster_Megalomicin_Assembly This compound A Assembly TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose MegL, MegM TDP-3-keto-2,6-dideoxy-D-glucose TDP-3-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-2,6-dideoxy-D-glucose MegBVI TDP-3-amino-2,3,6-trideoxy-D-glucose TDP-3-amino-2,3,6-trideoxy-D-glucose TDP-3-keto-2,6-dideoxy-D-glucose->TDP-3-amino-2,3,6-trideoxy-D-glucose MegDII TDP-3-dimethylamino-2,3,6-trideoxy-D-glucose TDP-3-dimethylamino-2,3,6-trideoxy-D-glucose TDP-3-amino-2,3,6-trideoxy-D-glucose->TDP-3-dimethylamino-2,3,6-trideoxy-D-glucose MegDIII TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose TDP-3-dimethylamino-2,3,6-trideoxy-D-glucose->TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose MegDIV TDP-L-megosamine TDP-L-megosamine TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose->TDP-L-megosamine MegDV This compound A This compound A TDP-L-megosamine->this compound A Erythromycin D Erythromycin D Erythromycin C Erythromycin C Erythromycin D->Erythromycin C MegK (Hydroxylation) Erythromycin C->this compound A MegDI/MegDVI (Glycosylation)

Caption: Biosynthesis pathway of TDP-L-megosamine and its incorporation into this compound A.

Conclusion

The chemical structure and stereochemistry of this compound have been firmly established through rigorous spectroscopic and crystallographic studies. Its unique structural feature, the L-megosamine moiety, is a key determinant of its expanded biological activity profile compared to erythromycin. A thorough understanding of its structure, stereochemistry, and biosynthesis is essential for the rational design of novel macrolide antibiotics with improved efficacy and for the development of synthetic strategies to access this important class of natural products. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Megalomicin: A Technical Guide to its Antiviral and Antiparasitic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin, a macrolide antibiotic, has demonstrated significant potential beyond its antibacterial origins, exhibiting notable antiviral and antiparasitic activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against various viral and parasitic agents. Through a detailed examination of its mechanisms of action, supported by quantitative data and experimental protocols, this document serves as a resource for researchers and professionals in the field of drug development. The information presented herein is intended to facilitate further investigation into the therapeutic applications of this compound and its derivatives.

Introduction

This compound is a 16-membered macrolide antibiotic produced by Micromonospora megalomicea.[1] While initially studied for its antibacterial properties, subsequent research has unveiled its potent activity against a range of viruses and parasites.[2][3] This has opened new avenues for its potential use in treating infectious diseases that currently have limited therapeutic options. This guide will delve into the specifics of this compound's antiviral and antiparasitic effects, focusing on the quantitative measures of its activity and the experimental methodologies used to determine them.

Antiviral Properties of this compound

This compound has shown potent antiviral activity, particularly against Herpes Simplex Virus 1 (HSV-1).[2] The primary mechanism behind this activity is the inhibition of protein glycosylation, a crucial step in the maturation of viral glycoproteins.

Mechanism of Action: Inhibition of Protein Glycosylation

This compound C effectively blocks the incorporation of mannose and galactosamine into viral proteins.[2] This disruption in the glycosylation process leads to the formation of precursor glycoproteins that are not properly matured. Consequently, the viral particles assembled in the presence of this compound are non-infectious, as their glycoproteins are not correctly glycosylated.[2] This targeted disruption of a key viral process occurs at concentrations that do not show cytotoxic or antiproliferative effects on host cells.[2]

cluster_golgi Golgi Apparatus Medial_Golgi Medial Golgi Vesicular_Transport Vesicular Transport Trans_Golgi Trans Golgi Glycosylation Protein Glycosylation (Addition of Mannose & Galactosamine) Viral_Protein Viral Protein Synthesis (Normal) Viral_Protein->Medial_Golgi Transport to Golgi This compound This compound This compound->Vesicular_Transport This compound->Glycosylation Vesicular_Transport->Trans_Golgi Intra-Golgi Transport Mature_Glycoproteins Mature Viral Glycoproteins Glycosylation->Mature_Glycoproteins Non_Infectious_Virions Non-Infectious Virions Glycosylation->Non_Infectious_Virions Infectious_Virions Infectious_Virions Mature_Glycoproteins->Infectious_Virions Assembly Inhibition Inhibition

This compound's antiviral mechanism of action.
Quantitative Data

Experimental Protocols

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of a compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Herpes Simplex Virus 1 (HSV-1) stock

  • This compound stock solution

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed Vero cells in 6-well or 12-well plates and grow to confluence.

  • Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

  • Aspirate the growth medium from the cell monolayers and infect with the diluted virus for 1-2 hours at 37°C.

  • During the infection period, prepare different concentrations of this compound in the methylcellulose overlay medium.

  • After infection, remove the virus inoculum and wash the cells with PBS.

  • Add the methylcellulose overlay containing the respective concentrations of this compound (or a drug-free control) to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Aspirate the overlay, fix the cells with methanol (B129727), and stain with crystal violet.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the drug-free control.

Antiparasitic Properties of this compound

This compound has demonstrated a broad spectrum of activity against several medically important parasites. Its mechanism of action in parasites is believed to be linked to the disruption of intracellular transport processes within the Golgi apparatus.

Mechanism of Action: Inhibition of Intra-Golgi Transport

This compound inhibits vesicular transport between the medial- and trans-Golgi cisternae.[3] This disruption leads to the undersialylation of cellular proteins, which can have profound effects on parasite viability and replication.[3]

Parasite_Protein_Synthesis Parasite Protein Synthesis Medial_Golgi Medial Golgi Parasite_Protein_Synthesis->Medial_Golgi Vesicular_Transport Vesicular Transport Trans_Golgi Trans Golgi Protein_Processing Protein Processing & Sialylation This compound This compound This compound->Vesicular_Transport Vesicular_Transport->Trans_Golgi Intra-Golgi Transport Impaired_Function Impaired Protein Function & Parasite Death Protein_Processing->Impaired_Function Inhibition Inhibition

This compound's antiparasitic mechanism.
Quantitative Data

The following tables summarize the in vitro and in vivo antiparasitic activity of this compound.

Table 1: In Vitro Antiparasitic Activity of this compound

Parasite SpeciesStageIC50 (µg/mL)Other Observations
Trypanosoma cruziEpimastigote0.2[3]
Trypanosoma cruziAmastigote (intracellular)-Complete prevention of replication at 5 µg/mL[3]
Trypanosoma bruceiEpimastigote2[3]
Leishmania donovaniPromastigote3[3]
Leishmania majorPromastigote8[3]
Plasmodium falciparumAsexual stage (intraerythrocytic)-Blocked intracellular replication at 1 µg/mL[3]

Table 2: In Vivo Antiparasitic Activity of this compound

Parasite SpeciesHostOutcome
Trypanosoma bruceiBALB/c miceComplete protection from death and significant reduction in parasitemia[3]
Experimental Protocols

Materials:

  • Trypanosoma cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 96-well microplates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS.

  • Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

  • Add a suspension of epimastigotes to each well to a final concentration of 1 x 10^5 parasites/mL.

  • Include a drug-free control and a blank control (medium only).

  • Incubate the plates at 28°C for 72 hours.

  • Determine the parasite density in each well using a hemocytometer or an automated cell counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.

Materials:

  • LLC/MK2 murine macrophages (or other suitable host cell line)

  • Trypanosoma cruzi trypomastigotes

  • DMEM with 10% FBS

  • This compound stock solution

  • 24-well plates with coverslips

  • Giemsa stain

Procedure:

  • Seed LLC/MK2 cells on coverslips in 24-well plates and allow them to adhere.

  • Infect the macrophage monolayers with trypomastigotes for 2-4 hours.

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing different concentrations of this compound.

  • Incubate the plates for 48-72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per infected cell and the percentage of infected cells by microscopy.

  • Calculate the inhibition of intracellular replication compared to the drug-free control.

Start Start Seed_Host_Cells Seed Host Cells (e.g., Macrophages) Start->Seed_Host_Cells Infect_Cells Infect with Trypanosomes Seed_Host_Cells->Infect_Cells Wash Wash to Remove Extracellular Parasites Infect_Cells->Wash Add_this compound Add this compound (Various Concentrations) Wash->Add_this compound Incubate Incubate (48-72 hours) Add_this compound->Incubate Fix_Stain Fix and Stain (e.g., Giemsa) Incubate->Fix_Stain Microscopy Quantify Intracellular Amastigotes by Microscopy Fix_Stain->Microscopy Calculate_Inhibition Calculate % Inhibition Microscopy->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for intracellular amastigote assay.

Conclusion

This compound exhibits promising antiviral and antiparasitic properties through distinct mechanisms of action that target essential cellular processes in both viruses and parasites. Its ability to inhibit protein glycosylation provides a clear avenue for the development of anti-herpetic agents, while its disruption of intra-Golgi transport demonstrates broad-spectrum antiparasitic potential. The quantitative data presented in this guide underscore the potency of this compound, and the detailed experimental protocols offer a foundation for further research and validation. Future studies should focus on elucidating the precise molecular targets of this compound within the Golgi apparatus and on optimizing its structure to enhance efficacy and minimize potential toxicity for therapeutic applications.

References

Megalomicin Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Megalomicin, a 16-membered macrolide antibiotic produced by Micromonospora megalomicea, and its derivatives represent a class of compounds with a broad spectrum of biological activities.[1][2] Unlike the more common 14- and 15-membered macrolides such as erythromycin (B1671065) and azithromycin, megalomicins possess a unique structural feature: the presence of a D-rhodosamine sugar moiety. This structural distinction is believed to contribute to their diverse therapeutic potential, which extends beyond antibacterial action to include antiviral, antiparasitic, and potential anticancer properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Chemical Structures and Derivatives

The core structure of this compound consists of a 16-membered lactone ring to which two deoxy sugars, D-desosamine and D-rhodosamine, are attached. The naturally occurring this compound complex includes several components, primarily this compound A, B, C1, and C2, which differ in their acylation patterns. The general structure of this compound and its common derivatives is presented below.

(Placeholder for a chemical structure diagram of this compound A, B, C1, and C2. For the purpose of this text-based output, a descriptive explanation is provided.)

  • This compound A: The base structure with no acylation on the rhodosamine sugar.

  • This compound B: Acetylated at one of the hydroxyl groups of the rhodosamine sugar.

  • This compound C1: Di-acetylated at the hydroxyl groups of the rhodosamine sugar.

  • This compound C2: Propionyl-acetylated at the hydroxyl groups of the rhodosamine sugar.

Semisynthetic and biosynthetic approaches have enabled the generation of novel this compound analogues with potentially improved therapeutic activities.[1][3]

Biological Activities: Quantitative Data

The biological activities of this compound derivatives have been evaluated against a range of targets. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound and Comparative Macrolides (MIC, µg/mL)
Compound/DerivativeS. aureusM. pneumoniaeP. aeruginosa (Biofilm)Reference(s)
This compound (general)---[4]
Azithromycin-->1024[4]
Clarithromycin-->4096[4]
Erythromycin->128 (MIC90)-[5]
Josamycin-8 (MIC90)-[5]
Table 2: Antiparasitic Activity of this compound (IC50, µg/mL)
Compound/DerivativeTrypanosoma cruzi (epimastigotes)Trypanosoma brucei (epimastigotes)Leishmania donovani (promastigotes)Leishmania major (promastigotes)Plasmodium falciparum (asexual stage)Reference(s)
This compound0.22381[6]

Note: The specific this compound derivative tested in this study was not specified and is referred to as "this compound (MGM)".

Table 3: Antiviral and Cytotoxic Activities of this compound Derivatives (EC50/IC50, µM)
Compound/DerivativeActivityCell Line/VirusEC50/IC50 (µM)Reference(s)
This compound CAntiviral (Anti-HSV-1)--[7]
This compound DerivativesCytotoxicityA549 (Lung Cancer)>100 - 48.1[8][9]
CRL 1548 (Liver Cancer)>100 - 45.1[8][9]

Note: Quantitative EC50 values for the antiviral activity of this compound C against HSV-1 are not specified in the cited abstract. The cytotoxicity data is for acetoxycoumarin derivatives and is provided as an example of how such data is presented; specific IC50 values for this compound derivatives against a broad panel of cancer cell lines are not widely published.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[10]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution of Antimicrobial Agent: Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the row. Discard the final 50 µL from the last well. This creates a range of concentrations of the this compound derivative.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques.

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in a serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the different concentrations of the this compound derivative. A virus-only control should be included.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the this compound derivative.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and then stain with a crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of the this compound derivative compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antiplasmodial SYBR Green I-based Assay

This method is a high-throughput assay for screening compounds against the asexual blood stages of Plasmodium falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined parasitemia and hematocrit.

  • Compound Plating: In a 96-well plate, prepare serial dilutions of the this compound derivatives in RPMI 1640 medium.

  • Assay Initiation: Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well containing the test compounds. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • IC50 Calculation: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control. The IC50 value, the concentration at which parasite growth is inhibited by 50%, can then be determined by non-linear regression analysis.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their unique mechanisms of action, which differ from those of many other macrolides.

Inhibition of Protein Glycosylation and Vesicular Trafficking

A primary mechanism of action for this compound is the disruption of protein glycosylation and vesicular transport within the Golgi apparatus.[7] this compound C has been shown to block the incorporation of mannose and galactosamine into viral proteins, leading to the formation of non-infectious viral particles with improperly glycosylated glycoproteins.[7] This effect is a consequence of the inhibition of intra-Golgi transport, specifically the movement of vesicles from the medial to the trans-Golgi network. This disruption leads to the under-sialylation of cellular and viral proteins.

Megalomicin_Inhibition_of_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein_Synthesis Protein Synthesis (Ribosome) Initial_Glycosylation Initial Glycosylation (N-linked) Protein_Synthesis->Initial_Glycosylation cis_Golgi cis-Golgi Initial_Glycosylation->cis_Golgi Vesicular Transport medial_Golgi medial-Golgi cis_Golgi->medial_Golgi Vesicular Transport trans_Golgi trans-Golgi medial_Golgi->trans_Golgi Vesicular Transport Immature_Glycoprotein Immature, Non-functional Glycoprotein (B1211001) Mature_Glycoprotein Mature, Functional Glycoprotein trans_Golgi->Mature_Glycoprotein Final Glycosylation & Sorting This compound This compound This compound->medial_Golgi Inhibits transport to trans-Golgi

Caption: this compound inhibits vesicular transport from the medial- to the trans-Golgi, leading to improper glycoprotein processing.

Potential Involvement of Other Signaling Pathways

While the direct effects on the Golgi are well-documented, the broader impact of this compound derivatives on cellular signaling is an area of active investigation. Other macrolide antibiotics have been shown to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10] These pathways are central to regulating cellular processes like inflammation, proliferation, and survival. It is plausible that this compound derivatives may also exert some of their biological effects through the modulation of these or related signaling cascades, which could contribute to their potential anticancer and immunomodulatory properties. Further research is needed to elucidate the specific interactions of this compound derivatives with these pathways.

Potential_Signaling_Pathways cluster_Pathways Potential Downstream Signaling Megalomicin_Derivatives Megalomicin_Derivatives MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Megalomicin_Derivatives->MAPK_Pathway Modulation? PI3K_Akt_Pathway PI3K/Akt Pathway Megalomicin_Derivatives->PI3K_Akt_Pathway Modulation? Cellular_Responses_MAPK Inflammation Proliferation MAPK_Pathway->Cellular_Responses_MAPK Regulates Cellular_Responses_PI3K Cell Survival Metabolism PI3K_Akt_Pathway->Cellular_Responses_PI3K Regulates

Caption: Potential modulation of MAPK and PI3K/Akt signaling pathways by this compound derivatives (hypothetical).

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives typically follows a structured workflow that integrates chemical synthesis or biosynthesis with a cascade of biological assays.

Megalomicin_Workflow cluster_Synthesis Derivative Generation cluster_Screening Biological Screening cluster_Evaluation Lead Optimization Starting_Material This compound or Erythromycin Precursor Synthesis_Method Semi-synthesis or Biosynthesis Starting_Material->Synthesis_Method Purification Purification & Characterization (HPLC, MS, NMR) Synthesis_Method->Purification Primary_Screening Primary Screening (e.g., Antibacterial MIC) Purification->Primary_Screening Compound Library Secondary_Screening Secondary Screening (e.g., Antiviral, Antiparasitic, Anticancer Assays) Primary_Screening->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Glycosylation, Signaling) Secondary_Screening->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo_Testing

Caption: A generalized workflow for the development and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives are a promising class of macrolides with a wider range of biological activities than many of their more clinically established counterparts. Their unique mechanism of action, centered on the disruption of protein glycosylation and Golgi transport, provides a strong rationale for their development as antiviral and antiparasitic agents. While their antibacterial and anticancer potential is less well-defined, the available data suggest that further exploration is warranted.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive library of this compound derivatives needs to be synthesized and screened to identify the key structural features responsible for each biological activity.

  • Elucidation of Signaling Pathways: In-depth studies are required to understand how this compound derivatives modulate cellular signaling pathways, which could reveal novel therapeutic targets and applications.

  • In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

The continued investigation of this compound derivatives holds significant promise for the discovery of new and effective treatments for a variety of infectious and non-infectious diseases.

References

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Megalomicin, a macrolide antibiotic complex produced by the actinomycete Micromonospora megalomicea, has demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria.[1][2] First reported in 1969, the this compound complex consists of several components, including Megalomicins A, B, C1, and C2.[1] This technical guide provides a comprehensive overview of the available data on the in vitro antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and presents visualizations of key experimental workflows and its mechanism of action. While quantitative data from early studies are not widely available in digital archives, this guide synthesizes the known characteristics of this compound's antibacterial activity based on published literature.

Data Presentation: In Vitro Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive organisms, with a potency comparable to that of erythromycin (B1671065).[3] Its activity against Gram-negative bacteria is significantly lower, a characteristic common to many macrolide antibiotics. The following tables summarize the expected in vitro activity of this compound based on its established comparability with erythromycin and the general spectrum of early macrolides.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesRepresentative Strain(s)Expected MIC Range (µg/mL)Notes
Staphylococcus aureusMethicillin-susceptible0.12 - 2Activity is comparable to erythromycin.
Streptococcus pneumoniaePenicillin-susceptible0.015 - 0.25High potency against susceptible strains.
Streptococcus pyogenesGroup A Streptococcus0.03 - 0.5Effective against many streptococcal species.
Enterococcus faecalis-1 - 8Moderate activity.
Listeria monocytogenes-0.25 - 2Susceptible.

Note: The MIC values presented are illustrative and based on the reported comparable activity to erythromycin. Actual values may vary depending on the specific this compound component and the bacterial isolate.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial SpeciesRepresentative Strain(s)Expected MIC Range (µg/mL)Notes
Escherichia coli-> 128Generally considered resistant.
Klebsiella pneumoniae-> 128Generally considered resistant.
Pseudomonas aeruginosa-> 128Intrinsically resistant.
Haemophilus influenzae-1 - 16Variable susceptibility.
Neisseria gonorrhoeae-0.12 - 2May show some susceptibility.

Note: Macrolide antibiotics like this compound are generally less effective against Gram-negative bacteria due to the presence of an outer membrane that restricts drug penetration.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of an antibiotic is typically performed using standardized susceptibility testing methods. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • Sterile 96-well microtiter plates

  • This compound analytical standard

  • Appropriate solvents for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth media

  • Bacterial cultures in the logarithmic growth phase

  • Sterile diluents (e.g., saline or broth)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the analytical standard in a suitable solvent to a known concentration.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plates using CAMHB. Each well will contain 100 µL of a specific concentration of this compound. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in a sterile diluent to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well (except the sterility control) is inoculated with 10 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Appropriate solvents for this compound

  • Mueller-Hinton Agar (MHA) or other suitable agar media

  • Sterile petri dishes

  • Bacterial cultures in the logarithmic growth phase

  • Sterile diluents

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a defined volume of the this compound stock solution to molten MHA before it solidifies. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with 1-2 µL of the standardized bacterial suspension using a replicating device. Each spot should contain approximately 1 x 10⁴ CFU.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for Antibacterial Spectrum Determination

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_media Prepare Growth Media (Broth/Agar) start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum dilution Perform Serial Dilutions of this compound prep_this compound->dilution prep_media->dilution inoculation Inoculate Media with Bacteria prep_inoculum->inoculation dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Mechanism of Action of Macrolide Antibiotics

This compound, as a macrolide antibiotic, is known to inhibit bacterial protein synthesis.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit Inhibition Inhibition This compound This compound This compound->50S_subunit Binds to 23S rRNA This compound->Exit_Tunnel Blocks Tunnel This compound->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Exit_Tunnel Peptide Elongation Bacteriostatic_Effect Bacteriostatic Effect Inhibition->Bacteriostatic_Effect Leads to

Caption: Macrolide mechanism of action.

References

The Pivotal Role of the Megosamine Moiety in Megalomicin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicins are a family of 14-membered macrolide antibiotics produced by Micromonospora megalomicea. Structurally, they are distinguished from the well-known erythromycins by the presence of an additional deoxyamino sugar, L-megosamine, attached at the C-6 hydroxyl group of the macrolactone ring. This seemingly minor structural difference confers a significantly expanded range of biological activities upon Megalomicin, including potent antibacterial, antiparasitic, antiviral, and potential anticancer properties. This technical guide provides an in-depth exploration of the critical role of the megosamine moiety in the diverse activities of this compound, offering valuable insights for researchers in drug discovery and development.

Structure and Biosynthesis of this compound

This compound consists of a 14-membered macrolactone ring glycosylated with three deoxy sugars: L-mycarose, D-desosamine, and L-megosamine. The biosynthesis of the macrolactone core follows a polyketide synthase (PKS) pathway, similar to that of erythromycin (B1671065), resulting in the formation of erythronolide B. The subsequent glycosylation steps are crucial for the final structure and activity of this compound.

The biosynthesis of TDP-L-megosamine from TDP-4-keto-6-deoxy-D-glucose involves five enzymatic steps catalyzed by MegBVI, MegDII, MegDIII, MegDIV, and MegDV. The attachment of the L-megosamine moiety to the macrolide is a critical step, mediated by the glycosyltransferase pair MegDI/MegDVI.[1] Bioconversion studies have shown that this enzymatic pair can transfer L-megosamine to either erythromycin C or erythromycin D, suggesting two potential biosynthetic routes to this compound A.[1]

The Role of Megosamine in Antibacterial Activity

While this compound exhibits a broad spectrum of antibacterial activity comparable to erythromycin, the addition of the megosamine moiety does not uniformly enhance its potency against all bacterial strains. The primary mechanism of antibacterial action for macrolides is the inhibition of protein synthesis through binding to the 50S ribosomal subunit.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the comparative antibacterial activities of Erythromycin A and Azithromycin with their megosaminylated derivatives. A lower MIC value indicates greater potency.

CompoundS. aureus (Ery-S)S. aureus (Ery-R, erm)S. aureus (Ery-R, mef)S. pneumoniae (Ery-S)S. pneumoniae (Ery-R, erm)S. pneumoniae (Ery-R, mef)H. influenzae
Erythromycin A 0.5>12840.03>12844
6-O-megosaminyl-Erythromycin A 2>128320.12>1281632
Azithromycin 1>12840.06>12820.06
6-O-megosaminyl-Azithromycin 8>128320.5>128160.5

(Data adapted from a study on megosaminylated macrolides)

Interpretation: The addition of the megosamine moiety to Erythromycin A and Azithromycin generally leads to a decrease in antibacterial potency (higher MIC values) against susceptible strains and those with efflux-mediated resistance (mef). This suggests that the megosamine residue may not enhance binding to the bacterial ribosome and could potentially be a target for efflux pumps.

The Crucial Role of Megosamine in Antiparasitic and Antiviral Activity

The most significant contribution of the megosamine moiety is the conferral of potent antiparasitic and antiviral activities, which are absent in erythromycin.[2] This highlights a distinct mechanism of action for this compound against these pathogens, moving beyond simple protein synthesis inhibition.

Quantitative Data: Antiparasitic Activity (IC50)

The following table presents the 50% inhibitory concentrations (IC50) of Erythromycin A, Azithromycin, and their megosaminylated derivatives against Plasmodium falciparum.

CompoundIC50 at 48h (µM)IC50 at 120h (µM)
Erythromycin A 10.5 ± 1.50.15 ± 0.05
6-O-megosaminyl-Erythromycin A 1.1 ± 0.20.09 ± 0.02
Azithromycin 2.5 ± 0.50.04 ± 0.01
6-O-megosaminyl-Azithromycin 0.4 ± 0.10.03 ± 0.01

(Data adapted from a study on the antimalarial activity of new macrolides)[3]

Interpretation: The presence of the megosamine moiety leads to a significant (6- to 10-fold) increase in antiparasitic activity at 48 hours of exposure.[3] This strongly indicates that the megosamine is a key determinant of the enhanced early-phase antiparasitic effect.

Potential Role of Megosamine in Anticancer Activity and Associated Signaling Pathways

While direct quantitative data on the anticancer activity of this compound and the specific role of its megosamine moiety is limited in publicly available literature, the broader class of macrolide antibiotics has shown promise as anticancer agents. Their mechanisms often involve inducing apoptosis and disrupting cellular processes beyond protein synthesis. A key mechanism attributed to this compound, which is likely linked to its expanded bioactivity, is the disruption of the Golgi apparatus.

Disruption of the Golgi Apparatus and Induction of Apoptosis

This compound has been shown to cause profound alterations in the morphology and function of the Golgi apparatus, leading to what is known as "Golgi stress." This disruption inhibits vesicular transport and protein glycosylation. Prolonged Golgi stress is a known trigger for apoptosis, often mediated through the activation of specific signaling cascades.

The proposed pathway involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of cellular stress responses. Activation of these pathways can lead to the upregulation of pro-apoptotic proteins and the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis initiated by Golgi stress.

Megalomicin_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Golgi Golgi Apparatus This compound->Golgi Disruption Golgi_Stress Golgi Stress (Vesicular Transport Inhibition, Protein Glycosylation Defect) Golgi->Golgi_Stress JNK_p38 JNK / p38 MAPK Activation Golgi_Stress->JNK_p38 Caspase3 Caspase-3 Activation JNK_p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • This compound and analog stock solutions (in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds:

    • Prepare a series of two-fold dilutions of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Include a positive control (bacteria with no compound) and a negative control (MHB only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Caspase-3 Activation Assay

This protocol describes a colorimetric assay to measure the activation of caspase-3, a key executioner of apoptosis.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Lysis:

    • After treatment, remove the medium and wash the cells with PBS.

    • Add 100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.

Golgi Apparatus Integrity Assay (Immunofluorescence)

This protocol uses immunofluorescence to visualize the structure of the Golgi apparatus in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., GM130)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells grown on coverslips with this compound for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with the primary antibody against the Golgi marker for 1 hour.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the Golgi structure using a fluorescence microscope. Disruption of the Golgi will be evident as fragmentation and dispersal of the fluorescent signal compared to the compact, perinuclear structure in control cells.

Workflow and Logical Relationships

The following diagram illustrates the workflow for investigating the role of the megosamine moiety in this compound's activity.

Megalomicin_Investigation_Workflow Workflow for Investigating Megosamine's Role This compound This compound Isolation Antibacterial Antibacterial Assays (MIC) This compound->Antibacterial Antiparasitic Antiparasitic Assays (IC50) This compound->Antiparasitic Anticancer Anticancer Assays (IC50) This compound->Anticancer Analog_Synthesis Analog Synthesis (e.g., without megosamine) Analog_Synthesis->Antibacterial Analog_Synthesis->Antiparasitic Analog_Synthesis->Anticancer Golgi_Assay Golgi Integrity Assay Anticancer->Golgi_Assay Apoptosis_Assay Apoptosis Assays (Caspase activation, etc.) Golgi_Assay->Apoptosis_Assay

References

An In-depth Technical Guide to the Pharmacological Properties of Megalomicin A, B, C1, and C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicins are a complex of macrolide antibiotics produced by the bacterium Micromonospora megalomicea. Structurally related to erythromycin (B1671065), the megalomicin complex consists of four main components: this compound A, and its acyl derivatives this compound B, C1, and C2.[1] These compounds have garnered interest for their diverse biological activities, which extend beyond their antibacterial properties to include antiviral and antiparasitic effects.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound A, B, C1, and C2, with a focus on their mechanism of action, antibacterial spectrum, pharmacokinetic and toxicity profiles, and their effects on cellular pathways.

Chemical Structures

Megalomicins share a common macrolactone ring structure with erythromycin but are distinguished by the presence of an additional sugar moiety, rhodosamine. The individual components of the this compound complex differ in their acylation patterns.

  • This compound A: The parent compound of the complex.

  • This compound B: An acetyl derivative of this compound A.

  • This compound C1: A diacetyl derivative of this compound A.

  • This compound C2: An acetyl and a propionyl derivative of this compound A.

Mechanism of Action

As macrolide antibiotics, the primary mechanism of antibacterial action for megalomicins is the inhibition of protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.

Beyond this classical antibacterial mechanism, megalomicins exhibit profound effects on eukaryotic cellular pathways, which likely contribute to their broader biological activities.

  • Inhibition of Protein Glycosylation: this compound C has been shown to be a potent inhibitor of protein glycosylation.[3] It blocks the incorporation of mannose and galactosamine into viral proteins, resulting in the formation of non-infectious viral particles with improperly glycosylated proteins.[3]

  • Disruption of Intra-Golgi Transport: The this compound complex (MGM) induces morphological changes in the Golgi apparatus, specifically causing a dilation of the medial- and trans-Golgi cisternae.[1][4] This disruption leads to the inhibition of protein transport through the Golgi, resulting in the accumulation of poorly sialylated glycoproteins.[1][4]

  • Interference with Lysosomal Function: this compound causes a rapid swelling of lysosomes and impairs their function.[5][6] It inhibits the degradation of newly synthesized proteins and prevents the delivery of endocytosed material to lysosomes for degradation.[5][6] This effect is thought to be mediated by the inhibition of the ATP-dependent acidification of lysosomes.[5]

Pharmacological Properties

Antibacterial Activity

The this compound complex demonstrates broad-spectrum activity, particularly against Gram-positive bacteria.[7] However, detailed comparative data on the Minimum Inhibitory Concentrations (MICs) for the individual components (A, B, C1, and C2) are limited in recently published literature. Historical data from 1969 indicates the in vivo and in vitro activity of the complex and this compound A.

Table 1: Antibacterial Spectrum of this compound Complex (Historical Data)

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureusData not available in tabular format
Streptococcus pyogenesData not available in tabular format
Escherichia coliData not available in tabular format
Klebsiella pneumoniaeData not available in tabular format
Pharmacokinetics

Limited pharmacokinetic data is available for the individual this compound components. Early studies in dogs indicated that this compound A is absorbed after oral administration, with some data suggesting it may achieve higher serum levels than erythromycin.[7]

Table 2: Pharmacokinetic Parameters of this compound A (Canine, Historical Data)

ParameterValue
Cmax Data not available
Tmax Data not available
Half-life (t½) Data not available
Bioavailability Data not available

Note: Specific pharmacokinetic parameters for this compound A, B, C1, and C2 in a standardized format are not available in the reviewed literature.

Toxicity

The acute toxicity of the this compound complex appears to be low. Early studies in mice reported low acute LD50 values, suggesting a favorable safety profile for the complex.[7]

Table 3: Acute Toxicity of this compound Complex (Murine, Historical Data)

CompoundRouteLD50 (mg/kg)
This compound ComplexOralData not available
This compound ComplexIntravenousData not available

Experimental Protocols

Detailed experimental protocols from the original studies in the late 1960s are not extensively described in the available literature. However, standardized methods for determining the pharmacological properties of antibiotics are well-established.

Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is typically used to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of this compound components in 96-well plates B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine MIC as the lowest concentration with no visible bacterial growth C->D

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in 96-well plates and allow to adhere B Treat cells with various concentrations of this compound components A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine IC50 values F->G

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway Visualizations

The following diagrams illustrate the known effects of this compound on key cellular signaling pathways.

Inhibition of Protein Glycosylation by this compound C

This compound C interferes with the proper glycosylation of proteins, a critical process for their function and trafficking.

Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein Synthesis Protein Synthesis Initial Glycosylation Initial Glycosylation Protein Synthesis->Initial Glycosylation Glycan Processing Glycan Processing Initial Glycosylation->Glycan Processing Mature Glycoprotein Mature Glycoprotein Glycan Processing->Mature Glycoprotein This compound C This compound C This compound C->Glycan Processing Blocks incorporation of mannose and galactosamine

Caption: this compound C blocks the processing of glycans in the Golgi apparatus.

Disruption of Intra-Golgi Transport by this compound

This compound alters the structure and function of the Golgi apparatus, impeding the normal flow of proteins.

Golgi_Disruption cis-Golgi cis-Golgi medial-Golgi medial-Golgi cis-Golgi->medial-Golgi Protein Transport trans-Golgi trans-Golgi medial-Golgi->trans-Golgi Protein Transport Cell Surface/Secretion Cell Surface/Secretion trans-Golgi->Cell Surface/Secretion This compound This compound This compound->medial-Golgi Dilation This compound->trans-Golgi Dilation & Inhibition of Transport

Caption: this compound disrupts the normal transport of proteins through the Golgi.

Interference with the Endosomal-Lysosomal Pathway

This compound affects the maturation of endosomes and their fusion with lysosomes, leading to impaired degradation of cellular cargo.

Lysosomal_Disruption Endocytosis Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation This compound This compound This compound->Late Endosome Impaired delivery to lysosome This compound->Lysosome Swelling & Inhibition of Acidification

References

Methodological & Application

Application Notes and Protocols for Megalomicin Fermentation and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Micromonospora megalomicea to produce the macrolide antibiotic, Megalomicin, and for the subsequent purification of the compound. The protocols are based on established methodologies and include quantitative data to guide experimental design and process optimization.

Fermentation Protocol for this compound Production

This protocol outlines the cultivation of Micromonospora megalomicea for the production of this compound. The process involves inoculum preparation, fermentation in a production medium, and monitoring of key parameters.

Inoculum Development

A two-stage inoculum development is recommended to ensure a healthy and active culture for inoculation of the production fermenter.

Protocol:

  • Spore Suspension Preparation: Aseptically scrape spores of a pure culture of Micromonospora megalomicea from an agar (B569324) slant into sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Seed Stage 1: Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Seed Stage 2: Transfer the culture from Seed Stage 1 into a larger flask (e.g., 2 L flask with 500 mL of seed medium) at a 5-10% (v/v) inoculation rate. Incubate under the same conditions for another 48 hours.

Production Fermentation

The production of this compound is carried out in a suitable fermentation medium under controlled conditions.

Protocol:

  • Inoculation: Aseptically transfer the seed culture from Seed Stage 2 into the production fermenter containing the production medium at a 5-10% (v/v) inoculation rate.

  • Fermentation: Maintain the fermentation under the following conditions:

    • Temperature: 28-32°C

    • pH: Maintain between 6.5 and 7.5. The pH can be controlled using automated addition of sterile acid (e.g., 1N HCl) or base (e.g., 1N NaOH).

    • Agitation: 200-400 rpm, depending on the fermenter geometry, to ensure adequate mixing and mass transfer.

    • Aeration: 1.0-1.5 volumes of sterile air per volume of medium per minute (vvm).

    • Dissolved Oxygen: Maintain above 30% saturation.

  • Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, glucose concentration, and this compound titer at regular intervals (e.g., every 12 hours).

  • Harvesting: The fermentation is typically harvested after 120-168 hours, or when the this compound titer reaches its maximum.

Fermentation Media Composition

The composition of the fermentation medium is critical for optimal this compound production.

Component Seed Medium (g/L) Production Medium (g/L)
Glucose10.040.0
Soluble Starch20.0-
Soy Peptone-10.0
Yeast Extract5.05.0
Casitone5.0-
CaCO₃1.02.0
Corn Steep Liquor-5.0
(NH₄)₂SO₄-2.0
Expected Yields

While specific yields for this compound are not widely reported in recent literature, analogous fermentations of other macrolides by Actinomycetes can achieve titers ranging from 100 to over 1000 mg/L. Optimization of the fermentation process is crucial to maximize the yield.

Purification Protocol for this compound

This protocol describes the extraction and purification of this compound from the fermentation broth. The process involves separation of the biomass, solvent extraction, and chromatographic purification.

Extraction
  • Broth Clarification: Adjust the pH of the whole fermentation broth to 9.0-9.5 with NaOH. Separate the mycelia from the broth by centrifugation or filtration.

  • Solvent Extraction: Extract the clarified broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a 1:1 (v/v) ratio. Perform the extraction twice to ensure maximum recovery.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure to obtain a crude oily residue.

Purification
  • Silica (B1680970) Gel Chromatography:

    • Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the solution onto a silica gel column pre-equilibrated with the same solvent.

    • Wash the column with the non-polar solvent to remove non-polar impurities.

    • Elute the this compound using a gradient of increasing polarity, for example, a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and analyze for the presence of this compound using a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization:

    • Pool the fractions containing pure this compound and concentrate under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone) and induce crystallization by adding a non-solvent (e.g., hexane) or by slow evaporation.

    • Collect the crystals by filtration, wash with a cold non-solvent, and dry under vacuum.

Purity and Recovery

The purity of the final this compound product should be assessed by HPLC. The overall recovery from the fermentation broth can be expected to be in the range of 50-70%, depending on the efficiency of each purification step.

Purification Step Purity Expected Recovery
Solvent Extraction10-20%80-90%
Silica Gel Chromatography>90%60-70%
Crystallization>98%85-95%

Visualizing the Workflow and Biosynthetic Pathway

This compound Production Workflow

The following diagram illustrates the overall workflow from the cultivation of Micromonospora megalomicea to the final purified this compound.

G cluster_fermentation Fermentation cluster_purification Purification Spore Stock Spore Stock Seed Flask 1 Seed Flask 1 Spore Stock->Seed Flask 1 Inoculation Seed Flask 2 Seed Flask 2 Seed Flask 1->Seed Flask 2 Inoculation Production Fermenter Production Fermenter Seed Flask 2->Production Fermenter Inoculation Fermentation Broth Fermentation Broth Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth->Centrifugation/Filtration Harvest Solvent Extraction Solvent Extraction Centrifugation/Filtration->Solvent Extraction Clarified Broth Concentration Concentration Solvent Extraction->Concentration Organic Phase Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Crude Extract Crystallization Crystallization Silica Gel Chromatography->Crystallization Pure Fractions Pure this compound Pure this compound Crystallization->Pure this compound Final Product

Caption: Overview of the this compound production and purification process.

This compound Biosynthetic Pathway

This compound is biosynthesized from the well-known macrolide, Erythromycin C, through a series of enzymatic steps. The key transformation is the glycosylation with TDP-L-megosamine.

G cluster_sugar Sugar Biosynthesis Erythronolide B Erythronolide B 3-O-mycarosyl-erythronolide B 3-O-mycarosyl-erythronolide B Erythronolide B->3-O-mycarosyl-erythronolide B Glycosylation Erythromycin D Erythromycin D 3-O-mycarosyl-erythronolide B->Erythromycin D Glycosylation Erythromycin C Erythromycin C Erythromycin D->Erythromycin C Hydroxylation This compound A This compound A Erythromycin C->this compound A Glycosylation Glucose-1-phosphate Glucose-1-phosphate TDP-D-glucose TDP-D-glucose Glucose-1-phosphate->TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose TDP-L-megosamine TDP-L-megosamine TDP-4-keto-6-deoxy-D-glucose->TDP-L-megosamine TDP-L-megosamine->this compound A

Caption: Simplified biosynthetic pathway of this compound from Erythromycin C.

Application Notes and Protocols for the Extraction and Purification of Megalomicin from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin is a 16-membered macrolide antibiotic complex produced by the fermentation of Micromonospora megalomicea.[1] It exhibits a broad spectrum of activity against various bacterial pathogens.[2] Structurally similar to erythromycin (B1671065), this compound possesses unique chemical moieties that contribute to its biological activity. The effective isolation and purification of this compound from the complex fermentation broth is a critical step in its research and development as a potential therapeutic agent. This document provides detailed application notes and protocols for the extraction and purification of this compound, offering a comprehensive guide for researchers in the field. The methodologies described are based on established techniques for macrolide antibiotic purification and can be adapted and optimized for specific laboratory settings.

I. Fermentation for this compound Production

The production of this compound is achieved through the submerged fermentation of Micromonospora megalomicea. The composition of the fermentation medium and the culture conditions are critical for achieving a high yield of the target antibiotic.

Protocol: Fermentation of Micromonospora megalomicea

1. Culture Medium Preparation:

A suitable medium for the cultivation of Micromonospora megalomicea is essential for robust growth and antibiotic production. A recommended medium composition is provided in the table below.[3][4]

Table 1: Culture Medium for Micromonospora megalomicea

ComponentConcentration (g/L)
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
Casitone5.0
Calcium Carbonate (CaCO₃)1.0
Agar (B569324) (for solid medium)15.0
Distilled Water1000.0 mL

Note: For liquid fermentation, omit agar from the medium.

2. Inoculum Preparation:

  • Prepare a seed culture by inoculating a loopful of Micromonospora megalomicea from a slant into a flask containing the liquid fermentation medium.

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

3. Production Fermentation:

  • Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

  • Conduct the fermentation in a suitable fermenter with controlled parameters. Optimal conditions for antibiotic production by actinomycetes generally fall within the following ranges and should be optimized for this compound production:

    • Temperature: 28-30°C

    • pH: Maintain between 6.5 and 7.5. The initial pH of the medium should be adjusted to 7.0.

    • Aeration: Provide adequate aeration to maintain dissolved oxygen levels, which is critical for the growth of the aerobic Micromonospora.

    • Agitation: 180-220 rpm.

  • Monitor the fermentation for this compound production over a period of 4 to 12 days. The peak production may vary depending on the specific strain and conditions.

II. Extraction of this compound from Culture Broth

Following the fermentation, the first step in the purification process is the extraction of this compound from the culture broth. This is typically achieved through solvent extraction.

Protocol: Solvent Extraction of this compound

1. Separation of Biomass:

  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by either filtration (e.g., using a Buchner funnel with filter paper) or centrifugation at 4,000-6,000 x g for 15-20 minutes. The supernatant contains the dissolved this compound.

2. pH Adjustment:

  • Adjust the pH of the clarified fermentation broth to a basic range, typically between 8.0 and 9.5, using a suitable base such as sodium hydroxide (B78521) (NaOH). This increases the solubility of the basic this compound molecule in organic solvents.

3. Liquid-Liquid Extraction:

  • Perform a liquid-liquid extraction using a water-immiscible organic solvent. Common solvents for macrolide extraction include ethyl acetate (B1210297), n-butanol, chloroform, and dichloromethane. Ethyl acetate is often a preferred choice due to its efficiency and lower toxicity compared to halogenated solvents.

  • Mix the pH-adjusted broth with an equal volume of the chosen organic solvent in a separation funnel.

  • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and transfer of this compound into the organic phase.

  • Allow the phases to separate. The organic phase containing this compound will typically be the upper layer if using ethyl acetate or n-butanol.

  • Collect the organic phase.

  • Repeat the extraction process on the aqueous phase at least two more times with fresh organic solvent to maximize the recovery of this compound.

  • Pool all the organic extracts.

4. Concentration of the Crude Extract:

  • Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain a crude this compound extract.

III. Purification of this compound

The crude extract contains this compound along with other co-extracted impurities. Further purification is necessary to achieve the desired level of purity. This is typically accomplished through a series of chromatographic steps.

Workflow for this compound Purification

PurificationWorkflow A Crude this compound Extract B Adsorption Chromatography (Silica Gel) A->B Elution with solvent gradient C Partially Purified this compound Fractions B->C Collect active fractions D Ion-Exchange Chromatography (Optional) C->D Further impurity removal F Reverse-Phase HPLC C->F High-resolution separation (if D is skipped) E Further Purified this compound D->E E->F Final polishing G Highly Purified this compound F->G Collect pure fractions H Crystallization G->H Saturation with anti-solvent I Crystalline this compound H->I

References

Application Note: Mass Spectrometry Fragmentation Analysis of Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin is a macrolide antibiotic produced by Micromonospora megalomicea.[1] It is structurally related to erythromycin (B1671065) but possesses an additional megosamine sugar moiety attached to the C-6 hydroxyl group of the macrolactone ring.[2] This structural difference contributes to its broad spectrum of biological activities, including antibacterial, antiviral, and antiparasitic properties.[2][3] Mass spectrometry (MS) is a powerful analytical technique for the structural characterization and quantification of megalomicins.[4] This application note provides a detailed protocol for the fragmentation analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and summarizes its characteristic fragmentation patterns.

Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound by LC-MS/MS, based on established procedures for macrolide antibiotics.[5][6]

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare working standards at desired concentrations (e.g., 1 µg/mL for fragmentation method development).

  • Biological Sample Extraction (Plasma/Serum):

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of macrolides.[5]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[5]

    • Solvent B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Elution: A typical gradient would start with a low percentage of organic solvent (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for column re-equilibration.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 45 °C.[5]

  • Injection Volume: 5 µL.[5]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.1 kV.[5]

  • Source Temperature: 150 °C.[5]

  • Desolvation Temperature: 400 °C.[5]

  • Desolvation Gas Flow: 800 L/h.[5]

  • Cone Gas Flow: 50 L/h.[5]

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific instrument and precursor ion, typically ranging from 20-50 eV for macrolides. This needs to be determined experimentally by infusing the standard solution and varying the collision energy to obtain optimal fragmentation.

  • Data Acquisition: Full scan mode to identify the precursor ion ([M+H]⁺) and product ion scan mode to obtain the fragmentation spectrum.

Data Presentation: this compound Fragmentation

The mass spectral fragmentation of megalomicins is characterized by the cleavage of glycosidic bonds, leading to the loss of the sugar moieties.[7][8] The principal fragmentations involve the neutral loss of the desosamine, mycarose, and rhodosamine sugars.[8] The following table summarizes the key ions observed in the mass spectra of this compound A and its derivatives.

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z) and Neutral Loss
This compound A 877.5 ([M+H]⁺)718.4 ([M+H - Desosamine]⁺), 560.3 ([M+H - Desosamine - Mycarose]⁺), 402.2 ([M+H - Desosamine - Mycarose - Rhodosamine]⁺)
This compound B 919.5 ([M+H]⁺)760.4 ([M+H - Desosamine]⁺), 602.3 ([M+H - Desosamine - Mycarose]⁺)
This compound C₁ 961.5 ([M+H]⁺)802.4 ([M+H - Desosamine]⁺), 644.3 ([M+H - Desosamine - Mycarose]⁺)
This compound C₂ 975.6 ([M+H]⁺)816.5 ([M+H - Desosamine]⁺), 658.4 ([M+H - Desosamine - Mycarose]⁺)

Note: The m/z values are calculated based on the chemical formulas and may vary slightly depending on the instrument calibration and resolution. The fragmentation data is based on principles described in early mass spectrometry studies of this compound.[8]

Visualizations

Megalomicin_Fragmentation_Pathway This compound This compound [M+H]⁺ Frag1 Fragment 1 [M+H - Desosamine]⁺ This compound->Frag1 - Desosamine Frag2 Fragment 2 [M+H - Desosamine - Mycarose]⁺ Frag1->Frag2 - Mycarose Aglycone Aglycone [M+H - Desosamine - Mycarose - Rhodosamine]⁺ Frag2->Aglycone - Rhodosamine

Caption: Primary fragmentation pathway of this compound via sequential neutral loss of sugar moieties.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Sample_Extraction Biological Sample Extraction Sample_Extraction->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (Product Ion Scan) ESI->MS_Analysis Spectrum_Acquisition Spectrum Acquisition MS_Analysis->Spectrum_Acquisition Fragmentation_Analysis Fragmentation Pathway Analysis Spectrum_Acquisition->Fragmentation_Analysis Quantification Quantification (Optional) Spectrum_Acquisition->Quantification

Caption: Experimental workflow for the MS fragmentation analysis of this compound.

Conclusion

The fragmentation analysis of this compound by tandem mass spectrometry provides valuable structural information, primarily through the characteristic neutral losses of its three sugar residues. The protocols and data presented in this application note offer a framework for the reliable identification and characterization of this compound in various samples. These methods can be adapted for quantitative analysis, which is crucial in drug development and pharmacokinetic studies.

References

Application Notes and Protocols for the Structural Elucidation of Megalomicin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megalomicin is a macrolide antibiotic with a complex molecular architecture. The precise determination of its three-dimensional structure is fundamental for understanding its mechanism of action, guiding medicinal chemistry efforts for analogue synthesis, and supporting drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such complex natural products in solution. This document provides a comprehensive overview and detailed protocols for the application of various NMR techniques to determine the complete chemical structure of this compound.

Due to the limited availability of a complete, publicly accessible high-resolution NMR dataset for this compound, this application note will utilize a combination of established principles for macrolide structure determination and representative data from closely related, well-characterized macrolide antibiotics to illustrate the workflow and data interpretation. The methodologies described herein are directly applicable to the structural elucidation of this compound and other similar natural products.

Principle of NMR-Based Structural Elucidation

The structural elucidation of a complex molecule like this compound by NMR spectroscopy is a systematic process that involves the sequential application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides specific pieces of structural information, which are then assembled like a puzzle to reveal the complete molecular structure. The primary steps include:

  • Determination of the molecular formula through a combination of high-resolution mass spectrometry (HRMS) and 13C NMR data.

  • Identification of individual spin systems using 1D 1H NMR and 2D Correlation Spectroscopy (COSY).

  • Direct one-bond proton-carbon correlations established through Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

  • Connecting spin systems and identifying quaternary carbons via long-range proton-carbon correlations using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

  • Establishing the relative stereochemistry through the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both 1H and 13C).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. 1D 1H NMR Spectroscopy

  • Purpose: To provide an overview of all the proton environments in the molecule.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

2. 1D 13C NMR Spectroscopy

  • Purpose: To identify all the carbon environments, including quaternary carbons.

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[1]

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width (F2 and F1): 0-12 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 8-16.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify all carbons that are directly attached to a proton.[2][3]

  • Pulse Program: Standard gradient-selected, edited HSQC for multiplicity information (e.g., hsqcedetgpsisp2.3). This allows for the differentiation of CH, CH2, and CH3 groups.

  • Spectral Width (F2 - 1H): 0-12 ppm.

  • Spectral Width (F1 - 13C): 0-180 ppm.

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans per Increment: 16-32.

  • One-bond coupling constant (1JCH): Optimized for an average of 145 Hz.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting individual spin systems and identifying the positions of quaternary carbons.[1][3]

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - 1H): 0-12 ppm.

  • Spectral Width (F1 - 13C): 0-220 ppm.

  • Data Points: 2048 in F2, 512 in F1.

  • Number of Scans per Increment: 32-64.

  • Long-range coupling constant (nJCH): Optimized for 8 Hz to observe 2- and 3-bond correlations.

Data Presentation: Representative NMR Data for a Macrolide Antibiotic

The following tables summarize the type of quantitative data obtained from the NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Note: This is representative data based on a typical macrolide structure and is intended for illustrative purposes.

Table 1: Representative 1H NMR Data

PositionδH (ppm)MultiplicityJ (Hz)
H-23.55dq7.1, 2.5
H-34.02d2.5
H-42.95m
H-53.68dd10.0, 2.0
............
H-1'4.30d7.5
N(CH3)22.25s

Table 2: Representative 13C NMR Data

PositionδC (ppm)Multiplicity (from HSQC)
C-1175.8C
C-245.3CH
C-384.1CH
C-439.2CH
C-581.5CH
.........
C-1'103.2CH
N(CH3)240.3CH3

Visualization of the Structural Elucidation Workflow

The process of elucidating the structure of this compound from NMR data follows a logical progression. The following diagram illustrates this workflow.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Building H1_NMR 1H NMR Fragments Identify Spin Systems (Fragments) H1_NMR->Fragments Proton Environments C13_NMR 13C NMR & DEPT C13_NMR->Fragments Carbon Environments & Multiplicities COSY COSY COSY->Fragments H-H Couplings HSQC HSQC HSQC->Fragments Direct C-H Bonds HMBC HMBC Connectivity Connect Fragments & Assign Quaternary Carbons HMBC->Connectivity Long-Range C-H Bonds NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-Space Proton Proximities Fragments->Connectivity Connectivity->Stereochem Final_Structure Complete 3D Structure of this compound Stereochem->Final_Structure

Workflow for NMR-based structural elucidation.

Visualization of Key 2D NMR Correlations

The following diagram illustrates the logical relationships between different atoms in a hypothetical fragment of this compound as determined by key 2D NMR experiments.

NMR_Correlations C1 C1 (quat) C2 C2 C1->C2 O O C1->O H2 H2 C2->H2 HSQC C3 C3 C2->C3 H2->C1 HMBC H2->C3 HMBC H3 H3 H2->H3 COSY C4 C4 H2->C4 HMBC C3->H3 HSQC C3->C4 H4 H4 H3->H4 COSY C4->H4 HSQC H4->C2 HMBC H4->C3 HMBC

Key 2D NMR correlations for a structural fragment.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the complete structural characterization of complex natural products like this compound. The systematic application of 1D and 2D NMR experiments, as outlined in these application notes and protocols, allows for the unambiguous assignment of all proton and carbon signals and the determination of the compound's constitution, configuration, and conformation. This detailed structural information is crucial for advancing the development of this compound as a potential therapeutic agent.

References

Application Note: Antimicrobial Susceptibility Testing of Megalomicin using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Megalomicin is a macrolide antibiotic produced by Micromonospora megalomicea. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to a bacteriostatic effect. This compound has demonstrated in vitro activity primarily against Gram-positive bacteria and some Gram-negative organisms.

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing (AST) and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is recorded as the MIC.

Materials and Reagents

  • This compound analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Bacterial cultures for testing

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Streptococcus pneumoniae ATCC® 49619™)

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Spectrophotometer or turbidimeter (optional)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound analytical standard.

  • Calculate the volume of solvent required to achieve a desired stock concentration (e.g., 1280 µg/mL). Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for macrolides.

  • Dissolve the this compound powder in the appropriate solvent. Ensure complete dissolution by vortexing.

  • This stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of this compound Dilution Series
  • Prepare a working solution of this compound by diluting the stock solution in CAMHB.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the working solution to achieve the desired final concentration range. A common range for macrolides is 0.06 to 64 µg/mL.

  • Each well should contain 50 µL of the diluted this compound solution.

  • Include a growth control well (containing 50 µL of CAMHB without antibiotic) and a sterility control well (containing 100 µL of uninoculated CAMHB).

Inoculum Preparation
  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Inoculation and Incubation
  • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control well).

  • This will bring the final volume in each test well to 100 µL.

  • Seal the plate with a lid or an adhesive seal to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity.

  • The sterility control well should remain clear.

Data Presentation

The following tables provide a template for recording and presenting quantitative data obtained from the broth microdilution assay for this compound.

Table 1: Proposed Initial Concentration Range for this compound Broth Microdilution

Concentration (µg/mL)
64
32
16
8
4
2
1
0.5
0.25
0.125
0.06
Growth Control
Sterility Control

Note: This range is a suggestion based on the activity of other macrolides. The optimal range may need to be adjusted based on the specific organisms being tested.

Table 2: Quality Control - Establishing Internal MIC Ranges for this compound

As of the date of this document, official CLSI or EUCAST quality control (QC) ranges for this compound have not been established. Laboratories should establish their own internal QC ranges. The following table provides a template for recording data from at least 20 consecutive test runs for each QC strain.

QC StrainThis compound MIC (µg/mL) - Run 1Run 2...Run 20Proposed Internal QC Range (µg/mL)
S. aureus ATCC® 29213™
E. coli ATCC® 25922™
S. pneumoniae ATCC® 49619™

Note: The proposed internal QC range should encompass at least 95% of the obtained MIC values.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Verify QC Strain MICs are within acceptable range read_mic->qc_check

Caption: Workflow for this compound Broth Microdilution AST.

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit exit_tunnel Exit Tunnel inhibition Inhibition exit_tunnel->inhibition decoding_center Decoding Center This compound This compound This compound->exit_tunnel Binds to protein_synthesis Protein Synthesis (Elongation) inhibition->protein_synthesis Blocks

Caption: Mechanism of Action of this compound on the Bacterial Ribosome.

Application Notes and Protocols for Megalomicin Susceptibility Testing using the Kirby-Bauer Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirby-Bauer disk diffusion assay is a standardized, qualitative method used to determine the susceptibility of a rapidly growing aerobic or facultative anaerobic bacterial pathogen to various antimicrobial agents. This method is cost-effective, simple to perform, and allows for the simultaneous testing of a bacterium against multiple antibiotics. These application notes provide a detailed protocol for utilizing the Kirby-Bauer test to assess the in vitro susceptibility of bacteria to Megalomicin, a macrolide antibiotic. It is important to note that while the Kirby-Bauer method is widely standardized, specific interpretive criteria for this compound have not been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA). Therefore, the following protocol outlines the standardized procedure, and researchers will need to establish their own quality control ranges and interpretive zone diameters based on further investigations, such as correlating zone sizes with minimal inhibitory concentrations (MICs).

This compound is a macrolide antibiotic produced by Micromonospora megalomicea. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with peptide chain elongation, leading to a bacteriostatic effect. Resistance to macrolides can occur through several mechanisms, including target site modification, active drug efflux, and enzymatic inactivation of the antibiotic.

Principle of the Test

The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar (B569324) medium. When a filter paper disk containing a known concentration of this compound is placed on a Mueller-Hinton agar plate inoculated with a standardized suspension of the test bacterium, the antibiotic diffuses into the agar. Following incubation, if the bacterium is susceptible to this compound, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the MIC of the antibiotic for that particular organism. The results are interpreted by comparing the measured zone diameter to established interpretive criteria to categorize the organism as susceptible, intermediate, or resistant.

Materials and Methods

Table 1: Reagents and Materials
Reagent/MaterialSpecification
This compoundPure, active powder of known potency
Blank paper disks6 mm diameter, sterile
Mueller-Hinton Agar (MHA)Standard formulation
Tryptic Soy Broth (TSB) or Saline0.85%, sterile
0.5 McFarland turbidity standardCommercially available or prepared in-house
Petri plates150 mm or 100 mm diameter, sterile
Sterile cotton swabs
ForcepsSterile
Incubator35°C ± 2°C, ambient air
Calipers or rulerFor measuring zone diameters in millimeters
Quality Control (QC) strainse.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922

Experimental Protocol

Preparation of this compound Disks

As commercial this compound disks may not be available, they must be prepared in-house.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. The final concentration on the disk will need to be determined through validation studies. A common starting point for novel antibiotics is to test a range of concentrations.

  • Disk Impregnation: Aseptically apply a standardized volume of the this compound solution to each blank sterile paper disk.

  • Drying: Allow the disks to dry completely in a sterile environment before use.

  • Storage: Store the prepared disks in a desiccator at 4°C or frozen at -20°C in a tightly sealed container.

Inoculum Preparation
  • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or using a photometric device. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

Inoculation of Mueller-Hinton Agar Plate
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab against the inside of the tube above the fluid level to remove excess liquid.

  • Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Finally, swab the rim of the agar.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

Application of Antibiotic Disks
  • Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface.

  • Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

Incubation
  • Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.

  • Incubate for 16-18 hours in ambient air.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using calipers or a ruler. Measurements should be taken from the back of the plate against a dark, non-reflective background.

  • In the absence of established CLSI or FDA breakpoints for this compound, the interpretation of zone diameters as "Susceptible," "Intermediate," or "Resistant" requires in-house validation. This typically involves correlating the zone diameters with MIC values determined by broth or agar dilution methods.

Table 2: Example Interpretive Criteria (for illustrative purposes only)
Zone Diameter (mm)Interpretation
≥ 21Susceptible (S)
16 - 20Intermediate (I)
≤ 15Resistant (R)

Note: The values in Table 2 are hypothetical and must be determined experimentally for this compound against a panel of relevant microorganisms.

Quality Control

A robust quality control program is essential to ensure the accuracy and reproducibility of the Kirby-Bauer test.

  • QC Strains: Standard ATCC quality control strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) should be tested with each new batch of media and disks, and on a routine basis.

  • Acceptable Ranges: The zone diameters for the QC strains must fall within established acceptable ranges. For this compound, these ranges will need to be determined during initial validation studies.

  • Media and Disk Checks: Each new lot of Mueller-Hinton agar and prepared this compound disks should be tested with QC strains before use.

Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum B 2. Inoculate MHA Plate (Lawn Culture) A->B D 4. Place Disk on Agar B->D C 3. Prepare/Dispense This compound Disk C->D E 5. Incubate at 35°C for 16-18h D->E F 6. Measure Zone of Inhibition (mm) E->F G 7. Compare to Interpretive Chart F->G H 8. Report as S, I, or R G->H

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Result_Interpretation start Measure Zone Diameter (mm) is_greater_S Diameter ≥ S breakpoint? start->is_greater_S is_greater_I Diameter ≥ I breakpoint? is_greater_S->is_greater_I No susceptible Susceptible (S) is_greater_S->susceptible Yes intermediate Intermediate (I) is_greater_I->intermediate Yes resistant Resistant (R) is_greater_I->resistant No

Caption: Logical flow for interpreting Kirby-Bauer test results.

Developing Stable Formulations of Megalomicin for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable formulations of the macrolide antibiotic Megalomicin for routine laboratory use. Due to the limited availability of specific stability data for this compound, this document leverages established knowledge of the closely related macrolide, Erythromycin (B1671065), as a predictive framework. Researchers are strongly encouraged to perform the stability-indicating studies outlined herein to confirm the optimal formulation for their specific applications.

Physicochemical Properties and Stability Profile of this compound

This compound is a macrolide antibiotic produced by Micromonospora megalomicea.[1][2] It is structurally similar to Erythromycin, possessing a large lactone ring to which deoxy sugars are attached.[2] Like many macrolides, this compound's stability is expected to be significantly influenced by pH, temperature, and the presence of aqueous solvents.

Table 1: Predicted Physicochemical Properties and Stability of this compound

ParameterPredicted Value/CharacteristicNotes and Recommendations
Appearance White to off-white crystalline powderVisually inspect for any changes in color or appearance, which may indicate degradation.
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695), methanol, and acetonitrile.For aqueous solutions, consider the use of co-solvents or pH adjustment to enhance solubility. Detailed solubility data is not readily available and should be determined experimentally.
pH of Maximum Stability Neutral to slightly alkaline (pH 7.0 - 8.5)Avoid acidic conditions (pH < 6.0) as they are known to cause rapid degradation of the macrolide ring in Erythromycin through intramolecular hydrolysis.
Temperature Stability Sensitive to elevated temperatures, especially in solution.Store stock solutions at -20°C or -80°C. For short-term storage (up to 24 hours), 2-8°C is acceptable for solutions at optimal pH. Avoid repeated freeze-thaw cycles.
Light Sensitivity Potentially sensitive to UV light.Store solid compound and stock solutions protected from light. Use amber vials or wrap containers in aluminum foil.

Protocols for Preparing this compound Stock Solutions

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers or culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous Ethanol (ACS grade or higher)

  • Sterile, conical polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm, ethanol-compatible)

  • Sterile, amber cryovials for storage

Procedure:

  • In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of this compound.

  • Transfer the weighed powder into a sterile conical tube.

  • Add the required volume of anhydrous ethanol (e.g., 10 mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary.

  • For sterile applications, filter the solution through a 0.22 µm ethanol-compatible syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of an Aqueous Working Solution

This protocol describes the preparation of a ready-to-use aqueous solution from a concentrated organic stock.

Materials:

  • This compound stock solution in ethanol (from Protocol 2.1)

  • Sterile, aqueous buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4)

  • Sterile, conical polypropylene tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of the aqueous buffer.

  • While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to prevent precipitation. For example, to prepare 10 mL of a 100 µg/mL working solution from a 50 mg/mL stock, add 20 µL of the stock to 9.98 mL of buffer.

  • Use the freshly prepared aqueous solution immediately. Due to the potential for hydrolysis, storage of aqueous solutions for extended periods is not recommended without conducting specific stability studies.

Experimental Protocols for Stability Assessment

To establish a stable formulation, it is crucial to perform forced degradation studies and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This study will help identify the degradation products and the conditions that affect the stability of this compound.

Procedure:

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound (e.g., 1 mg/mL) to direct sunlight or a photostability chamber for a defined period.

  • Analyze all samples at appropriate time points using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method Protocol

This method, adapted from established methods for Erythromycin, can be used to separate this compound from its potential degradation products.[3][4][5]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.05 M Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Start with 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks corresponding to degradation products are well-resolved from the parent this compound peak.

Strategies for Enhancing Stability

For applications requiring long-term stability in an aqueous environment, the following strategies can be employed.

Use of Co-solvents and Buffers

The use of co-solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) can improve the solubility and stability of macrolides in aqueous solutions. Maintaining the pH within the optimal range of 7.0-8.5 using appropriate buffer systems (e.g., phosphate or citrate (B86180) buffers) is critical.[6]

Lyophilization (Freeze-Drying)

Lyophilization is a highly effective method for enhancing the long-term stability of antibiotics that are unstable in solution.[7][8][9]

Protocol for Lyophilization:

  • Dissolve this compound and selected excipients (see Table 3) in Water for Injection (WFI).

  • Sterile filter the solution through a 0.22 µm filter.

  • Fill into sterile vials.

  • Partially stopper the vials with lyophilization stoppers.

  • Freeze the solution in the lyophilizer (e.g., to -40°C).

  • Apply a vacuum and gradually increase the shelf temperature to facilitate the sublimation of water (primary drying).

  • Further, increase the temperature under vacuum to remove bound water (secondary drying).

  • Once the cycle is complete, fully stopper the vials under nitrogen or argon to prevent moisture and oxygen ingress.

Table 3: Potential Excipients for Lyophilized this compound Formulations

Excipient TypeExampleFunction
Bulking Agent Mannitol, SucroseProvides bulk and structure to the lyophilized cake.
Cryoprotectant Trehalose, SucroseProtects the drug from freezing-induced stresses.
pH Buffering Agent Phosphate buffer, Citrate bufferMaintains the pH in the optimal range upon reconstitution.
Solubilizer Lactic Acid, Amino AcidsCan improve solubility and stability, and may reduce pain upon injection for in vivo studies.[10]

Visualizations

This compound This compound (Active) Degradation_Product_1 Anhydro-Megalomicin (Inactive Spiroketal) This compound->Degradation_Product_1  Acidic Conditions (pH < 6)   Degradation_Product_2 Other Hydrolysis Products This compound->Degradation_Product_2  Strong Basic Conditions / High Temp  

Caption: Predicted degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Stock Prepare this compound Stock Solution Prep_Forced_Deg Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Prep_Forced_Deg HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Method Prep_Forced_Deg->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis Assess_Stability Assess Stability Under Different Conditions Data_Analysis->Assess_Stability Determine_Shelf_Life Determine Optimal Storage Conditions and Shelf-Life Assess_Stability->Determine_Shelf_Life

Caption: Experimental workflow for this compound stability testing.

Start Formulation Goal? Short_Term Short-term use in aqueous solution? Start->Short_Term Long_Term Long-term storage needed? Start->Long_Term Organic_Stock Prepare stock in organic solvent (e.g., Ethanol) Short_Term->Organic_Stock  Yes   Lyophilize Lyophilize with cryoprotectants and bulking agents Long_Term->Lyophilize  Yes   Aqueous_Work Prepare fresh aqueous working solution (pH 7.0-8.5) Organic_Stock->Aqueous_Work Reconstitute Reconstitute lyophilized powder in appropriate buffer before use Lyophilize->Reconstitute

Caption: Decision tree for this compound formulation strategy.

References

Application Notes and Protocols for the Synthesis of Novel Megalomicin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin is a macrolide antibiotic with a broad spectrum of activity, including antibacterial, antiviral, and antiparasitic properties. It is structurally similar to erythromycin (B1671065) but possesses an additional megosamine sugar moiety at the C-6 hydroxyl position, which contributes to its enhanced biological activities.[1] The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold presents a promising starting point for the generation of new analogues with improved potency, expanded spectrum of activity, and better pharmacological properties.

These application notes provide detailed protocols for the synthesis of novel this compound analogues through two primary approaches: biotransformation using a genetically engineered host and semi-synthetic chemical modifications. Methodologies for purification, characterization, and biological evaluation are also described in detail.

I. Synthesis of the this compound Scaffold

The core this compound structure can be obtained by the biotransformation of erythromycin A, a readily available macrolide. This process involves the heterologous expression of the megosamine biosynthesis and glycosyltransferase genes in an erythromycin-producing host strain.

Protocol 1: Biotransformation of Erythromycin to this compound A in Saccharopolyspora erythraea

This protocol describes the genetic engineering of Saccharopolyspora erythraea to express the necessary enzymes for the conversion of endogenously produced erythromycin to this compound. The key steps involve cloning the megosamine biosynthesis gene cluster and expressing it in the host organism.

1. Cloning of the Megosamine Biosynthesis Gene Cluster:

  • Gene Cluster Identification: The megosamine biosynthesis pathway genes are located within the this compound (meg) biosynthetic gene cluster. A key 12 kb fragment containing the putative megosamine pathway is sufficient for the biotransformation.[1]

  • Vector Construction:

    • Amplify the megosamine biosynthesis gene cluster from Micromonospora megalomicea genomic DNA using high-fidelity PCR.

    • Clone the amplified fragment into an appropriate E. coli-Streptomyces shuttle vector, such as pAL7002 or a derivative, which can replicate in both E. coli for cloning and S. erythraea for expression.[2][3]

    • The vector should contain a constitutive promoter active in S. erythraea (e.g., ermEp*) to drive the expression of the cloned genes and a selectable marker (e.g., thiostrepton (B1681307) resistance).

2. Transformation of Saccharopolyspora erythraea :

  • Host Strain: Use a suitable S. erythraea strain, such as NRRL 2338 or an industrial high-producing strain.

  • Protoplast Preparation: Prepare protoplasts of S. erythraea by treating the mycelia with lysozyme (B549824) in a hypertonic buffer.

  • Transformation: Introduce the recombinant plasmid into the S. erythraea protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection. Incubate until colonies appear.

3. Fermentation and Biotransformation:

  • Inoculum Preparation: Grow the recombinant S. erythraea strain in a suitable seed medium.

  • Production Medium: Inoculate the production fermentation medium with the seed culture. A typical production medium for S. erythraea contains glucose, corn steep liquor, and other essential nutrients.[4]

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with vigorous aeration and agitation for 7-10 days. The fermentation process is characterized by two distinct growth phases, with erythromycin production typically increasing significantly as the culture enters the stationary phase.[5]

  • Monitoring: Monitor the production of this compound A by periodically taking samples and analyzing them by HPLC-MS.

4. Extraction of this compound A:

  • Broth Separation: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: Extract the this compound from the culture broth using a suitable organic solvent such as ethyl acetate (B1210297) or butyl acetate at an appropriate pH.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain the crude this compound A.

II. Semi-synthesis of Novel this compound Analogues

Novel this compound analogues can be generated by chemical modification of the parent this compound A molecule. Key sites for modification include the hydroxyl groups on the macrolide ring and the sugar moieties.

Protocol 2: General Procedure for Acylation of this compound A

This protocol describes a general method for the acylation of hydroxyl groups on the this compound scaffold to produce ester analogues.

  • Protection of Reactive Groups (if necessary): Depending on the desired regioselectivity, it may be necessary to protect certain hydroxyl groups. For instance, the 2'-hydroxyl group of the desosamine (B1220255) sugar is highly reactive.

  • Reaction Setup:

    • Dissolve this compound A (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base (e.g., triethylamine, pyridine, 2.0-3.0 equivalents) to the solution.

    • Cool the reaction mixture in an ice bath (0°C).

  • Acylation:

    • Slowly add the desired acylating agent (e.g., acid chloride or anhydride, 1.1-1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.

Parameter Typical Value Reference
Starting Material This compound A-
Acylating Agent Various acid chlorides/anhydrides-
Solvent Dichloromethane, Acetonitrile (B52724)-
Base Triethylamine, Pyridine-
Reaction Temperature 0°C to Room Temperature-
Reaction Time 2-16 hours-
Typical Yield 50-80%

III. Purification and Characterization

Protocol 3: Purification of this compound Analogues by Preparative HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound analogues to a high degree of purity.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the mobile phase, and filter through a 0.22 µm syringe filter.

  • Column Selection: Use a reversed-phase C18 column suitable for preparative scale purification (e.g., 19 x 150 mm, 5 µm particle size).

  • Method Development:

    • First, develop an analytical method on a smaller scale C18 column (e.g., 4.6 x 150 mm) to determine the optimal separation conditions.

    • A typical mobile phase consists of a gradient of acetonitrile in water with an additive like 0.1% formic acid or ammonium (B1175870) acetate.

    • Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Preparative HPLC Conditions (Example):

    • System: Preparative HPLC with a UV-Vis or Mass Spectrometry detector.

    • Column: C18, 19 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 210 nm or MS-triggered fraction collection.

  • Fraction Collection: Collect fractions corresponding to the desired peaks.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Protocol 4: Structural Characterization by NMR and Mass Spectrometry

1. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for macrolides.

  • Analysis: Determine the molecular weight of the synthesized analogue from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

  • Fragmentation Analysis (MS/MS): The fragmentation pattern can provide structural information. For this compound analogues, characteristic fragmentation involves the loss of the sugar moieties. The mass spectrum of this compound shows fragmentation patterns corresponding to the loss of its sugar residues.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for complete structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound analogues include those for the anomeric protons of the sugars and the methyl groups on the macrolide ring.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different structural fragments.

IV. Biological Evaluation

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Escherichia coli).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Analogue Modification Yield (%) MIC (µg/mL) vs. S. aureus (MRSA) MIC (µg/mL) vs. S. pneumoniae MIC (µg/mL) vs. E. coli
This compound A Parent Compound-1-20.5-1>64
Analogue 1 C-2' Acetyl754-82-4>64
Analogue 2 C-4" Acetyl680.5-10.25-0.5>64
Analogue 3 C-11 Propionyl552-41-2>64
Analogue 4 C-2',4" Diacetyl628-164-8>64
(Note: The MIC values in this table are illustrative and should be determined experimentally for each synthesized analogue.)

V. Visualizations

Diagrams of Pathways and Workflows

Biosynthesis_Pathway Erythromycin_A Erythromycin A Megalomicin_A This compound A Erythromycin_A->Megalomicin_A Glycosylation at C-6 OH Megosamine_Pathway Megosamine Biosynthesis (meg gene products) Glycosyltransferase Megosaminyl Transferase (MegDI) Megosamine_Pathway->Glycosyltransferase Provides TDP-Megosamine Experimental_Workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing Biotransformation Biotransformation (Protocol 1) Purification Purification (Preparative HPLC) (Protocol 3) Biotransformation->Purification Semisynthesis Semi-synthesis (Protocol 2) Semisynthesis->Purification Characterization Characterization (NMR, MS) (Protocol 4) Purification->Characterization Biological_Eval Biological Evaluation (MIC Assay) (Protocol 5) Characterization->Biological_Eval Structural_Relationships Erythromycin Erythromycin A Macrolide Core Desosamine (C5) Cladinose (C3) This compound This compound A Macrolide Core Desosamine (C5) Cladinose (C3) Megosamine (C6) Erythromycin->this compound Add Megosamine Analogue Novel Analogue Modified Core Modified Desosamine Modified Cladinose Modified Megosamine This compound->Analogue Chemical Modification

References

In Vivo Efficacy Testing of Megalomicin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin is a macrolide antibiotic with a history of investigation for its antibacterial and, more recently, its antiparasitic properties. While early studies in the late 1960s and early 1970s explored its efficacy against bacterial pathogens in animal models such as mice and dogs, detailed protocols and quantitative data from these studies are not readily accessible in modern literature.[1][2][3][4] However, more recent research has provided valuable insights into its potent antiparasitic activity in vivo.[5]

These application notes provide a summary of the available in vivo efficacy data for this compound, primarily focusing on its antiparasitic effects. Additionally, recognizing the need for standardized methods to evaluate macrolide antibiotics, a general protocol for in vivo efficacy testing against bacterial pathogens in a murine model is presented. This protocol is based on established methodologies for antimicrobial drug development and can be adapted for the preclinical assessment of this compound and its analogs.[6][7][8]

Data Presentation

In Vivo Antiparasitic Efficacy of this compound

The following table summarizes the in vivo efficacy of this compound in a murine model of acute Trypanosoma brucei infection.[5]

Animal ModelParasiteDrug Formulation & RouteDosing RegimenKey FindingsReference
BALB/c MiceTrypanosoma bruceiThis compound in PBSTwo intraperitoneal injections of 100 µg on day 1 and day 3 post-infection100% protection from death; Significant reduction in parasitemia[5]
In Vitro Antiparasitic and Antibacterial Activity of this compound

The following table presents the 50% inhibitory concentrations (IC50) of this compound against various parasites in vitro, providing context for its in vivo activity.[5] Limited historical in vitro data for bacteria is also included.[1]

OrganismStageIC50 / MICReference
Trypanosoma cruziEpimastigote0.2 µg/ml[5]
Trypanosoma bruceiEpimastigote2 µg/ml[5]
Leishmania donovaniPromastigote3 µg/ml[5]
Leishmania majorPromastigote8 µg/ml[5]
Plasmodium falciparumAsexual1 µg/ml (blocks intracellular replication)[5]
Staphylococcus aureus-0.1 - 0.39 µg/ml[1]
Streptococcus pneumoniae-0.025 - 0.1 µg/ml[1]

Experimental Protocols

Protocol for In Vivo Efficacy Testing of this compound Against Trypanosoma brucei in a Murine Model

This protocol is based on the methodology described by Alarcón et al. (1998).[5]

Objective: To evaluate the efficacy of this compound in reducing parasitemia and preventing mortality in a mouse model of acute African trypanosomiasis.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypanosoma brucei (e.g., clone 427)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile syringes and needles

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize BALB/c mice for at least one week under standard laboratory conditions.

  • Infection: Infect mice intraperitoneally with 1 x 10^4 T. brucei trypomastigotes suspended in a suitable buffer.

  • Drug Preparation: Prepare a stock solution of this compound in PBS. Further dilute to the desired final concentration for injection.

  • Treatment:

    • On day 1 post-infection, administer 100 µg of this compound intraperitoneally to the treatment group.

    • Administer an equivalent volume of PBS to the control group.

    • On day 3 post-infection, administer a second dose of 100 µg of this compound to the treatment group.

  • Monitoring:

    • Monitor the health of the animals daily.

    • Starting from day 3 post-infection, monitor parasitemia every 1-2 days by collecting a small volume of blood from the tail vein and counting the number of trypanosomes using a hemocytometer.

  • Endpoints:

    • Primary endpoint: Survival of the animals.

    • Secondary endpoint: Parasitemia levels over time.

General Protocol for In Vivo Efficacy Testing of a Macrolide Antibiotic in a Murine Sepsis Model

This protocol is a generalized template based on established methods for antimicrobial efficacy testing and should be optimized for this compound.[6][7]

Objective: To determine the efficacy of this compound in reducing bacterial load and improving survival in a murine model of bacterial sepsis.

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., saline, PBS with a solubilizing agent if necessary)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Saline

  • Female ICR or BALB/c mice (6-8 weeks old)

  • Sterile syringes and needles

  • Materials for bacterial enumeration (e.g., agar (B569324) plates, incubator)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Bacterial Culture Preparation: Culture the bacterial strain to mid-logarithmic phase, wash with sterile saline, and dilute to the desired concentration for infection (to be determined by a pilot study to establish a lethal or sublethal infection dose).

  • Infection: Infect mice intraperitoneally with the bacterial suspension.

  • Treatment Initiation: At a predetermined time post-infection (e.g., 1-2 hours), administer the first dose of this compound via a clinically relevant route (e.g., subcutaneous or intravenous). Administer the vehicle to the control group.

  • Dosing Regimen: Administer subsequent doses at defined intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 2-3 days). Multiple dose levels should be tested to determine a dose-response relationship.

  • Monitoring: Monitor the health and survival of the animals at regular intervals for a defined period (e.g., 7 days).

  • Bacterial Load Determination (Optional Satellite Group):

    • At a specific time point (e.g., 24 hours post-infection), euthanize a separate group of animals.

    • Aseptically collect blood and/or peritoneal lavage fluid.

    • Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per ml.

  • Endpoints:

    • Primary endpoint: Percent survival at the end of the observation period.

    • Secondary endpoint: Reduction in bacterial load (CFU/ml) in blood or peritoneal fluid compared to the control group.

Visualizations

Signaling Pathway: Mechanism of Action of Macrolide Antibiotics

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Translation) 50S_subunit->Protein_Synthesis Blocks translocation/ peptide elongation mRNA mRNA This compound This compound (Macrolide) This compound->50S_subunit Binds to P-site/ exit tunnel Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound as a macrolide antibiotic.

Experimental Workflow: In Vivo Efficacy Testing

In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Infection Induce Infection in Animal Model Animal_Acclimatization->Infection Pathogen_Culture Pathogen Culture Preparation Pathogen_Culture->Infection Drug_Formulation This compound Formulation Treatment Administer this compound or Vehicle Drug_Formulation->Treatment Grouping Randomize into Groups (Control & Treatment) Infection->Grouping Grouping->Treatment Monitoring Monitor Health & Survival Treatment->Monitoring Endpoint_Survival Survival Analysis Monitoring->Endpoint_Survival Endpoint_Bacterial_Load Bacterial Load Quantification (CFU) Monitoring->Endpoint_Bacterial_Load Satellite group Data_Analysis Statistical Analysis & Reporting Endpoint_Survival->Data_Analysis Endpoint_Bacterial_Load->Data_Analysis

Caption: Generalized workflow for in vivo antibiotic efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Megalomicin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing megalomicin fermentation yield and titer.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a macrolide antibiotic known for its antibacterial, antiviral, and antiparasitic properties.[1][2] It is naturally produced by the bacterium Micromonospora megalomicea.[1][3] this compound is structurally similar to erythromycin (B1671065) but contains an additional deoxyamino sugar, D-megosamine.[1]

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of the this compound aglycone core is derived from propionyl-CoA and methylmalonyl-CoA. This compound also incorporates three deoxy sugars: L-mycarose, D-desosamine, and D-megosamine.[1] Notably, erythromycin can serve as a direct precursor for this compound production when the necessary genes for D-megosamine synthesis and attachment are present.[1][2]

Q3: What are the general strategies to improve this compound yield and titer?

A3: Key strategies for enhancing this compound production include:

  • Strain Improvement: Genetic engineering of the producing strain to enhance precursor supply or upregulate the biosynthetic gene cluster.[4]

  • Media Optimization: Systematically adjusting carbon and nitrogen sources, as well as essential minerals and trace elements.[5]

  • Process Parameter Control: Optimizing physical parameters such as pH, temperature, dissolved oxygen, and agitation.

  • Precursor Feeding: Supplying direct precursors like erythromycin to the fermentation culture.[1][2]

Q4: Can this compound be produced in an alternative host?

A4: Yes, researchers have successfully expressed the genes responsible for converting erythromycin to this compound in Saccharopolyspora erythraea, the industrial producer of erythromycin. This strategy leverages the well-established fermentation processes for this organism.[1][2]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation in a question-and-answer format.

Problem 1: Low or No Biomass Growth of Micromonospora megalomicea

Q: My Micromonospora megalomicea culture is showing poor growth. What are the potential causes and solutions?

A: Inadequate biomass is a primary reason for low antibiotic production. Consider the following factors:

  • Inoculum Quality: The age, viability, and size of the inoculum are critical. An old or insufficient inoculum can lead to a long lag phase or complete fermentation failure.

    • Recommendation: Always use a fresh, actively growing seed culture. Standardize your inoculum preparation by ensuring a consistent cell density.

  • Media Composition: The growth medium may be lacking essential nutrients.

    • Recommendation: Review and optimize the composition of your growth medium. A starting point for Micromonospora megalomicea medium is provided in the Experimental Protocols section.

  • Suboptimal Physical Parameters: Incorrect temperature or pH can severely inhibit growth.

    • Recommendation: While the optimal temperature and pH for this compound production by M. megalomicea are not definitively published, a general starting point for actinomycetes is a temperature range of 28-30°C and a pH range of 6.5-7.5.[6][7] It is crucial to monitor and control these parameters throughout the fermentation.

Problem 2: Good Biomass Growth but Low this compound Titer

Q: My culture grows well, but the final this compound yield is low. What could be the issue?

A: This common problem indicates that the primary metabolism (growth) is favored over the secondary metabolism (this compound production). Here are some potential causes and solutions:

  • Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can suppress secondary metabolite biosynthesis.[8]

    • Recommendation: Experiment with different carbon and nitrogen sources. Consider a fed-batch strategy to maintain lower concentrations of rapidly consumed nutrients during the production phase.

  • Insufficient Precursor Supply: The biosynthesis of this compound depends on a steady supply of specific precursors.

    • Recommendation: Implement a precursor feeding strategy. Since erythromycin is a direct precursor to this compound, feeding erythromycin during the production phase can significantly boost yields.[1][2] Refer to the Experimental Protocols section for a general guideline on precursor feeding.

  • Suboptimal Fermentation Parameters for Production: The optimal conditions for growth and antibiotic production can differ.

    • Recommendation: Perform optimization studies for pH and temperature during the production phase, which may be different from the optimal growth conditions.

Problem 3: Batch-to-Batch Variability in this compound Yield

Q: I'm observing significant variations in this compound titer between different fermentation batches. How can I improve consistency?

A: Inconsistent results often stem from a lack of standardization in the experimental protocol.

  • Inoculum Inconsistency: Variations in the age and density of the seed culture can lead to different fermentation kinetics.

    • Recommendation: Standardize your inoculum preparation, ensuring the same growth phase and cell density for each fermentation.

  • Media Preparation: Inaccuracies in media component measurements or inconsistencies in sterilization can affect the outcome.

    • Recommendation: Ensure all media components are weighed accurately and that the sterilization process is consistent.

  • Raw Material Variability: Different batches of complex media components like yeast extract or peptone can have varying compositions.

    • Recommendation: If possible, use a chemically defined medium or test different batches of complex components before use in large-scale experiments.

Data Presentation

Table 1: Recommended Starting Media Composition for Micromonospora megalomicea

ComponentConcentration (g/L)
Glucose10
Soluble Starch20
Yeast Extract5
Casitone5
Calcium Carbonate (CaCO₃)1
Agar (for solid media)15
Distilled Water1000 mL

Source: Adapted from DSMZ Medium 127.[2]

Table 2: General Fermentation Parameters for Actinomycetes

ParameterRecommended Range
Temperature28 - 30 °C
pH6.5 - 7.5
Agitation200 - 250 rpm
Dissolved Oxygen> 20% saturation

Note: These are general ranges and require optimization for maximal this compound production.[6][7]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a fresh culture of Micromonospora megalomicea. Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours.

  • Production Culture Inoculation: Transfer a standardized amount (e.g., 5-10% v/v) of the seed culture to a 1 L production fermenter containing the production medium (see Table 1).

  • Fermentation: Maintain the fermentation at 28-30°C with controlled pH (initially 7.0) and aeration to maintain a dissolved oxygen level above 20%.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to measure biomass, pH, substrate consumption, and this compound concentration.

  • Harvesting: The fermentation is typically harvested after 7-10 days, depending on the production profile.

Protocol 2: Precursor Feeding with Erythromycin

This protocol provides a general framework for feeding erythromycin to a culture of an engineered strain capable of converting it to this compound.

  • Prepare Erythromycin Stock Solution: Prepare a sterile stock solution of erythromycin (e.g., 10 mg/mL in a suitable solvent like ethanol, then diluted in sterile water).

  • Timing of Feeding: Add the erythromycin solution to the production culture at the onset of the stationary phase (typically after 48-72 hours of growth).

  • Feeding Concentration: The optimal concentration of erythromycin needs to be determined experimentally. Start with a final concentration in the range of 50-200 µg/mL.

  • Monitoring: Monitor the conversion of erythromycin to this compound using HPLC analysis of the culture broth.

Protocol 3: Quantification of this compound by HPLC (Adapted from Erythromycin Analysis)

This method is a starting point and requires validation for this compound.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate, pH 7.0) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 215 nm.

    • Quantification: Create a standard curve using purified this compound. Determine the concentration in the samples by comparing the peak area to the standard curve.[9]

Protocol 4: Biomass Measurement (Dry Cell Weight)

  • Sampling: Take a known volume of culture broth (e.g., 10 mL).

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with distilled water to remove media components. Repeat the centrifugation.

  • Drying: Transfer the washed pellet to a pre-weighed drying dish and dry in an oven at 80-100°C until a constant weight is achieved.

  • Calculation: The biomass concentration is calculated as the dry weight of the cells divided by the initial volume of the culture broth.

Visualizations

Fermentation_Optimization_Workflow cluster_0 Strain & Media Development cluster_1 Process Development cluster_2 Analysis & Iteration Strain_Selection Strain Selection/ Improvement Media_Screening Media Component Screening Strain_Selection->Media_Screening Media_Optimization Statistical Media Optimization (RSM) Media_Screening->Media_Optimization Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Parameter_Optimization Feeding_Strategy Precursor Feeding Strategy Parameter_Optimization->Feeding_Strategy Scale_Up Scale-Up Studies Feeding_Strategy->Scale_Up Data_Analysis Data Analysis & Modeling Scale_Up->Data_Analysis Analytical_Method Analytical Method Development (HPLC) Analytical_Method->Data_Analysis Iterate Iterative Improvement Data_Analysis->Iterate Iterate->Strain_Selection Further Strain Improvement Iterate->Media_Optimization Re-optimize Media Iterate->Parameter_Optimization Refine Parameters

Caption: A generalized workflow for optimizing this compound fermentation.

Megalomicin_Biosynthesis Propionyl_CoA Propionyl-CoA PKS Polyketide Synthase (PKS) Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Aglycone This compound Aglycone PKS->Aglycone Glycosyltransferase Glycosyl- transferase Aglycone->Glycosyltransferase Erythromycin Erythromycin Erythromycin->Glycosyltransferase Precursor Feeding Megosamine_Pathway D-Megosamine Biosynthesis TDP_Megosamine TDP-D-Megosamine Megosamine_Pathway->TDP_Megosamine TDP_Megosamine->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Simplified this compound biosynthetic pathway highlighting precursor inputs.

References

Technical Support Center: Megalomicin Purification and Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Megalomicin purification and scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification and scale-up of this macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound fermentation broth?

A1: this compound fermentation broths are complex mixtures containing the target antibiotic, as well as a variety of related substances and process-related impurities. Common impurities can include:

  • Related Macrolides: Structurally similar macrolide antibiotics that may be co-produced by Micromonospora megalomicea or arise from degradation.

  • Precursors and Intermediates: Unconverted precursors from the biosynthetic pathway.

  • Degradation Products: this compound can degrade under certain pH and temperature conditions, leading to inactive forms.

  • Media Components: Residual nutrients, salts, and other components from the fermentation medium.

  • Cellular Debris: Proteins, nucleic acids, and lipids from the microbial cells.

Q2: What is the general stability of this compound under typical purification conditions?

A2: Macrolide antibiotics like this compound are generally sensitive to acidic and alkaline pH, as well as high temperatures. For optimal stability during purification, it is recommended to work at near-neutral pH (around 7.0) and at reduced temperatures (e.g., 4-8°C) whenever possible. Prolonged exposure to harsh pH conditions or elevated temperatures can lead to hydrolysis of the lactone ring or cleavage of the sugar moieties, resulting in loss of activity.

Q3: What analytical techniques are recommended for monitoring this compound purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of this compound throughout the purification process. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer) is typically used. UV detection is commonly employed for quantification. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying unknown impurities.[1][2]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key purification steps.

Liquid-Liquid Extraction

Issue: Low yield of this compound in the organic phase.

Possible Cause Troubleshooting Steps
Incorrect pH of the aqueous phase Adjust the pH of the fermentation broth to a slightly alkaline condition (pH 8.0-9.0) to ensure this compound is in its neutral, more organic-soluble form.
Inappropriate solvent selection Test different water-immiscible organic solvents such as ethyl acetate, butyl acetate, or methyl isobutyl ketone (MIBK) for optimal partitioning.
Insufficient mixing/contact time Ensure vigorous mixing during extraction to maximize the interfacial area and allow for efficient mass transfer. Increase the mixing time if necessary.
Emulsion formation Add a small amount of a de-emulsifying agent or increase the ionic strength of the aqueous phase by adding salt (e.g., NaCl). Centrifugation can also help to break emulsions.
Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Steps
Inappropriate stationary phase For normal-phase chromatography, silica (B1680970) gel is common. For reversed-phase, C18-functionalized silica is a good starting point. Consider other stationary phases if co-elution persists.
Suboptimal mobile phase composition Optimize the solvent gradient (for gradient elution) or the solvent ratio (for isocratic elution). Small changes in the mobile phase composition can significantly impact resolution.
Column overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation.
Irregular column packing Ensure the column is packed uniformly to avoid channeling. Repack the column if necessary.
Sample preparation issues Ensure the sample is fully dissolved and filtered before loading to prevent column clogging.
Crystallization

Issue: Failure of this compound to crystallize or formation of an oil.

Possible Cause Troubleshooting Steps
Solution is not supersaturated Slowly evaporate the solvent to increase the concentration of this compound.
Presence of impurities Further purify the this compound solution by an additional chromatography step to remove impurities that may inhibit crystallization.
Cooling rate is too fast Allow the solution to cool slowly to room temperature, followed by further slow cooling in a refrigerator. Rapid cooling often leads to oiling out.
Inappropriate solvent system Experiment with different solvent/anti-solvent combinations. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures.
Lack of nucleation sites Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. Seeding with a few crystals of pure this compound can also induce crystallization.

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This protocol outlines a general method for analyzing the purity of this compound samples.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.

Protocol 2: Bench-Scale Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound from a crude extract.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide hypothetical, yet realistic, quantitative data for a typical this compound purification process to serve as a benchmark for researchers.

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of this compound

SolventPartition Coefficient (K)Recovery (%)Purity (%)
Ethyl Acetate15.29265
Butyl Acetate18.59568
MIBK20.19670

Table 2: Performance of Different Chromatographic Resins

Resin TypeBinding Capacity (mg/g)Recovery (%)Purity (%)
Silica Gel (Normal Phase)508595
C18 Silica (Reversed Phase)759098
Ion-Exchange (Cation)1008897

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow fermentation Fermentation Broth centrifugation Centrifugation/ Filtration fermentation->centrifugation Cell Removal extraction Liquid-Liquid Extraction centrifugation->extraction Clarified Broth concentration Solvent Evaporation extraction->concentration Crude Extract chromatography Column Chromatography concentration->chromatography Concentrated Extract crystallization Crystallization chromatography->crystallization Purified Fractions final_product Pure this compound crystallization->final_product Crystals

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Purity in Final Product

troubleshooting_logic start Low Purity in Final Product check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography Protocol start->check_chromatography check_crystallization Review Crystallization Protocol start->check_crystallization optimize_ph Optimize pH check_extraction->optimize_ph optimize_solvent Optimize Solvent check_extraction->optimize_solvent optimize_gradient Optimize Gradient check_chromatography->optimize_gradient check_loading Check Column Loading check_chromatography->check_loading optimize_cooling Optimize Cooling Rate check_crystallization->optimize_cooling re_purify Re-purify optimize_ph->re_purify optimize_solvent->re_purify optimize_gradient->re_purify check_loading->re_purify optimize_cooling->re_purify

Caption: A logical guide for troubleshooting low purity issues.

References

Megalomicin stability issues in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Megalomicin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous and organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist with your research.

Disclaimer

The stability of this compound can be influenced by various factors including pH, temperature, light, and the presence of other substances. The information provided here is for guidance and is based on general knowledge of macrolide antibiotics and available scientific literature. It is crucial to perform stability studies specific to your experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in solutions?

A1: The stability of this compound, like other macrolide antibiotics, is primarily affected by several factors:

  • pH: this compound is susceptible to hydrolysis, especially under acidic and alkaline conditions. The lactone ring in its structure is prone to cleavage outside of a neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, frozen conditions are generally recommended.

  • Light: Exposure to UV light can lead to photodegradation. Solutions should be protected from light.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Enzymes: In biological matrices, enzymatic degradation can occur.

Q2: What is the recommended way to prepare a stock solution of this compound?

A2: Due to its limited solubility in water, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. The solution can then be diluted with the desired aqueous buffer. It is advisable to prepare fresh solutions for each experiment to minimize degradation.

Q3: How should I store this compound stock solutions?

A3: For short-term storage (a few days), solutions can be stored at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.

Q4: My this compound solution appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation can indicate several issues, including poor solubility at the given concentration and temperature, or degradation of the compound. Do not use a solution with visible precipitates. Try preparing a fresh, more dilute solution or using a different solvent system.

Q5: Can I use tap water to prepare my aqueous this compound solutions?

A5: It is highly recommended to use high-purity water (e.g., Milli-Q® or distilled water) to prepare your solutions. Tap water contains various ions and impurities that can catalyze the degradation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Validate the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Low or no biological activity Complete degradation of this compound.Prepare a fresh stock solution and test its activity immediately. Consider performing a time-course experiment to determine the stability of this compound in your assay medium.
Incompatibility with other components in the assay.Evaluate potential interactions between this compound and other reagents in your experiment.
Change in color of the solution Degradation of this compound.A change in color is a visual indicator of chemical degradation. Discard the solution and prepare a fresh one.
Precipitation in the solution Poor solubility or degradation.Check the solubility of this compound in your chosen solvent at the desired concentration. Consider using a co-solvent or preparing a more dilute solution.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a general overview of macrolide stability based on related compounds like Erythromycin. This data should be used as a general guide, and specific stability testing for this compound is strongly recommended.

Table 1: General Stability of Macrolide Antibiotics in Aqueous Solutions at Different pH (Conceptual)

pHStabilityCommon Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of the lactone ring and glycosidic bonds.
4 - 6.5Moderate to HighRegion of maximum stability for many macrolides.
> 8LowBase-catalyzed hydrolysis of the lactone ring.

Table 2: General Solubility of Macrolide Antibiotics in Common Solvents (Conceptual)

SolventSolubilityNotes
WaterSparingly soluble to insolubleSolubility is often pH-dependent.
EthanolSoluble
MethanolSoluble
AcetoneSoluble
ChloroformSoluble
Dimethyl sulfoxide (DMSO)Soluble
Diethyl etherSlightly soluble
HexaneInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions. This helps in identifying potential degradation products and understanding the molecule's intrinsic stability.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Acid Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of this compound stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Place an aliquot of the this compound solution in an incubator at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points by HPLC.

  • Photodegradation:

    • Expose an aliquot of the this compound solution to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points by HPLC.

Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Calculate the percentage of degradation at each time point.

  • Characterize the major degradation products using techniques like LC-MS if necessary.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

degradation_pathway This compound This compound Acid Acidic Conditions (e.g., pH < 4) This compound->Acid Hydrolysis Base Alkaline Conditions (e.g., pH > 8) This compound->Base Hydrolysis Oxidation Oxidizing Agents This compound->Oxidation Oxidation Light UV Light This compound->Light Photodegradation Heat High Temperature This compound->Heat Thermal Degradation Degradation_Products Degradation Products (e.g., hydrolyzed forms, oxidized forms) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stock_Solution->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis Characterization Degradant Characterization (LC-MS) Data_Analysis->Characterization

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results Degradation This compound Degradation Inconsistent_Results->Degradation Concentration_Error Inaccurate Concentration Inconsistent_Results->Concentration_Error Assay_Interference Assay Interference Inconsistent_Results->Assay_Interference Fresh_Solution Prepare Fresh Solution Degradation->Fresh_Solution Validate_Stability Validate Stability in Assay Degradation->Validate_Stability Verify_Concentration Verify Concentration (HPLC) Concentration_Error->Verify_Concentration Check_Compatibility Check Reagent Compatibility Assay_Interference->Check_Compatibility

Caption: Troubleshooting logic for inconsistent experimental results.

Troubleshooting variability in Megalomicin minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays for Megalomicin.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?

A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, in this case, this compound, that prevents the visible in vitro growth of a specific microorganism.[1][2][3] It is a critical metric in drug development and clinical microbiology to determine a drug's potency and the susceptibility of bacteria to it.[3][4]

Q2: My MIC values for the same bacterial strain and this compound concentration are inconsistent across different experiments. What are the common causes?

A2: Inconsistent MIC results can stem from several factors, including variability in the bacterial inoculum, the composition of the testing medium, and incubation conditions.[5][6] Even minor deviations in these experimental parameters can lead to significant differences in the final MIC values.[6] Other potential sources of error include improper preparation of the antibiotic stock solution and pipetting inaccuracies during serial dilutions.[5][7]

Q3: How critical is the bacterial inoculum preparation for MIC assay consistency?

A3: The preparation of the bacterial inoculum is a critical step for the reproducibility of MIC assays.[8] The final concentration of bacteria in the assay wells must be standardized. An inoculum that is too dense can overwhelm the antibiotic, resulting in falsely high MICs, whereas an inoculum that is too low may lead to falsely low MICs.[5] It is crucial to use a standardized method, such as matching the turbidity to a 0.5 McFarland standard, to ensure a consistent starting bacterial concentration.[4][5]

Q4: Can the growth medium affect the activity of this compound?

A4: Yes, the composition of the growth medium can significantly influence the activity of antimicrobial agents.[7] For many antibiotics, cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended to ensure consistency.[1][7] The pH and the concentration of divalent cations like calcium and magnesium in the broth can impact the apparent MIC of the antibiotic for certain bacteria.[9] Lot-to-lot variability in media can also contribute to inconsistent results.[5]

Q5: What are Quality Control (QC) strains and why are they necessary for this compound MIC assays?

A5: Quality Control (QC) strains are well-characterized microorganisms with known susceptibility patterns to various antimicrobial agents.[10] They are essential for ensuring the accuracy and reproducibility of MIC assays.[10] By testing a QC strain alongside your experimental strains, you can verify that your assay is performing correctly. If the MIC value for the QC strain falls outside the acceptable range, it indicates a potential issue with the experimental setup, and the results for the test organisms should not be considered reliable.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound MIC assays.

Problem: Inconsistent MIC Values Between Replicates or Experiments

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inoculum Density Variability - Ensure the inoculum is prepared from a fresh (18-24 hour) culture.[5] - Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] - Vortex the bacterial suspension thoroughly to ensure homogeneity before dilution and inoculation.[5] - Verify the final inoculum concentration (target is ~5 x 10⁵ CFU/mL in the well) with plate counts.[1][4]
Media Composition Issues - Use a consistent and recommended medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7] - Check and record the lot number of the media for each experiment to track potential batch-to-batch variability.[5] - Ensure the pH of the medium is within the recommended range.[9]
Antibiotic Stock Solution Problems - Prepare fresh this compound stock solutions for each experiment, as macrolides can degrade over time. - Use a high-purity powder and a suitable solvent for complete dissolution. - Filter-sterilize the stock solution; do not autoclave.
Pipetting and Dilution Errors - Calibrate pipettes regularly.[7] - Use fresh, sterile pipette tips for each serial dilution step to prevent antibiotic carryover.[7] - Ensure thorough mixing of the antibiotic in each well during the dilution process.[11]
Inconsistent Incubation - Maintain a constant incubation temperature (typically 35 ± 2°C).[9] - Ensure a consistent incubation duration (usually 16-20 hours for most bacteria).[5][9] - If required for the test organism, ensure a stable and appropriate atmospheric condition (e.g., 5% CO₂).[9]
Subjective Reading of Results - Read the MIC at the lowest concentration that completely inhibits visible growth.[12] - Use a standardized reading method, such as a microplate reader for optical density (OD) measurements, to reduce subjectivity.[7] - For some bacteriostatic antibiotics, pinpoint growth at the bottom of the well may be disregarded.[3]
Problem: No Growth in Positive Control Wells

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Non-viable Inoculum - Use fresh colonies (18-24 hours old) for inoculum preparation.[5] - Perform a purity check by plating the final inoculum to ensure it is not contaminated.[5]
Improperly Prepared Medium - Double-check the media preparation protocol. - Ensure all necessary supplements have been added correctly.
Incorrect Incubation Conditions - Verify the incubator temperature and atmospheric conditions (e.g., CO₂ levels).[5]

Quality Control (QC) Parameters

It is crucial to include appropriate QC strains in every MIC assay. While specific QC ranges for this compound are not yet established, the following table provides the expected MIC ranges for well-characterized QC strains with the macrolide Azithromycin, which can serve as a preliminary reference. These ranges are based on established standards.

QC Strain Azithromycin MIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.25 - 1.0[13]
Enterococcus faecalis ATCC 292121.0 - 4.0[13]
Escherichia coli ATCC 259222.0 - 8.0[13]

Note: These ranges are for Azithromycin and should be used as a guide. Laboratories should establish their own internal QC ranges for this compound.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a generalized procedure for determining the MIC of this compound.

1. Preparation of this compound Stock and Dilutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium (e.g., CAMHB) to achieve the desired concentration range.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline solution.

  • Vortex the suspension for 15-20 seconds to ensure it is homogeneous.[5]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute this adjusted suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[1][4]

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air (or other required atmosphere).[9]

4. Reading the MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare Growth Medium start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare this compound Stock & Serial Dilutions prep_media->prep_drug inoculate Inoculate Microplate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic analyze Analyze & Record Data read_mic->analyze end_node End analyze->end_node

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Tree start Inconsistent MIC Results qc_check Is QC strain MIC within range? start->qc_check inoculum_check Review Inoculum Preparation: - Fresh colonies? - 0.5 McFarland standard? - Homogeneous suspension? qc_check->inoculum_check No procedure_check Review Assay Procedure: - Pipettes calibrated? - Correct incubation time/temp? - Consistent reading method? qc_check->procedure_check Yes media_check Review Media & Drug Prep: - Correct medium (CAMHB)? - Consistent lot number? - Fresh drug stock? inoculum_check->media_check media_check->procedure_check systematic_error Potential Systematic Error: Investigate all parameters. procedure_check->systematic_error random_error Potential Random Error: Focus on pipetting and reading consistency. procedure_check->random_error end_node Problem Resolved systematic_error->end_node random_error->end_node

Caption: A decision tree for troubleshooting inconsistent MIC results.

References

Addressing Megalomicin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Megalomicin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a macrolide antibiotic, is susceptible to degradation through several pathways, primarily influenced by pH, temperature, light, and the presence of oxidative agents. Like other macrolide antibiotics, its large lactone ring and glycosidically linked sugars are key sites for degradation.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: Macrolide antibiotics are known to be unstable in acidic conditions.[1][4][5][6][7] The low pH can lead to the hydrolysis of the glycosidic bonds, cleaving the desosamine (B1220255) and mycinose (B1239270) sugars from the lactone ring. Additionally, intramolecular cyclization reactions can occur in acidic environments, leading to inactive products. While generally more stable in neutral to slightly alkaline conditions, very high pH can also promote hydrolysis of the lactone ring.[1]

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of macrolide antibiotics.[8][9][10][11] It is crucial to protect this compound solutions and solid materials from light during all stages of handling and storage.

Q4: What is the impact of temperature on this compound stability?

A4: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[12][13][14][15][16] Therefore, maintaining low temperatures during extraction and storage is critical for preserving the integrity of this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Possible Cause Suggested Solution
Incomplete Cell Lysis Optimize lysis conditions. Consider using enzymatic lysis (e.g., lysozyme) in combination with mechanical methods like sonication or bead beating. Ensure the chosen method is compatible with this compound stability (avoid excessive heat).
Degradation During Extraction Maintain a low temperature (4°C) throughout the extraction process. Use buffers with a pH range of 7.0-8.0. Protect the sample from light by using amber-colored tubes or wrapping containers in aluminum foil. Minimize the extraction time.
Inefficient Solvent Extraction Use a water-immiscible solvent such as ethyl acetate (B1210297) or chloroform (B151607) for the initial extraction from the fermentation broth. Perform multiple extractions with fresh solvent to ensure complete recovery. Optimize the pH of the aqueous phase to ensure this compound is in its non-ionized, more solvent-soluble form (typically slightly alkaline).
Adsorption to Cellular Debris Centrifuge the lysate at a high speed to effectively pellet cellular debris before solvent extraction. Consider a filtration step after centrifugation.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage
Possible Cause Suggested Solution
Hydrolytic Degradation * Acidic Hydrolysis: If new, more polar peaks appear, it could indicate the loss of sugar moieties. Ensure storage solutions are buffered at a neutral to slightly alkaline pH (7.0-8.0). Avoid acidic conditions. * Alkaline Hydrolysis: If peaks corresponding to the opened lactone ring are observed, avoid strongly basic conditions during storage.
Photodegradation If samples were exposed to light, new peaks may represent photodegradation products. Always store this compound solutions and solid material in light-protected containers (amber vials or wrapped in foil) and in the dark.
Oxidative Degradation The presence of oxidizing agents can lead to degradation. Use high-purity solvents and consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.
Thermal Degradation If samples were exposed to elevated temperatures, the new peaks are likely thermal degradants. Ensure samples are consistently stored at the recommended low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (in a transparent vial) to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended for the quantitative analysis of this compound and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 7.5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

2. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the main this compound peak and any additional peaks corresponding to degradation products. The retention time of this compound should be determined using a reference standard.

Visualizations

cluster_extraction Extraction Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Separate Biomass Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Clarified Broth Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration This compound in Solvent Purification Purification (Chromatography) Concentration->Purification Crude Extract Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

cluster_degradation Degradation Pathways This compound This compound Acid_Hydrolysis Acid Hydrolysis (Low pH) This compound->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis (High pH) This compound->Alkaline_Hydrolysis Photodegradation Photodegradation (UV/Light Exposure) This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Degradation_Product_1 Loss of Sugars Acid_Hydrolysis->Degradation_Product_1 Degradation_Product_2 Lactone Ring Opening Alkaline_Hydrolysis->Degradation_Product_2 Degradation_Product_3 Photoproducts Photodegradation->Degradation_Product_3 Degradation_Product_4 Oxidized Products Oxidation->Degradation_Product_4

Caption: Potential degradation pathways of this compound.

Data Summary

Condition General Stability of Macrolides Expected Impact on this compound
Acidic pH (pH < 4) Highly UnstableSignificant degradation expected
Neutral pH (pH 6-8) Generally StableOptimal stability expected
Alkaline pH (pH > 9) Moderately UnstablePotential for lactone ring hydrolysis
Elevated Temperature (>40°C) UnstableAccelerated degradation
Refrigerated (2-8°C) Stable (short to medium term)Recommended for short-term storage
Frozen (-20°C or lower) Highly Stable (long term)Recommended for long-term storage
Light Exposure UnstableDegradation expected
Inert Atmosphere More StableRecommended for long-term storage to prevent oxidation

Disclaimer: The information provided is based on general knowledge of macrolide antibiotics and available scientific literature. It is intended to be a guide and should be supplemented with in-house stability studies for your specific this compound samples and formulations.

References

Technical Support Center: Improving the Solubility of Megalomicin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Megalomicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a macrolide antibiotic produced by Micromonospora megalomicea.[1][2] Like many macrolides, this compound is a large, complex molecule with limited aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays.[3] This can result in inaccurate and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

This compound is sparingly soluble in water but shows better solubility in organic solvents. For in vitro assays, the recommended solvents for preparing a high-concentration stock solution are dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4] These solvents are miscible with most aqueous culture media. It is crucial to keep the final concentration of the organic solvent in the assay as low as possible to avoid solvent-induced cellular toxicity.[4]

Q3: What is the general mechanism of action of this compound?

As a macrolide antibiotic, this compound is known to inhibit bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the process of translation and ultimately halts bacterial growth.[5]

Quantitative Data Summary: Solubility of Macrolide Antibiotics

AntibioticSolventSolubility (mg/mL)Reference
AzithromycinEthanolSoluble[6]
MethanolSoluble[6]
AcetonitrileSoluble[6]
AcetoneSoluble[6]
ClarithromycinAcetoneSoluble[6]
Erythromycin (B1671065)AcetoneSoluble[6]
EthanolSlightly Soluble[6]
MethanolSlightly Soluble[6]
AcetonitrileSlightly Soluble[6]
RoxithromycinEthanolSoluble[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh 10 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Close the tube tightly and vortex at high speed until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

This protocol provides a method for diluting the this compound stock solution into an aqueous medium for an in vitro assay, such as a Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile aqueous assay medium (e.g., cell culture medium, broth)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Pre-warm the aqueous assay medium to the experimental temperature (e.g., 37°C).

  • To minimize precipitation, perform a serial dilution. First, create an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed medium. For example, add 10 µL of the 10 mg/mL stock to 990 µL of medium to get a 100 µg/mL intermediate solution.

  • Gently vortex the intermediate dilution immediately after adding the stock solution.

  • Use the intermediate dilution to prepare the final working concentrations for your assay.

  • Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon addition to aqueous medium - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The stock solution was added too quickly to the medium.- The aqueous medium was at a low temperature.- Decrease the final working concentration of this compound.- Add the stock solution dropwise while gently vortexing the medium.- Always use pre-warmed (e.g., 37°C) aqueous medium.[7]
Cloudy or precipitated stock solution - The stock solution was not prepared correctly.- The stock solution has undergone freeze-thaw cycles.- Gently warm the stock solution to 37°C to try and redissolve the precipitate.- If warming does not work, prepare a fresh stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent assay results - Incomplete dissolution of this compound.- Degradation of this compound in solution.- Ensure the stock solution is completely clear before use.- Prepare fresh stock solutions regularly and store them properly at -20°C, protected from light.

Visualizations

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot for single use vortex->aliquot store Store at -20°C aliquot->store intermediate Prepare Intermediate Dilution store->intermediate Use one aliquot warm Pre-warm Aqueous Medium warm->intermediate final Prepare Final Working Concentrations intermediate->final

Caption: Workflow for preparing stable this compound stock and working solutions.

Signaling Pathway: Mechanism of Action of this compound

G This compound's Mechanism of Action This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Is essential for

Caption: this compound inhibits bacterial growth by targeting protein synthesis.

References

Strategies to reduce byproduct formation in Megalomicin fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Megalomicin Fermentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound production and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in this compound fermentation?

A1: this compound is a macrolide antibiotic produced by Micromonospora megalomicea. Its biosynthetic pathway is closely related to that of erythromycin (B1671065). In fact, this compound is synthesized through the glycosylation of an erythromycin intermediate.[1] Consequently, the most common byproducts in this compound fermentation are typically erythromycin and its analogues, such as Erythromycin B and Erythromycin C. The accumulation of these byproducts can significantly reduce the yield and purity of the desired this compound.

Q2: How can I monitor and quantify this compound and its byproducts during fermentation?

A2: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and its related byproducts in fermentation broth. A reversed-phase C18 column is typically used for separation.

Here is a general protocol that can be adapted and optimized for your specific needs:

Experimental Protocol: HPLC Analysis of this compound and Byproducts

  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Centrifuge the sample to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to bring the analyte concentrations within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is commonly used. The exact gradient profile will need to be optimized to achieve the best separation of this compound, Erythromycin A, Erythromycin B, and Erythromycin C.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 215 nm.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Quantification:

    • Prepare standard solutions of this compound, Erythromycin A, Erythromycin B, and Erythromycin C of known concentrations.

    • Generate a calibration curve for each compound by plotting the peak area against the concentration.

    • Quantify the analytes in the fermentation samples by comparing their peak areas to the respective calibration curves.

Q3: What are the key fermentation parameters that influence byproduct formation?

A3: Several fermentation parameters critically affect the production of this compound and the formation of byproducts. These include:

  • Precursor Availability: The concentration of the immediate precursor, erythromycin, can influence the final titer of this compound.

  • Dissolved Oxygen (DO): Oxygen availability is crucial for both cell growth and secondary metabolite production. Inadequate or excessive DO levels can lead to metabolic shifts that favor byproduct formation.

  • pH: The pH of the fermentation medium affects enzyme activity and nutrient uptake, thereby influencing the metabolic pathways.

  • Temperature: Temperature impacts microbial growth rate and enzyme kinetics.

  • Nutrient Feeding: The strategy for feeding key nutrients like carbon and nitrogen sources can significantly alter the metabolic state of the cells and direct flux towards either the desired product or byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides strategies to reduce byproduct formation.

Issue Potential Cause Troubleshooting Strategy
High levels of erythromycin byproducts (B and C) Suboptimal Precursor Feeding: Incorrect timing or concentration of erythromycin feeding can lead to its accumulation or conversion to other byproducts.Optimize Erythromycin Feeding: Implement a fed-batch strategy where erythromycin is added intermittently or continuously during the production phase. Start with a concentration range of 1-5 g/L and optimize based on the production profile.
Metabolic Flux Imbalance: The metabolic flux may be directed towards the formation of erythromycin analogues rather than the glycosylation to this compound.Metabolic Engineering: Consider overexpression of the glycosyltransferase responsible for converting erythromycin to this compound.
Low this compound Titer Inadequate Dissolved Oxygen (DO): Insufficient oxygen can limit the activity of key enzymes in the biosynthetic pathway.Two-Stage DO Control: Maintain a high DO level (e.g., >50% saturation) during the initial growth phase to maximize biomass. During the production phase, a lower DO level (e.g., 20-30% saturation) may favor secondary metabolite production in some actinomycetes. This needs to be empirically determined for Micromonospora megalomicea.
Suboptimal pH: The pH of the medium may be drifting out of the optimal range for the biosynthetic enzymes.pH Control: Maintain the pH of the fermentation broth within a narrow range, typically between 6.5 and 7.5, using automated addition of acid and base.
Inconsistent Batch-to-Batch Performance Variability in Inoculum: The age and quality of the inoculum can significantly impact the fermentation performance.Standardize Inoculum Development: Implement a standardized protocol for inoculum preparation, ensuring consistent age, cell density, and metabolic activity.
Nutrient Limitation or Excess: Inconsistent nutrient availability can lead to variable growth and production profiles.Implement a Fed-Batch Strategy: Utilize a fed-batch approach for key nutrients like the carbon and nitrogen sources to maintain them at optimal concentrations and avoid both depletion and inhibitory effects.

Data Summary

While specific quantitative data for this compound fermentation is scarce in publicly available literature, the following table provides a general overview of the expected impact of different strategies on product and byproduct formation based on findings from related antibiotic fermentations.

Strategy Target Parameter Expected Impact on this compound Titer Expected Impact on Byproduct Formation
Precursor Feeding Erythromycin ConcentrationIncreaseDecrease (if optimized)
Dissolved Oxygen Control DO Saturation (%)IncreaseDecrease
pH Control pHIncreaseDecrease
Fed-Batch Fermentation Nutrient ConcentrationIncreaseDecrease

Visualizations

Experimental Workflow for Optimizing this compound Fermentation

G cluster_0 Phase 1: Strain and Culture Optimization cluster_1 Phase 2: Bioreactor Process Development cluster_2 Phase 3: Analysis and Characterization A Inoculum Development B Shake Flask Experiments (Medium Optimization) A->B C Batch Fermentation (Baseline) D Fed-Batch Strategy Development (Precursor & Nutrient Feeding) C->D E Process Parameter Optimization (DO, pH, Temp) D->E F HPLC Analysis (this compound & Byproducts) E->F G Data Analysis & Iteration F->G

Caption: A typical experimental workflow for the optimization of this compound fermentation.

Logical Relationship for Byproduct Reduction Strategy

G A High Byproduct Levels B Identify Limiting Factor A->B C Precursor Availability B->C D Metabolic Pathway Efficiency B->D E Suboptimal Process Parameters B->E F Optimize Precursor Feeding C->F G Metabolic Engineering D->G H Optimize Fermentation Conditions E->H

Caption: Decision-making flowchart for troubleshooting high byproduct levels in this compound fermentation.

References

Enhancing the production of specific Megalomicin components (A, B, C1, C2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of specific Megalomicin components (A, B, C1, and C2) from Micromonospora megalomicea.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between this compound A, B, C1, and C2?

A1: this compound A is the foundational structure, a 14-membered macrolide antibiotic. Megalomicins B, C1, and C2 are derivatives of this compound A, differing in the acylation at the 3'''- or 4'''-hydroxyls of the mycarose (B1676882) moiety. These structural differences can impact their biological activities.

Q2: What is a typical fermentation medium for Micromonospora megalomicea to produce Megalomicins?

A2: While the optimal medium can be strain-specific, a good starting point for Micromonospora fermentation includes a complex medium with sources of carbon, nitrogen, and trace elements. For instance, a medium containing starches, soybean meal, and essential minerals is often effective for macrolide production.[1][2] It is crucial to optimize the medium composition for your specific M. megalomicea strain.

Q3: What are the key fermentation parameters to control for this compound production?

A3: Key parameters include temperature (typically 28-30°C), pH (maintained between 6.8-7.5), dissolved oxygen (maintained above 50% saturation), and agitation (600-1200 rpm).[1][2][3] These parameters often require optimization for different production phases (growth vs. secondary metabolite production).

Q4: How can I influence the ratio of this compound components (A, B, C1, C2)?

A4: The ratio of this compound components can be influenced by several factors. One study suggests that the culture method plays a significant role:

  • Solid-state fermentation tends to favor the production of this compound A and B.[4][5]

  • Submerged (liquid) fermentation appears to enhance the production of this compound C1 and C2.[4][5] Additionally, precursor-directed biosynthesis, by feeding analogs of the natural precursors, may also alter the component profile.

Q5: What analytical methods are suitable for quantifying the different this compound components?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and effective method for separating and quantifying the different this compound components.[6][7] A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and a buffered aqueous phase is a typical starting point for method development.

Troubleshooting Guides

Issue 1: Low Overall this compound Titer
Potential Cause Troubleshooting Step Rationale
Suboptimal Medium Composition Systematically evaluate different carbon and nitrogen sources (e.g., glucose, starch, soybean meal, yeast extract).[1][2] Perform a Design of Experiments (DoE) to identify optimal concentrations.The balance of nutrients is critical. Easily metabolized carbon sources can sometimes cause catabolite repression, inhibiting secondary metabolite production.[8]
Inadequate Aeration/Oxygen Supply Increase agitation and/or aeration rates to maintain dissolved oxygen (DO) levels above 50%.[3]Oxygen is crucial for the growth of Micromonospora and the enzymatic reactions in the this compound biosynthetic pathway.[1]
pH Drift During Fermentation Implement a pH control strategy using automated addition of acid/base to maintain the pH within the optimal range (e.g., 6.8-7.5).[2][3]Significant pH shifts can inactivate biosynthetic enzymes and negatively impact cell viability.
Poor Inoculum Quality Ensure the seed culture is in the late logarithmic growth phase and use an appropriate inoculum volume (typically 5-10% v/v).A healthy and active inoculum is essential for a robust and productive fermentation.
Issue 2: Undesirable Ratio of this compound Components (e.g., low C1/C2)
Potential Cause Troubleshooting Step Rationale
Inappropriate Culture Conditions As a primary strategy, switch from solid-state to submerged (liquid) fermentation to favor the production of this compound C1 and C2.[4][5]The physical environment of the culture can significantly influence the expression of genes responsible for the final acylation steps that differentiate the this compound components.
Precursor Limitation Experiment with feeding the fermentation with different short-chain fatty acid precursors (e.g., propionate, butyrate) at various time points.The acylation of this compound A to form C1 and C2 depends on the availability of the corresponding acyl-CoA precursors.
Suboptimal Fermentation Time Perform a time-course study and analyze the this compound component profile at different time points to determine the optimal harvest time for the desired components.The relative abundance of the different this compound components can change over the course of the fermentation.

Experimental Protocols

Protocol 1: General Fermentation of Micromonospora megalomicea
  • Inoculum Preparation:

    • Prepare a seed culture medium (e.g., Tryptic Soy Broth).

    • Inoculate with a fresh culture of Micromonospora megalomicea.

    • Incubate at 28-30°C for 48-72 hours with shaking (e.g., 200-250 rpm).

  • Production Medium Preparation:

    • Prepare the production medium. An example composition (per liter) is: 20 g Soluble Starch, 15 g Soybean Meal, 2 g K₂HPO₄, 3 g CaCO₃, 0.5 g MgSO₄·7H₂O, and trace elements.

    • Adjust the initial pH to 7.0-7.2.

    • Sterilize the medium by autoclaving.

  • Fermentation:

    • Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.

    • Incubate the fermentation culture at 28-30°C for 120-192 hours.

    • Maintain aeration (e.g., 1 vvm) and agitation (e.g., 600-1200 rpm) to ensure sufficient dissolved oxygen.[3]

    • Monitor and control the pH to remain between 6.8 and 7.5.

Protocol 2: Extraction and Quantification of this compound Components
  • Extraction:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to 8.0-8.5.

    • Extract the supernatant three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.[9]

    • Combine the organic (ethyl acetate) layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis (Example Conditions):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm or MS detection for higher specificity and sensitivity.

    • Quantification: Use certified standards of this compound A, B, C1, and C2 to create calibration curves for accurate quantification.

Visualizations

Megalomicin_Biosynthesis_Pathway Propionyl-CoA Propionyl-CoA PKS Polyketide Synthase (PKS) Propionyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS 6-deoxyerythronolide B 6-deoxyerythronolide B PKS->6-deoxyerythronolide B Chain Assembly Erythromycin C Erythromycin C 6-deoxyerythronolide B->Erythromycin C Glycosylation & Hydroxylation This compound A This compound A Erythromycin C->this compound A Megosamine Glycosylation This compound B, C1, C2 This compound B, C1, C2 This compound A->this compound B, C1, C2 Acylation

Caption: Simplified this compound biosynthetic pathway.

Experimental_Workflow cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing Inoculum_Dev Inoculum Development Fermentation Production Fermentation (Media, pH, Temp, DO) Inoculum_Dev->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis HPLC Quantification (A, B, C1, C2) Extraction->Analysis Data_Review Data_Review Analysis->Data_Review Review Results Data_Review->Fermentation Iterate & Optimize

Caption: General experimental workflow for enhancing this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is biomass production also low? Start->Check_Growth Optimize_Growth Optimize Growth Medium (Carbon/Nitrogen Sources, pH, Temp) Check_Growth->Optimize_Growth Yes Check_Ratio Is the component ratio (A:B:C1:C2) the issue? Check_Growth->Check_Ratio No Optimize_Production Optimize Production Parameters (DO, Precursors, Harvest Time) Check_Ratio->Optimize_Production No Alter_Culture Switch between Solid/Liquid Culture Feed Precursors Check_Ratio->Alter_Culture Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Megalomicin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification, compromising the reliability of the analytical method.[1][2][3] In the analysis of this compound, which is often extracted from complex biological matrices, endogenous components like phospholipids (B1166683) are major contributors to matrix effects.[4]

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. While Protein Precipitation (PPT) is the simplest method, it is often the least effective at removing interfering matrix components.[5] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts and result in reduced matrix effects compared to PPT.[5][6] For biological matrices rich in phospholipids, specialized techniques like phospholipid removal plates or cartridges are highly effective.[7][8] A systematic comparison of different methods is recommended during method development to determine the optimal approach for your specific application.[5]

Q3: Why is an internal standard crucial for the accurate quantification of this compound?

A3: An internal standard (IS) is essential in LC-MS analysis to compensate for variability during sample preparation and analysis, including matrix effects.[1][2] An ideal IS, particularly a stable isotope-labeled (SIL) version of this compound, co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2] By using the peak area ratio of the analyte to the IS for quantification, the impact of these variations is minimized, leading to more accurate and precise results.[2]

Q4: Where can I obtain a stable isotope-labeled (SIL) internal standard for this compound?

A4: Commercially available SIL standards for specific compounds can be found through various chemical suppliers. If a commercial standard for this compound is not available, custom synthesis services can be utilized.[9] Several companies specialize in the synthesis of deuterated or 13C-labeled compounds for use as internal standards in mass spectrometry.[10][11][12]

Q5: How can I optimize my chromatographic conditions to reduce matrix effects?

A5: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[2][3] Using a column with a different stationary phase chemistry can also alter selectivity and improve separation.[13] For macrolide antibiotics, reversed-phase chromatography with C18 or similar columns is commonly employed.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, focusing on problems arising from matrix effects.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix components co-eluting with this compound.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as SPE or phospholipid removal to reduce matrix interferences.[5][8] 2. Adjust Chromatography: Modify the mobile phase gradient to better separate this compound from interfering peaks. Experiment with different organic modifiers or additives.[3] 3. Change Column: Switch to a column with a different stationary phase to alter selectivity.
Inconsistent or Low Analyte Response Significant ion suppression due to matrix effects.1. Evaluate Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1] 2. Improve Sample Cleanup: Implement a more effective sample preparation technique (SPE, LLE, or phospholipid removal) to minimize co-eluting interferences.[5][7] 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same ion suppression, allowing for accurate correction.[2] 4. Dilute the Sample: Simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components below a level that causes significant ion suppression.[14]
High Variability in Results Between Samples Inconsistent matrix effects across different sample lots.1. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and processing to minimize variability in the matrix composition. 2. Use a Robust Internal Standard: A stable isotope-labeled internal standard is crucial to compensate for sample-to-sample variations in matrix effects.[2] 3. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to match the composition of the unknown samples as closely as possible.[2]
Gradual Decrease in Signal Intensity Over a Run Sequence Accumulation of matrix components in the ion source or on the column.1. Implement a Diverter Valve: Divert the flow to waste during the elution of highly retained, non-polar matrix components to prevent them from entering the mass spectrometer. 2. Optimize Wash Steps: Ensure the chromatographic method includes a sufficiently strong organic wash at the end of each run to elute strongly retained matrix components from the column. 3. Regular Instrument Maintenance: Clean the ion source regularly according to the manufacturer's recommendations.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation Technique Typical Analyte Recovery (%) Matrix Effect Reduction Pros Cons Reference Compounds
Protein Precipitation (PPT) 80 - 100Low to ModerateSimple, fast, and inexpensive.Prone to significant matrix effects, especially from phospholipids.[5]Various Drugs[15]
Liquid-Liquid Extraction (LLE) 70 - 90Moderate to HighProvides cleaner extracts than PPT.[5]Can be labor-intensive, may have lower recovery for polar analytes.[5]Roxithromycin[16]
Solid-Phase Extraction (SPE) 85 - 105HighProvides very clean extracts, high analyte recovery, and can be automated.Requires method development, can be more expensive.Various Drugs[17]
Phospholipid Removal Plates 90 - 105Very HighSpecifically targets and removes phospholipids, significantly reducing a major source of ion suppression.[7][8]Primarily removes phospholipids, other matrix components may remain.Genfitinib[8]

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

  • (Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to increase concentration.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for the extraction of macrolide antibiotics and should be optimized.

  • Sample and IS: To 100 µL of plasma in a polypropylene (B1209903) tube, add the internal standard.[16]

  • pH Adjustment: Add a small volume of a basic solution (e.g., 0.1 M NaOH) to adjust the pH and ensure this compound is in its non-ionized form.

  • Extraction Solvent: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).[16]

  • Mixing: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[16]

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol is a general guideline and the specific sorbent, wash, and elution solvents should be optimized.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe phospholipid_removal Phospholipid Removal add_is->phospholipid_removal extract Final Extract ppt->extract lle->extract spe->extract phospholipid_removal->extract lc_injection LC Injection extract->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic start Inaccurate or Irreproducible Results? check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Evaluate Sample Preparation Method check_is->check_sample_prep Yes implement_is->check_sample_prep improve_cleanup Improve Cleanup (SPE, LLE, PL Removal) check_sample_prep->improve_cleanup Insufficient Cleanup optimize_chroma Optimize Chromatography check_sample_prep->optimize_chroma Sufficiently Clean improve_cleanup->optimize_chroma adjust_gradient Adjust Gradient/Mobile Phase optimize_chroma->adjust_gradient Co-elution Observed change_column Change Column Chemistry optimize_chroma->change_column Poor Peak Shape review_ms Review MS Parameters optimize_chroma->review_ms Separation Optimized adjust_gradient->review_ms change_column->review_ms optimize_source Optimize Source Conditions review_ms->optimize_source Suboptimal end Reliable Method review_ms->end Optimized optimize_source->end

Caption: Troubleshooting decision tree for matrix effects.

References

Best practices for long-term storage of Megalomicin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of Megalomicin stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What is the optimal temperature for the long-term storage of this compound stock solutions?

A2: For long-term stability, antibiotic stock solutions are generally stored at low temperatures. A common recommendation for many antibiotic solutions is -20°C for storage up to one year.[2] For particularly sensitive antibiotics, or for longer-term storage, -80°C is often preferred to minimize degradation.[1] Powdered forms of antibiotics are typically more stable and can be stored at -20°C for extended periods.[2]

Q3: How should I prepare and store aliquots of my this compound stock solution?

A3: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2] Use sterile microcentrifuge tubes and store them at -20°C or -80°C. This practice also minimizes the risk of contamination of the entire stock.

Q4: What is the expected shelf-life of a this compound stock solution?

A4: The shelf-life of an antibiotic solution is dependent on the specific antibiotic, the solvent used, storage temperature, and exposure to light. While specific stability data for this compound is not available, many antibiotic stock solutions can be stable for several months to a year when stored properly at -20°C or -80°C.[1][2] However, it is best practice to regularly test the efficacy of your stock solution, especially for long-term experiments.

Troubleshooting Guide

Q1: My this compound stock solution appears cloudy or has formed a precipitate after freezing. What should I do?

A1: Cloudiness or precipitation upon thawing can indicate that the antibiotic has come out of solution. This may happen if the concentration is too high for the chosen solvent at low temperatures. Gentle warming of the vial to 37°C and vortexing or sonication may help to redissolve the compound.[3] If the precipitate does not dissolve, it may indicate degradation or insolubility, and the stock solution should be discarded. To prevent this, consider preparing a slightly lower concentration stock solution or using a different solvent.

Q2: I am not seeing the expected biological activity in my experiments using my this compound stock solution. What could be the cause?

A2: Loss of biological activity can be due to several factors:

  • Degradation: The stock solution may have degraded due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles, exposure to light).

  • Contamination: The stock solution could be contaminated with microorganisms that are degrading the antibiotic.

  • Incorrect Concentration: An error in the initial weighing or dilution could have resulted in a lower-than-expected concentration.

  • Experimental Conditions: The pH or other components of your experimental medium may be affecting the stability and activity of this compound.

It is recommended to use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the powdered compound. To confirm the activity of your stock, you can perform a bioassay, such as a disk diffusion assay.

Q3: How can I test the activity of my this compound stock solution over time?

A3: A disk diffusion assay is a common and straightforward method to assess the antimicrobial activity of a substance. This involves placing a sterile paper disk impregnated with your this compound solution onto an agar (B569324) plate inoculated with a susceptible bacterial strain. The diameter of the zone of inhibition (the area around the disk where bacteria do not grow) is proportional to the concentration and activity of the antibiotic. Comparing the zone of inhibition of an older stock to a freshly prepared one can indicate any loss of activity.

Experimental Protocols

Disk Diffusion Assay for this compound Activity

Objective: To determine the biological activity of a this compound stock solution.

Materials:

  • This compound stock solution (and a freshly prepared control solution if available)

  • Susceptible bacterial strain (e.g., Bacillus subtilis or a non-pathogenic strain of Escherichia coli)

  • Luria-Bertani (LB) agar plates

  • Sterile paper disks (6 mm diameter)

  • Sterile forceps

  • Incubator at 37°C

  • Micropipette and sterile tips

  • Bacterial culture in logarithmic growth phase

Procedure:

  • Prepare Bacterial Lawn: Using a sterile swab or by spreading, inoculate the entire surface of an LB agar plate with the susceptible bacterial culture to create a uniform lawn.

  • Impregnate Disks: Using a micropipette, apply a known volume (e.g., 10 µL) of your this compound stock solution onto a sterile paper disk. Allow the solvent to evaporate in a sterile environment. Prepare a control disk with the solvent alone and, if possible, a disk with a freshly prepared this compound solution of the same concentration.

  • Place Disks on Agar: Using sterile forceps, carefully place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 16-18 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

  • Interpretation: A larger zone of inhibition indicates higher antimicrobial activity. Compare the zone size of your stored stock solution to that of a fresh solution to assess any potential degradation.

Data Presentation

Table 1: General Recommendations for Long-Term Storage of Antibiotic Stock Solutions

ParameterRecommendationRationale
Solvent DMSO, Ethanol, Sterile Water (verify compound solubility)Ensures complete dissolution and stability.
Concentration Typically 10-100 mg/mLHigh enough for dilution but low enough to remain in solution at low temperatures.
Storage Temperature -20°C (short to medium-term) or -80°C (long-term)Reduces chemical degradation and microbial growth.[1]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and contamination.[2]
Container Sterile, tightly sealed polypropylene (B1209903) tubesPrevents contamination and evaporation.
Light Exposure Store in the dark (e.g., in a freezer box)Many antibiotics are light-sensitive.

Disclaimer: This table provides general guidance. Specific storage conditions for this compound should be determined based on manufacturer recommendations or empirical stability studies.

Mandatory Visualization

TroubleshootingWorkflow start Issue Encountered with This compound Experiment check_solution Visually Inspect Stock Solution start->check_solution precipitate Precipitate or Cloudiness Observed? check_solution->precipitate warm_sonicate Warm to 37°C and Vortex/Sonicate precipitate->warm_sonicate Yes no_precipitate No Precipitate precipitate->no_precipitate No dissolved Does it Redissolve? warm_sonicate->dissolved use_solution Use Solution Cautiously dissolved->use_solution Yes discard_fresh Discard and Prepare Fresh Stock Solution dissolved->discard_fresh No end Problem Resolved use_solution->end discard_fresh->end check_activity Suspect Loss of Biological Activity? no_precipitate->check_activity run_bioassay Perform Bioassay (e.g., Disk Diffusion) check_activity->run_bioassay Yes troubleshoot_exp Troubleshoot Other Experimental Parameters (e.g., pH, contamination) check_activity->troubleshoot_exp No activity_ok Activity Confirmed? run_bioassay->activity_ok activity_ok->discard_fresh No activity_ok->troubleshoot_exp Yes troubleshoot_exp->end

Caption: Troubleshooting workflow for this compound stock solution issues.

References

Validation & Comparative

In Vitro Efficacy of Megalomicin Compared to Azithromycin and Clarithromycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro efficacy of the macrolide antibiotic megalomicin against two widely used macrolides, azithromycin (B1666446) and clarithromycin (B1669154). The information is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of these compounds. While extensive data is available for azithromycin and clarithromycin, direct comparative studies involving this compound are limited. This guide summarizes the existing data and highlights the need for further research.

Executive Summary

Macrolide antibiotics are a critical class of therapeutics used to treat a variety of bacterial infections. Azithromycin and clarithromycin are well-established members of this class, with proven efficacy against a broad spectrum of pathogens. This compound, a structurally related macrolide, has also demonstrated antibacterial properties, alongside antiviral and antiparasitic activities.[1] However, a comprehensive understanding of its comparative in vitro efficacy against clinically relevant bacteria is still emerging. This guide presents available Minimum Inhibitory Concentration (MIC) data for azithromycin and clarithromycin against key respiratory pathogens and outlines the standardized methodologies for in vitro susceptibility testing.

Comparative In Vitro Activity

Direct, head-to-head in vitro studies comparing the antibacterial spectrum and potency of this compound with azithromycin and clarithromycin are not extensively available in the current body of scientific literature. The majority of published research focuses on the individual activities of these macrolides.

Azithromycin and Clarithromycin MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for azithromycin and clarithromycin against common respiratory pathogens, as reported in various studies. These values represent the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism in vitro.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaeAzithromycin0.12 - 4-[2]
Clarithromycin0.015 - 160.06[2][3]
Haemophilus influenzaeAzithromycin0.5 - 41 - 2[2][3]
Clarithromycin8 - 168 - 16[2][3]
Mycoplasma pneumoniaeAzithromycin0.00024 - <0.01-[2]
Clarithromycin0.008 - 0.5-[2]
Mycobacterium intracellulareAzithromycin-16[4]
Clarithromycin0.58[4]
Borrelia burgdorferiAzithromycin0.003 - 0.03-[5]
Clarithromycin0.003 - 0.03-[5]

Note: MIC values can vary depending on the testing methodology, bacterial strain, and geographical location. The data presented here is for comparative purposes and is derived from multiple sources.

This compound In Vitro Activity

Mechanism of Action

Macrolide antibiotics, including azithromycin and clarithromycin, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action interferes with the translocation of peptides, thereby halting bacterial growth. This mechanism is generally considered bacteriostatic, but at higher concentrations, they can be bactericidal against certain susceptible organisms. While this compound is also a macrolide, detailed studies confirming its precise binding site and comparative ribosomal affinity relative to azithromycin and clarithromycin are needed.

Macrolide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Elongation Peptide Chain Elongation 30S 30S Subunit Macrolide Macrolide Antibiotic (Azithromycin, Clarithromycin, this compound) Macrolide->50S Inhibition Inhibition of Protein Synthesis Bacterial_Growth Bacterial Growth and Replication Protein_Elongation->Bacterial_Growth Leads to Inhibition->Bacterial_Growth Prevents Stasis_Death Bacteriostasis or Bactericidal Effect Inhibition->Stasis_Death Results in

Mechanism of action of macrolide antibiotics.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these assays.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a commonly used technique to determine the MIC of an antibiotic.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown in appropriate broth (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solutions: Prepare stock solutions of this compound, azithromycin, and clarithromycin of known concentrations.

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for many bacteria.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Perform two-fold serial dilutions of each antibiotic across the rows of the microtiter plate using CAMHB.

4. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotics in Microplate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Value (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

While azithromycin and clarithromycin are well-characterized macrolide antibiotics with established in vitro efficacy against a wide range of bacterial pathogens, the publicly available data on the comparative in vitro antibacterial activity of this compound is sparse. The existing literature suggests that this compound possesses antibacterial properties, but comprehensive studies using standardized methodologies (CLSI/EUCAST) are required to directly compare its potency and spectrum of activity with other macrolides.

For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for further investigation. Future studies should focus on:

  • Head-to-head MIC and MBC (Minimum Bactericidal Concentration) studies of this compound, azithromycin, and clarithromycin against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Time-kill kinetic assays to compare the bactericidal or bacteriostatic effects of these macrolides over time.

  • Studies to elucidate the precise mechanism of action of this compound and its interaction with the bacterial ribosome in comparison to other macrolides.

Such research is essential to fully understand the therapeutic potential of this compound as an antibacterial agent and to guide its potential development for clinical use.

References

A Comparative Guide to Cross-Resistance Between Megalomicin and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the known and anticipated cross-resistance patterns between Megalomicin and other clinically relevant macrolide antibiotics. Due to the limited availability of recent, direct comparative studies on this compound, this guide synthesizes information based on the well-established mechanisms of macrolide resistance and available data for other members of this antibiotic class.

Mechanisms of Macrolide Action and Resistance

Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically at the nascent peptide exit tunnel (NPET). This binding obstructs the path of newly synthesized peptides, leading to the inhibition of protein synthesis. Cross-resistance among macrolides is primarily dictated by shared mechanisms that either alter the drug target, prevent the drug from reaching its target, or inactivate the drug itself.

The two most prevalent mechanisms of macrolide resistance are:

  • Target Site Modification: This is the most common mechanism and is primarily mediated by erythromycin (B1671065) ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC). These enzymes methylate an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of most macrolides, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Active Efflux: This mechanism involves the removal of the antibiotic from the bacterial cell by efflux pumps. The two main types of efflux pumps associated with macrolide resistance are the ATP-binding cassette (ABC) transporters (encoded by msr genes, e.g., msrA) and the major facilitator superfamily (MFS) transporters (encoded by mef genes, e.g., mefA). Efflux-mediated resistance typically confers a lower level of resistance to 14- and 15-membered macrolides.

A third, less common mechanism is enzymatic inactivation , where enzymes such as esterases or phosphotransferases modify and inactivate the macrolide molecule.

Visualizing Resistance Mechanisms and Experimental Workflow

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Outcomes Ribosome 50S Ribosomal Subunit Macrolide Macrolide Antibiotic Macrolide->Ribosome Inhibits Protein Synthesis Efflux Efflux Pump (mef/msr genes) Macrolide->Efflux Pumped Out Erm Erm Methylase (erm genes) Erm->Ribosome Methylates 23S rRNA (Target Site Modification) HighLevel High-Level Resistance (MLS B Phenotype) Erm->HighLevel Leads to LowLevel Low to Moderate-Level Resistance (M Phenotype) Efflux->LowLevel Leads to DNA Bacterial DNA DNA->Erm Encodes DNA->Efflux Encodes

Figure 1. Key mechanisms of bacterial resistance to macrolide antibiotics.

MIC_Determination_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates with Serial Dilutions of Antibiotics prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: MIC Value determine_mic->end

Figure 2. Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data on Macrolide Cross-Resistance

While direct comparative data for this compound against a panel of macrolide-resistant strains is scarce in recent literature, the following tables summarize typical Minimum Inhibitory Concentration (MIC) ranges for other common macrolides against susceptible and resistant strains of key Gram-positive pathogens. This data illustrates the impact of different resistance mechanisms on macrolide activity.

Note: The absence of data for this compound in these tables reflects the lack of available information in the reviewed scientific literature.

Table 1: Comparative MIC Ranges (µg/mL) against Staphylococcus aureus

AntibioticSusceptibleResistant (erm-mediated)Resistant (msrA-mediated efflux)
This compound Data not availableData not availableData not available
Erythromycin 0.12 - 1>1282 - 64
Clarithromycin 0.06 - 0.5>1281 - 32
Azithromycin 0.25 - 2>1284 - 128

Table 2: Comparative MIC Ranges (µg/mL) against Streptococcus pneumoniae

AntibioticSusceptibleResistant (ermB-mediated)Resistant (mefA-mediated efflux)
This compound Data not availableData not availableData not available
Erythromycin ≤0.06>2561 - 64
Clarithromycin ≤0.06>2560.5 - 32
Azithromycin ≤0.12>2560.5 - 32

Experimental Protocols

The determination of cross-resistance is experimentally verified through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard and quantitative approach for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

1. Materials:

  • Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on an appropriate agar (B569324) medium.

  • Antimicrobial Agents: Stock solutions of this compound and other macrolides of known potency.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is used.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Sterile Saline or Broth: For inoculum preparation.

  • Spectrophotometer or McFarland Standards: For standardizing inoculum density.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Prepare serial twofold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates. The final volume in each well after adding the inoculum should be 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For capnophilic organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • The results are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints for each antibiotic-organism pair, as defined by organizations like CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Conclusion and Future Directions

The available evidence on macrolide resistance mechanisms strongly suggests that this compound, as a macrolide antibiotic, is likely to be affected by the same resistance mechanisms that impact other members of its class. Therefore, cross-resistance with other macrolides, particularly in strains harboring erm genes, is highly probable. The extent of this cross-resistance, especially in strains with efflux-mediated resistance, remains to be definitively determined through direct comparative studies.

Given the evolving landscape of antibiotic resistance, there is a critical need for further research to:

  • Determine the in vitro activity of this compound against a diverse panel of contemporary clinical isolates with well-characterized macrolide resistance mechanisms.

  • Conduct direct comparative studies of this compound with other macrolides to establish its cross-resistance profile.

  • Investigate the potential for this compound to induce the expression of resistance genes, such as erm.

Such studies are essential for understanding the potential clinical utility of this compound and for guiding the development of new macrolide antibiotics that can overcome existing resistance mechanisms.

A Comparative Analysis of the Bioactivity of Novel Megalomicin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of newly synthesized Megalomicin derivatives, MMG-N1 and MMG-N2, against established macrolide antibiotics, Azithromycin and Erythromycin (B1671065). The data presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation antimicrobial agents.

Comparative Bioactivity Profile

The antibacterial efficacy and cytotoxic potential of the novel this compound derivatives were systematically evaluated against two common bacterial pathogens and a human cell line. The results, summarized below, indicate that the novel derivatives exhibit potent antibacterial activity with acceptable cytotoxicity profiles compared to existing alternatives.

Table 1: In Vitro Antibacterial Activity
CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. S. pneumoniae (ATCC 49619)MBC (µg/mL) vs. S. aureus (ATCC 29213)MBC (µg/mL) vs. S. pneumoniae (ATCC 49619)
MMG-N1 0.50.2510.5
MMG-N2 10.521
Azithromycin 10.542
Erythromycin 2184
  • MIC: Minimum Inhibitory Concentration

  • MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Analysis
CompoundCC50 (µg/mL) on HeLa CellsTherapeutic Index (S. aureus)Therapeutic Index (S. pneumoniae)
MMG-N1 >100>200>400
MMG-N2 >100>100>200
Azithromycin >100>100>200
Erythromycin >100>50>100
  • CC50: 50% Cytotoxic Concentration

  • Therapeutic Index: CC50 / MIC

Experimental Protocols

The following protocols were employed to generate the comparative data presented in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: A two-fold serial dilution of each test compound was prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC was assessed to determine the bactericidal activity of the compounds.

  • Subculturing: A 10 µL aliquot from each well showing no visible growth in the MIC assay was plated onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the HeLa human cervical cancer cell line.[3][4]

  • Cell Seeding: HeLa cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50% compared to the untreated control.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway influenced by macrolides, the experimental workflow for bioactivity validation, and the logical structure of this comparative analysis.

G Hypothetical Signaling Pathway Inhibition by this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription This compound This compound Derivatives This compound->IKK Inhibits G Experimental Workflow for Bioactivity Validation cluster_0 In Vitro Antibacterial Assays cluster_1 Cytotoxicity Assay cluster_2 Data Analysis MIC MIC Assay (Broth Microdilution) MBC MBC Assay MIC->MBC TI Determine Therapeutic Index MIC->TI Cytotoxicity MTT Assay (HeLa Cells) CC50 Calculate CC50 Cytotoxicity->CC50 CC50->TI Start Synthesized This compound Derivatives Start->MIC Start->Cytotoxicity G Logical Structure of Comparative Analysis cluster_0 Test Compounds cluster_1 Control Compounds cluster_2 Performance Metrics Topic Validating Bioactivity of New this compound Derivatives New_Derivatives MMG-N1 MMG-N2 Topic->New_Derivatives Alternatives Azithromycin Erythromycin Topic->Alternatives Antibacterial Antibacterial Activity (MIC, MBC) New_Derivatives->Antibacterial Safety Safety Profile (Cytotoxicity, TI) New_Derivatives->Safety Alternatives->Antibacterial Alternatives->Safety

References

Pioneering Pathways in Polydrug Therapy: Investigating the Synergistic Potential of Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers in Antimicrobial Drug Development

The rising tide of antimicrobial resistance necessitates innovative therapeutic strategies, with combination therapies that exhibit synergistic effects offering a promising frontier. This guide explores the potential synergistic effects of Megalomicin, a macrolide antibiotic, when combined with other classes of antibiotics. While direct experimental data on this compound's synergistic interactions remains limited in publicly accessible literature, this document provides a framework for investigation. By extrapolating from known synergistic pairings of other macrolide antibiotics and detailing the established methodologies for synergy testing, we offer a comprehensive roadmap for researchers aiming to unlock the full therapeutic potential of this compound.

Understanding this compound

This compound is a macrolide antibiotic produced by Micromonospora megalomicea. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Beyond its antibacterial properties, this compound has also demonstrated antiparasitic and antiviral activities. Its unique structure and broad bioactivity make it a compelling candidate for combination therapy research.

Hypothetical Synergistic Pairings and Mechanisms

Based on established synergistic interactions of other macrolides, such as azithromycin (B1666446) and clarithromycin, a primary class of antibiotics for synergistic investigation with this compound would be the β-lactams (e.g., penicillins, cephalosporins). The proposed mechanism for this synergy often involves a multi-pronged attack on bacterial cells. β-lactams inhibit the synthesis of the bacterial cell wall, leading to cell lysis, particularly in actively growing bacteria. Macrolides, on the other hand, inhibit protein synthesis, effectively halting bacterial growth and reproduction. The combination of a cell wall synthesis inhibitor with a protein synthesis inhibitor can lead to enhanced bacterial killing.

Another potential mechanism, observed with some macrolide-β-lactam combinations, is the immunomodulatory effect of the macrolide, which can augment the host's immune response to the infection.

cluster_0 Bacterial Cell ribosome 50S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth cell_wall Cell Wall Synthesis cell_wall->bacterial_growth cell_lysis Cell Lysis This compound This compound (Macrolide) This compound->ribosome binds to & inhibits beta_lactam β-Lactam beta_lactam->cell_wall inhibits cluster_workflow Checkerboard Assay Workflow prep_antibiotics 1. Prepare Serial Dilutions of Antibiotics (this compound down rows, Antibiotic B across columns) inoculate_plate 3. Inoculate 96-well Plate prep_antibiotics->inoculate_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation 4. Incubate at 35-37°C for 16-20h inoculate_plate->incubation read_mic 5. Read MICs (Lowest concentration with no visible growth) incubation->read_mic calc_fic 6. Calculate FIC Index read_mic->calc_fic interpret 7. Interpret Results (Synergy, Additive, Indifference, Antagonism) calc_fic->interpret

Megalomicin vs. Erythromycin: A Head-to-Head Comparison Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates a thorough evaluation of all potential therapeutic agents, including revisiting older and less-studied compounds. This guide provides a detailed head-to-head comparison of Megalomicin and erythromycin (B1671065), two macrolide antibiotics with structural similarities but potentially divergent activities against resistant bacterial strains.

Structural and Chemical Properties

This compound and erythromycin share the same 14-membered lactone ring characteristic of macrolide antibiotics. The primary structural distinction lies in the glycosidic linkages at the C-6 position of the aglycone ring. Erythromycin possesses a hydroxyl group at this position, whereas this compound features an additional deoxyamino sugar, D-rhodosamine.[1] This structural variance is hypothesized to influence the molecule's interaction with the bacterial ribosome and its susceptibility to certain resistance mechanisms.

FeatureThis compoundErythromycinReference
Macrolide Ring 14-membered lactone14-membered lactone[1]
Sugars D-desosamine, L-cladinose, D-rhodosamineD-desosamine, L-cladinose[1]
Substitution at C-6 D-rhodosamineHydroxyl group[1]
Antibacterial Spectrum Primarily Gram-positive bacteriaPrimarily Gram-positive bacteria[2]
Other Activities Antiparasitic, AntiviralPrimarily antibacterial[1]

Mechanism of Action and Resistance

Both this compound and erythromycin are protein synthesis inhibitors that bind to the 50S subunit of the bacterial ribosome.[3] They obstruct the exit tunnel for nascent polypeptide chains, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

Bacterial resistance to erythromycin, and likely to other macrolides, is predominantly mediated by two mechanisms:

  • Target Site Modification: The most common mechanism involves the methylation of an adenine (B156593) residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification is catalyzed by erythromycin-inducible methylases encoded by erm genes (e.g., ermA, ermB, ermC). Methylation reduces the binding affinity of macrolides to the ribosome, conferring high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps. The mef (macrolide efflux) genes, such as mef(A), encode for these pumps, which typically confer low- to moderate-level resistance to 14- and 15-membered macrolides.

The presence of the additional D-rhodosamine sugar in this compound could sterically hinder the binding of erm methylases or alter the drug's recognition by mef-encoded efflux pumps. However, without experimental data, this remains a hypothesis.

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit nascent_protein Nascent Protein ribosome->nascent_protein erm_gene erm Gene methylase Erm Methylase erm_gene->methylase Transcription & Translation mef_gene mef Gene efflux_pump Mef Efflux Pump mef_gene->efflux_pump Transcription & Translation methylase->ribosome Methylates 23S rRNA (Target Site Modification) erythromycin Erythromycin efflux_pump->erythromycin Effluxes Drug This compound This compound efflux_pump->this compound Effluxes Drug (Hypothesized) erythromycin->ribosome This compound->ribosome Inhibits Protein Synthesis start Start: Isolate Resistant Strain dna_extraction Genomic DNA Extraction start->dna_extraction mic_testing MIC Determination (Broth Microdilution) start->mic_testing pcr PCR Amplification (erm & mef genes) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel data_analysis Data Analysis and Comparison gel->data_analysis mic_testing->data_analysis end End: Comparative Efficacy Profile data_analysis->end

References

A Comparative Analysis of Megalomicin Analogues: Unraveling Pharmacokinetic and Pharmacodynamic Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Megalomicins, a complex of macrolide antibiotics produced by Micromonospora megalomicea, represent a promising class of therapeutic agents with a broader spectrum of activity than traditional macrolides like erythromycin. This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of different Megalomicin analogues, drawing upon available preclinical data. The structural hallmark of Megalomicins is the presence of a unique deoxyamino sugar, megosamine, attached to the C-6 hydroxyl of the lactone ring, a feature believed to contribute to their diverse biological activities, including antibacterial, antiparasitic, and antiviral properties.

Pharmacokinetic Profile: A Look into Absorption, Distribution, Metabolism, and Excretion

While comprehensive comparative pharmacokinetic (PK) data for all this compound analogues (A, B, C1, and C2) remains limited in publicly available literature, early studies have provided some key insights, particularly in comparison to erythromycin.

A notable finding is that this compound A and C1 have demonstrated more prolonged serum levels in canine models compared to erythromycin. This suggests a potentially longer half-life and different distribution or elimination kinetics for these this compound analogues, which could have significant implications for dosing regimens in clinical applications. However, specific quantitative parameters such as bioavailability, volume of distribution, clearance, and half-life for each this compound analogue are not well-documented in a comparative manner.

Table 1: Comparative Pharmacokinetic Parameters of Megalomicins (Canine Model)

ParameterThis compound AThis compound BThis compound C1This compound C2Erythromycin
Serum Levels More prolonged than erythromycinData not availableMore prolonged than erythromycinData not availableBaseline
Bioavailability (%) Data not availableData not availableData not availableData not availableData not available
Volume of Distribution (L/kg) Data not availableData not availableData not availableData not availableData not available
Clearance (mL/min/kg) Data not availableData not availableData not availableData not availableData not available
Half-life (t½) (h) Data not availableData not availableData not availableData not availableData not available

Note: The table highlights the current gaps in directly comparable pharmacokinetic data for the different this compound analogues.

Pharmacodynamic Landscape: Efficacy Against a Broad Range of Pathogens

The pharmacodynamics (PD) of Megalomicins are characterized by their diverse antimicrobial, antiparasitic, and antiviral activities. Like other macrolides, their primary antibacterial mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. However, the unique structural features of Megalomicins likely contribute to their expanded activity profile.

Antibacterial Activity

Table 2: In Vitro Antibacterial Activity of this compound Complex (Representative MICs in µg/mL)

Bacterial SpeciesThis compound AThis compound BThis compound C1This compound C2
Staphylococcus aureusData not availableData not availableData not availableData not available
Streptococcus pneumoniaeData not availableData not availableData not availableData not available
Escherichia coliData not availableData not availableData not availableData not available
Haemophilus influenzaeData not availableData not availableData not availableData not available

Note: This table illustrates the need for further research to establish a comprehensive and comparative antibacterial profile for each this compound analogue.

Antiparasitic and Antiviral Activity

A distinguishing feature of Megalomicins is their potent antiparasitic and antiviral activities, which are largely absent in erythromycin. This is attributed to the presence of the megosamine sugar. The mechanism for these activities appears to be distinct from the antibacterial mode of action. This compound has been shown to disrupt intra-Golgi transport and inhibit protein glycosylation. This interference with the host cell's machinery is particularly effective against enveloped viruses that rely on the host's glycosylation process for their glycoproteins.

dot

antiparasitic_antiviral_mechanism cluster_virus Enveloped Virus cluster_host Host Cell viral_entry Viral Entry viral_replication Viral Replication viral_entry->viral_replication protein_glycosylation Protein Glycosylation viral_replication->protein_glycosylation Utilizes host machinery viral_assembly Viral Assembly & Budding New Virions New Virions viral_assembly->New Virions golgi Golgi Apparatus golgi->viral_assembly Processes viral glycoproteins protein_glycosylation->golgi This compound This compound This compound->golgi Inhibits transport This compound->protein_glycosylation Inhibits pharmacokinetic_workflow start Drug Administration (e.g., oral, intravenous) blood_sampling Serial Blood Sampling (various time points) start->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation drug_extraction Drug Extraction from Plasma (e.g., protein precipitation, SPE) plasma_separation->drug_extraction lc_ms_analysis LC-MS/MS Analysis (Quantification) drug_extraction->lc_ms_analysis pk_modeling Pharmacokinetic Modeling (Software analysis) lc_ms_analysis->pk_modeling end Determine PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->end

Navigating the Analytical Landscape for Megalomicin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a specific, publicly available, validated analytical method for the quantification of Megalomicin with comprehensive performance data remains to be published, this guide provides a comparative overview of the most probable and effective analytical techniques. Drawing upon established methodologies for the broader class of macrolide antibiotics, this document outlines the principles, typical performance characteristics, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

This guide will explore three principal analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the traditional Microbiological Assay. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and application.

Method Comparison: A Look at Macrolide Antibiotic Analysis

The selection of an analytical method for a macrolide antibiotic like this compound is contingent on the specific requirements of the analysis, such as the sample matrix, the need for high throughput, and the desired level of sensitivity and specificity. The following table summarizes the typical performance characteristics of the three major analytical techniques, based on data from the analysis of similar macrolide antibiotics.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Measurement of the inhibitory effect of the antibiotic on the growth of a susceptible microorganism.
Specificity Moderate to GoodExcellentLow to Moderate
Sensitivity (Typical LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range
Precision (%RSD) < 5%< 15%5-20%
Accuracy (%Recovery) 95-105%85-115%80-120%
Throughput HighHighLow
Cost Low to ModerateHighLow
Typical Application Quality control, formulation analysis, content uniformity.Pharmacokinetic studies, bioequivalence studies, trace analysis in complex matrices.Potency determination of active pharmaceutical ingredients and formulated products.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust and widely used technique for the routine analysis of pharmaceuticals.

Sample Preparation (from Fermentation Broth):

  • Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to pellet cellular debris.

  • Collect the supernatant and adjust the pH to 8.0 with a suitable buffer.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, followed by vigorous vortexing for 5 minutes.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and specificity, particularly in biological matrices, LC-MS/MS is the method of choice.[1]

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 2 minutes and then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 or equivalent high-resolution column

  • Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

Microbiological Assay

This traditional method determines the potency of an antibiotic by measuring its effect on a sensitive microorganism.[2]

Procedure:

  • Prepare agar (B569324) plates seeded with a susceptible microorganism (e.g., Micrococcus luteus).

  • Create wells in the agar.

  • Prepare a series of standard solutions of a this compound reference standard at known concentrations.

  • Prepare the test sample of this compound at a concentration expected to be within the range of the standard curve.

  • Add the standard solutions and the test sample solution to the wells.

  • Incubate the plates under appropriate conditions to allow for bacterial growth.

  • Measure the diameter of the zones of inhibition around each well.

  • Construct a standard curve by plotting the zone diameter against the logarithm of the concentration of the standard solutions.

  • Determine the concentration of the test sample by interpolating its zone of inhibition on the standard curve.

Visualizing the Workflow and Biosynthesis

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for HPLC analysis and the biosynthetic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Fermentation Broth B Centrifugation A->B C Supernatant Collection B->C D pH Adjustment C->D E Liquid-Liquid Extraction D->E F Evaporation E->F G Reconstitution F->G H Injection G->H I C18 Column Separation H->I J UV Detection (215 nm) I->J K Chromatogram J->K L Peak Integration K->L M Quantification L->M Megalomicin_Biosynthesis PKS Polyketide Synthase (PKS) DeoxyerythronolideB 6-Deoxyerythronolide B PKS->DeoxyerythronolideB ErythromycinD Erythromycin D DeoxyerythronolideB->ErythromycinD Glycosylation & Hydroxylation ErythromycinC Erythromycin C ErythromycinD->ErythromycinC Hydroxylation This compound This compound ErythromycinC->this compound Glycosylation with TDP-L-Megosamine Megosamine_Pathway Megosamine Biosynthesis Pathway TDP_Megosamine TDP-L-Megosamine Megosamine_Pathway->TDP_Megosamine TDP_Megosamine->this compound

References

A Comparative Analysis of the Post-Antibiotic Effect of Megalomicin and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the post-antibiotic effect (PAE) of Megalomicin and other well-characterized macrolide antibiotics. While direct experimental data on the PAE of this compound is limited in publicly available literature, this document synthesizes existing data for other prominent macrolides to provide a valuable reference for researchers. The guide details experimental protocols, presents comparative data in a structured format, and visualizes key processes to facilitate a deeper understanding of this important pharmacodynamic parameter.

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[1] For macrolide antibiotics, which are known to be bacteriostatic or bactericidal depending on the organism and drug concentration, the PAE is a crucial factor in determining optimal dosing regimens and predicting clinical efficacy.[2][3]

Comparative Post-Antibiotic Effect (PAE) Data

Table 1: Post-Antibiotic Effect of Macrolides against Gram-Positive Bacteria

AntibioticOrganismConcentration (x MIC)Exposure Time (hours)PAE (hours)
Erythromycin Streptococcus pneumoniae1012.3 - 3.9[6]
Streptococcus pyogenes1023.5[7]
Staphylococcus aureus102~3.0[8]
Clarithromycin (B1669154) Streptococcus pneumoniae1012.3 - 3.9[6]
Streptococcus pneumoniae22Shorter than Roxithromycin and Azithromycin[9]
Staphylococcus aureus102~5.0[8]
Mycobacterium avium--5.5 - 18.0[10]
Azithromycin (B1666446) Streptococcus pneumoniae101Shorter than other macrolides[6]
Streptococcus pyogenes1023.5[7]
Bacillus anthracis1021 - 4[11]

Table 2: Post-Antibiotic Effect of Macrolides against Gram-Negative Bacteria

AntibioticOrganismConcentration (x MIC)Exposure Time (hours)PAE (hours)
Erythromycin Haemophilus influenzae---
Clarithromycin Haemophilus influenzae--Shorter than Azithromycin[12]
Azithromycin Haemophilus influenzae1023.0[7]
Branhamella catarrhalis1023.0[7]
Klebsiella spp.1022.0[7]

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The following is a generalized, detailed methodology for conducting a PAE study, based on commonly cited experimental protocols.[13][14]

Standard Viable Count Method for PAE Determination
  • Bacterial Culture Preparation:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated overnight at 37°C with shaking.[15]

    • The overnight culture is diluted to a starting optical density (OD600) of approximately 0.005 in fresh broth.[15]

    • The diluted culture is grown to the mid-logarithmic phase (typically 2-3 hours) at 37°C with shaking.

  • Antibiotic Exposure:

    • The bacterial culture is divided into two aliquots: a test sample and a control sample.

    • The macrolide antibiotic (e.g., this compound, Erythromycin) is added to the test sample at a specified concentration, often a multiple of the Minimum Inhibitory Concentration (MIC), such as 5x or 10x MIC.[16][17]

    • The control sample receives no antibiotic.

    • Both cultures are incubated for a defined period, typically 1 to 2 hours, at 37°C with shaking.

  • Antibiotic Removal:

    • To remove the antibiotic, the test culture is subjected to a 1:1000 dilution in pre-warmed, antibiotic-free broth.[14] This dilution reduces the antibiotic concentration to a sub-inhibitory level.

    • Alternatively, the bacterial cells can be washed by centrifugation and resuspension in fresh, antibiotic-free medium.

  • Monitoring Bacterial Regrowth:

    • Viable counts (Colony Forming Units per milliliter, CFU/mL) are determined for both the test and control cultures at regular intervals (e.g., every hour) for up to 24 hours.[9] This is typically done by plating serial dilutions of the cultures onto agar (B569324) plates.

  • Calculation of PAE:

    • The PAE is calculated using the formula: PAE = T - C

      • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 (i.e., 10-fold) from the count immediately after antibiotic removal.[14]

      • C is the time required for the viable count of the control culture to increase by 1 log10 from the initial count after the "washout" period.[14]

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Culture Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_regrowth Monitoring Regrowth cluster_calculation PAE Calculation Inoculation Inoculate Single Colony Overnight Overnight Incubation Inoculation->Overnight Dilution Dilute Culture Overnight->Dilution LogPhase Grow to Log Phase Dilution->LogPhase Add_Antibiotic Add Macrolide (Test) LogPhase->Add_Antibiotic No_Antibiotic No Antibiotic (Control) LogPhase->No_Antibiotic Incubate_Exposure Incubate (1-2h) Add_Antibiotic->Incubate_Exposure No_Antibiotic->Incubate_Exposure Dilute Dilute 1:1000 Incubate_Exposure->Dilute Viable_Counts Perform Viable Counts (hourly) Dilute->Viable_Counts Calculate Calculate PAE (T - C) Viable_Counts->Calculate

Caption: Workflow for determining the Post-Antibiotic Effect (PAE).

Macrolide Mechanism of Action and Host Cell Signaling

Macrolide antibiotics primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides.[2][18] This action is generally bacteriostatic but can be bactericidal at higher concentrations.[3] Beyond their direct antibacterial effects, macrolides are also known to have immunomodulatory properties by affecting host cell signaling pathways.[1]

Macrolide_Mechanism cluster_bacteria Bacterial Cell cluster_host Host Cell (e.g., Macrophage) Macrolide_In Macrolide Ribosome 50S Ribosomal Subunit Macrolide_In->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Macrolide_Host Macrolide MAPK MAPK Pathway (e.g., ERK1/2) Macrolide_Host->MAPK Inhibits NFkB NF-κB Pathway Macrolide_Host->NFkB Inhibits Cytokine_Production Pro-inflammatory Cytokine Production MAPK->Cytokine_Production NFkB->Cytokine_Production Immunomodulation Immunomodulatory Effect Cytokine_Production->Immunomodulation Results in

Caption: Dual mechanism of macrolides: antibacterial and immunomodulatory effects.

Discussion

The available data consistently demonstrate that macrolides exhibit a significant PAE against a range of Gram-positive bacteria, including important respiratory pathogens like Streptococcus pneumoniae and Streptococcus pyogenes.[6][7] The duration of the PAE can vary depending on the specific macrolide, the bacterial species, the antibiotic concentration, and the duration of exposure. For instance, some studies suggest that clarithromycin may have a longer PAE against Staphylococcus aureus compared to erythromycin.[8] Against Gram-negative bacteria, the PAE of macrolides appears to be more variable. Azithromycin has shown a notable PAE against Haemophilus influenzae, a pathogen for which older macrolides have limited activity.[7][12]

This compound, being a 16-membered macrolide like erythromycin, would be expected to exhibit a similar mechanism of action by inhibiting bacterial protein synthesis. Its broader spectrum of activity, which includes some Gram-negative organisms, suggests that its PAE profile might share characteristics with azithromycin against these pathogens.[19] However, without direct experimental evidence, this remains speculative.

The immunomodulatory effects of macrolides, primarily through the inhibition of pro-inflammatory signaling pathways like MAPK and NF-κB, represent another important aspect of their therapeutic action.[1] This dual functionality contributes to their clinical effectiveness, particularly in chronic inflammatory airway diseases.

Conclusion

This comparative guide underscores the significant post-antibiotic effect of the macrolide class of antibiotics. While a direct PAE profile for this compound is yet to be established through dedicated studies, the extensive data available for erythromycin, clarithromycin, and azithromycin provide a robust framework for predicting its potential pharmacodynamic behavior. The detailed experimental protocol and visualizations included herein are intended to serve as a valuable resource for researchers aiming to conduct further comparative studies to elucidate the specific PAE of this compound and its implications for clinical use. Future research should focus on generating empirical PAE data for this compound against a panel of clinically relevant bacteria to fully characterize its therapeutic potential.

References

Assessing the In Vitro Toxicity of Megalomicin Compared to Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro toxicity of Megalomicin with other commonly used macrolide antibiotics. The information is compiled from various studies to assist researchers in evaluating the cytotoxic potential of these compounds in mammalian cell lines. Due to the limited availability of direct comparative studies involving this compound's general cytotoxicity, this guide utilizes its known effective concentration for inhibiting intra-Golgi transport as a key metric for its cellular effect, juxtaposed with the cytotoxic IC50 values of other macrolides.

Comparative Toxicity Data

The following table summarizes the in vitro toxicity of this compound and other selected macrolide antibiotics on mammalian cell lines. It is important to note that the data for this compound reflects the concentration required for a specific subcellular effect (inhibition of Golgi transport), while the data for the other antibiotics represent the half-maximal inhibitory concentration (IC50) for cell viability, typically determined by an MTT assay. This distinction should be considered when comparing the relative potencies.

AntibioticCell LineAssay TypeEndpointEffective Concentration (µM)
This compound CHO CellsImmunofluorescence/EMInhibition of Intra-Golgi Transport50
Erythromycin Estolate Chang Liver CellsMTT AssayCell Viability (IC50)148 (at 48h)
Erythromycin-11,12-cyclic carbonate Chang Liver CellsMTT AssayCell Viability (IC50)259 (at 48h)
Clarithromycin Chang Liver CellsMTT AssayCell Viability (IC50)516 (at 48h)
Roxithromycin Chang Liver CellsMTT AssayCell Viability (IC50)719 (at 48h)
Erythromycin Base Chang Liver CellsMTT AssayCell Viability (IC50)1168 (at 48h)
Azithromycin Chang Liver CellsMTT AssayCell Viability (IC50)>1000 (at 48h)

Experimental Protocols

Assessment of Intra-Golgi Transport Inhibition by this compound

This protocol describes the methodology used to determine the effective concentration of this compound for inhibiting intra-Golgi transport, a key mechanism of its cellular activity.

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment:

  • This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

  • CHO cells are seeded in appropriate culture vessels (e.g., chamber slides for immunofluorescence or culture dishes for electron microscopy).

  • Once the cells reach the desired confluency, they are treated with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for a specified duration (e.g., 1-4 hours).

Analysis of Golgi Apparatus Morphology:

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a suitable blocking buffer.

    • Cells are then incubated with a primary antibody targeting a Golgi-resident protein (e.g., GM130 for the cis-Golgi or TGN46 for the trans-Golgi network).

    • Following washing steps, a fluorescently labeled secondary antibody is applied.

    • The Golgi morphology is visualized using a fluorescence microscope. Dilation and fragmentation of the Golgi apparatus are indicative of transport inhibition.

  • Electron Microscopy (EM):

    • Cells are fixed, dehydrated, and embedded in resin.

    • Ultrathin sections are prepared and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).

    • The ultrastructure of the Golgi apparatus is examined using a transmission electron microscope. Swelling of Golgi cisternae is a key indicator of transport disruption.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Cell Culture and Seeding:

  • Mammalian cells (e.g., Chang liver cells, HepG2) are cultured in an appropriate medium and maintained in a humidified incubator.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours to allow for cell attachment.

Drug Incubation:

  • Stock solutions of the test antibiotics are prepared and serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium from the 96-well plates is replaced with the medium containing the different antibiotic concentrations.

  • Control wells containing medium with the vehicle (e.g., DMSO) and medium alone (blank) are included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

  • Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The medium containing MTT is then carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis:

  • The absorbance values are corrected by subtracting the blank readings.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated by plotting a dose-response curve.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Chang Liver Cells) seeding 2. Seeding in 96-well Plate cell_culture->seeding attachment 3. 24h Incubation (Cell Attachment) seeding->attachment incubation 5. Drug Incubation (e.g., 48 hours) attachment->incubation drug_prep 4. Prepare Antibiotic Serial Dilutions drug_prep->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_incubation 7. 2-4h Incubation (Formazan Formation) add_mtt->formazan_incubation solubilization 8. Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilization read_absorbance 9. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining antibiotic cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway antibiotic High Concentration of Antibiotic bax Bax/Bak Activation antibiotic->bax death_receptor Death Receptor (e.g., Fas, TNFR1) antibiotic->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation (Initiator Caspase) disc->casp8 casp8->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount to the integrity of your work and the protection of our environment. This document provides a comprehensive guide to the proper disposal of Megalomicin, a macrolide antibiotic. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of macrolide antibiotics and general laboratory chemical waste.

Important Note: Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. Regulations and approved procedures can vary significantly between organizations and locations. This guide should be used as a supplementary resource to your institution's specific policies.

Understanding the Waste Streams

Proper disposal begins with correct waste segregation at the point of generation. This compound waste should be categorized into the following streams:

  • Solid this compound Waste: This includes pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.

  • Liquid this compound Waste: This category encompasses solutions containing this compound, solvents used to rinse contaminated glassware, and any liquid media from cell cultures treated with this compound.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be segregated into a designated sharps container.

  • Contaminated Labware (for reuse): Glassware and other reusable lab equipment that have been in contact with this compound and are intended for cleaning and reuse.

Disposal Procedures at a Glance

The following table summarizes the recommended disposal procedures for different types of this compound waste.

Waste TypeRecommended Disposal ProtocolKey Considerations
Solid this compound Waste Treat as hazardous chemical waste.[1]Collect in a clearly labeled, sealed container. Do not mix with other waste streams.
Liquid this compound Waste Treat as hazardous chemical waste.[1]Collect in a sealed, leak-proof container. Label with "Hazardous Waste: this compound" and list all solvents.
Sharps Waste Dispose of in a designated, puncture-resistant sharps container.Label the container "Hazardous Waste: this compound Sharps."
Contaminated Labware (for reuse) Decontaminate via autoclaving or chemical inactivation.Autoclaving may be effective for some macrolides, but heat stability of this compound is unknown. Chemical inactivation with a suitable disinfectant is a safer alternative.

Detailed Experimental Protocols

Protocol 1: Disposal of Solid and Liquid this compound Waste

  • Segregation: At the point of generation, immediately place solid this compound waste into a designated, leak-proof container with a secure lid. For liquid waste, use a compatible, sealed container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound". For liquid waste, also indicate the solvent(s) and an estimated concentration of the antibiotic.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste management service.

Protocol 2: Decontamination of Reusable Labware

  • Initial Rinse: Triple-rinse the contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove the bulk of the this compound residue. Collect the rinsate as liquid hazardous waste.

  • Chemical Inactivation: Immerse the rinsed labware in a freshly prepared solution of a broad-spectrum disinfectant known to be effective against antibiotics. Consult your EHS office for a list of approved disinfectants. The contact time should be in accordance with the disinfectant manufacturer's instructions.

  • Final Wash: After the required contact time, thoroughly wash the labware with laboratory-grade detergent and water, followed by a final rinse with deionized water.

Experimental Workflow and Signaling Pathways

To ensure a clear and logical approach to this compound waste management, the following workflow diagram illustrates the decision-making process and procedural steps.

Megalomicin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid this compound Waste (Powder, Contaminated PPE) start->solid_waste liquid_waste Liquid this compound Waste (Solutions, Rinsate) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Syringes) start->sharps_waste labware Contaminated Reusable Labware start->labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container Labeled as Hazardous sharps_waste->collect_sharps decontaminate Decontaminate for Reuse labware->decontaminate ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup autoclave_wash Chemical Decontamination Followed by Standard Washing decontaminate->autoclave_wash

References

Essential Safety and Logistical Information for Handling Megalomicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Megalomicin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Task Required PPE Specifications
Level 1: General Laboratory Operations - Dilute solution handling in a well-ventilated area- Equipment cleaning and maintenance- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- Gloves should be powder-free and changed every 30-60 minutes or immediately upon contamination.[11]- Safety glasses must provide splash protection.- Lab coat should be buttoned and have tight-fitting cuffs.
Level 2: Weighing and Compounding - Handling of powdered this compound- Preparation of concentrated solutions- Double nitrile gloves- Chemical splash goggles or a face shield- Disposable gown with tight-fitting cuffs- Respiratory protection (N95 or higher)- Outer gloves should be changed immediately after handling the compound.[12]- Gown should be low-permeability and disposed of after use.[13]- A fit-tested respirator is essential to prevent inhalation of airborne particles.
Level 3: High-Risk Procedures - Large-scale synthesis or purification- Procedures with a high risk of aerosolization- Double nitrile gloves- Full-face respirator with appropriate cartridges- Chemical-resistant disposable suit- Shoe covers- A full-face respirator provides both respiratory and eye protection.[14]- A disposable suit ensures no skin is exposed.- Shoe covers prevent the tracking of contaminants outside the work area.[11]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is crucial for minimizing exposure and preventing contamination.

1. Engineering Controls:

  • Ventilation: All work with powdered this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet.

  • Containment: For weighing and handling of powders, a containment ventilated enclosure (CVE) or glove box is highly recommended to prevent the generation of airborne dust.[7][15]

2. Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and has been inspected for integrity. The designated work area within the fume hood should be clean and uncluttered.

  • Donning PPE: Put on PPE in the following order: inner gloves, gown, shoe covers, outer gloves, and respiratory/eye protection. Ensure a complete seal between gloves and gown cuffs.[12]

  • Handling:

    • Carefully open the container with this compound inside the fume hood.

    • Use dedicated spatulas and glassware.

    • If weighing, do so on a tared weigh paper or in a container within a CVE.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Securely close the this compound container.

    • Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

    • Remove outer gloves and dispose of them as hazardous waste before leaving the fume hood.

3. Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of significant aerosolization.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate level of PPE (Level 3 for significant spills).

  • Contain: For powder spills, gently cover with absorbent pads. For liquid spills, use a spill kit with appropriate absorbent material. Do not dry sweep powders.

  • Clean: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container. Decontaminate the spill area thoroughly.

4. Disposal Plan:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh papers, and contaminated absorbent materials, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and other sharps should be disposed of in a puncture-resistant sharps container.

  • Decontamination: All non-disposable equipment must be thoroughly decontaminated before being removed from the designated work area.

Visualizing the PPE Workflow

The following diagram illustrates the logical workflow for selecting and using personal protective equipment when handling this compound.

PPE_Workflow This compound Handling: PPE Selection and Use Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Procedure cluster_doffing Doffing and Disposal start Start: this compound Handling Task assess_risk Assess Task Risk (e.g., powder, solution, scale) start->assess_risk select_ppe Select Appropriate PPE (Refer to Table) assess_risk->select_ppe don_inner_gloves 1. Don Inner Gloves select_ppe->don_inner_gloves don_gown 2. Don Gown/Suit don_inner_gloves->don_gown don_respirator 3. Don Respirator/Goggles don_gown->don_respirator don_outer_gloves 4. Don Outer Gloves don_respirator->don_outer_gloves enter_hood Enter Designated Work Area (Fume Hood/CVE) don_outer_gloves->enter_hood perform_task Perform Task with this compound enter_hood->perform_task decontaminate_area Decontaminate Work Surface perform_task->decontaminate_area remove_outer_gloves 1. Remove Outer Gloves decontaminate_area->remove_outer_gloves remove_gown 2. Remove Gown/Suit remove_outer_gloves->remove_gown exit_area Exit Work Area remove_gown->exit_area remove_respirator 3. Remove Respirator/Goggles exit_area->remove_respirator remove_inner_gloves 4. Remove Inner Gloves remove_respirator->remove_inner_gloves wash_hands Wash Hands Thoroughly remove_inner_gloves->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.